molecular formula C42H51N6NiO13+ B1261754 Factor F430

Factor F430

Cat. No.: B1261754
M. Wt: 906.6 g/mol
InChI Key: XLFIRMYGVLUNOY-SXMZNAGASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Factor F430 is an essential nickel-containing tetrapyrrole cofactor and the prosthetic group of the enzyme methyl-coenzyme M reductase (MCR) . MCR catalyzes the final step in biological methane (CH4) production by methanogenic archaea, and also functions in the anaerobic oxidation of methane (AOM) by anaerobic methanotrophic archaea (ANME) . This places F430 at the center of the global methane cycle, a critical area of study in microbial biochemistry, climate science, and bioenergy research. The unique structure of F430 is a reduced porphyrin system known as a corphin, which incorporates a centrally chelated nickel ion . The catalytically active form of the cofactor is Ni(I), which facilitates the reductive cleavage of methyl-coenzyme M to generate methane . This mechanism is of significant interest for understanding how biological systems activate and functionalize methane, one of the most inert organic molecules . Beyond its fundamental mechanistic role, Factor F430 serves as a valuable biomarker for monitoring methanogenic activity in complex systems. Studies have shown that quantifying F430 content in environmental samples or bioreactors provides a direct and reliable correlate of in-situ methane production rates, offering a practical tool for optimizing anaerobic digestion processes . This product is intended for research applications only.

Properties

Molecular Formula

C42H51N6NiO13+

Molecular Weight

906.6 g/mol

IUPAC Name

3-[(1R,3S,4S,5S,8R,11S,15E,17S,18S,19Z,22S,23S,29S)-5-(2-amino-2-oxoethyl)-4,22-bis(2-carboxyethyl)-18,29-bis(carboxymethyl)-5,23-dimethyl-14,25-dioxo-9,26,27,30-tetraza-28-azanidaheptacyclo[19.5.1.13,6.18,11.116,19.01,23.010,15]triaconta-6(30),9,15,19,21(27)-pentaen-17-yl]propanoic acid;nickel(2+)

InChI

InChI=1S/C42H52N6O13.Ni/c1-40(16-30(43)50)22(5-9-33(54)55)27-15-42-41(2,17-31(51)48-42)23(6-10-34(56)57)26(47-42)13-24-20(11-35(58)59)19(4-8-32(52)53)39(45-24)37-28(49)7-3-18-21(12-36(60)61)25(46-38(18)37)14-29(40)44-27;/h13,18-23,25,27H,3-12,14-17H2,1-2H3,(H9,43,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61);/q;+2/p-1/t18-,19-,20-,21-,22+,23+,25+,27-,40-,41-,42-;/m0./s1

InChI Key

XLFIRMYGVLUNOY-SXMZNAGASA-M

Isomeric SMILES

C[C@@]12CC(=O)N[C@@]13C[C@H]4[C@H]([C@](C(=N4)C[C@@H]5[C@H]([C@@H]6CCC(=O)/C(=C/7\[C@H]([C@@H](/C(=C/C(=N3)[C@H]2CCC(=O)O)/[N-]7)CC(=O)O)CCC(=O)O)/C6=N5)CC(=O)O)(C)CC(=O)N)CCC(=O)O.[Ni+2]

Canonical SMILES

CC12CC(=O)NC13CC4C(C(C(=N4)CC5C(C6CCC(=O)C(=C7C(C(C(=CC(=N3)C2CCC(=O)O)[N-]7)CC(=O)O)CCC(=O)O)C6=N5)CC(=O)O)(C)CC(=O)N)CCC(=O)O.[Ni+2]

Synonyms

coenzyme F430
CoF430
F(430)
factor F430
factors F430
nickel porphinoid

Origin of Product

United States

Foundational & Exploratory

Coenzyme Factor F430: A Comprehensive Structural and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Factor F430 (F430) is a unique nickel-containing tetrapyrrole essential for life in methanogenic and anaerobic methanotrophic archaea.[1] It functions as the prosthetic group for the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final, methane-releasing step in methanogenesis and the initial step in the anaerobic oxidation of methane (B114726).[1][2][3] Its distinct structure, featuring the most reduced porphinoid ring system found in nature, is central to its catalytic activity.[4] The name "F430" originates from its characteristic strong absorption of light at a wavelength of 430 nm.[1] This guide provides a detailed examination of the molecular structure of F430, the experimental protocols used for its elucidation, and its biosynthetic pathway.

Molecular Structure of Coenzyme F430

The complete structure of F430 was determined through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It is a hydrocorphinoid, meaning it is based on a highly reduced porphyrin macrocycle.

Key Structural Features:

  • Macrocycle Core: The core is a corphin ring system, a tetrapyrrole that is more saturated than a porphyrin. This high degree of saturation is responsible for its unique spectroscopic properties.

  • Central Nickel Ion: F430 is one of the rare biological molecules that contains nickel. The nickel ion is typically in the Ni(II) oxidation state in the inactive enzyme, which is paramagnetic (S=1), and is reduced to the catalytically active Ni(I) state.[5][6]

  • Peripheral Rings: In addition to the four standard pyrrole-derived rings (A-D), F430 possesses two additional fused rings: a γ-lactam ring (E) and a six-membered carbocyclic ring containing a ketone group (F).[1]

  • Chemical Formula: The chemical formula for the anionic form of Coenzyme F430 is C₄₂H₅₁N₆NiO₁₃⁻.[1][3]

Caption: Schematic diagram of the Coenzyme F430 core structure.

Quantitative Structural and Spectroscopic Data

The structural elucidation of F430 has yielded precise quantitative data regarding its geometry and spectroscopic properties.

Table 1: Nickel Coordination Sphere Bond Lengths Data obtained from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy.

BondLength (Å)Reference(s)
Nickel-Nitrogen (2N)1.92[7][8]
Nickel-Nitrogen (2N)2.10[7][8]
Nickel-Ligand (Axial)~2.1[9]

Table 2: Key Spectroscopic Properties

Spectroscopic StateTechniqueCharacteristic Peaks (λ_max)Reference(s)
F430 (Ni(II))UV-Visible430 nm, 274 nm[1][10]
F430 (Ni(I), reduced)UV-Visible386 nm, 750 nm[5]
F430 (Ni(I), reduced)EPR Spectroscopyg-values: ~2.25, 2.07, 2.06[11]

Experimental Protocols for Structural Elucidation

The determination of the complex structure of F430 relies on a combination of isolation, spectroscopy, and crystallography.

Experimental_Workflow cluster_isolation Step 1: Isolation & Purification cluster_analysis Step 2: Spectroscopic & Structural Analysis cluster_elucidation Step 3: Structure Determination CellLysis Cell Lysis of Methanobacterium thermoautotrophicum Chromatography Anion-Exchange & HPLC Chromatography CellLysis->Chromatography UVVis UV-Visible Spectroscopy (Confirmation of λ_max at 430 nm) Chromatography->UVVis Pure F430 NMR 2D NMR Spectroscopy (COSY, NOESY, HMQC) for proton & carbon assignment Chromatography->NMR XAS X-ray Absorption Spectroscopy (EXAFS) for Ni coordination Chromatography->XAS Crystallization Crystallization Chromatography->Crystallization FinalStructure 3D Molecular Model of Coenzyme F430 NMR->FinalStructure XAS->FinalStructure XRD X-ray Diffraction Crystallization->XRD DataAnalysis Data Processing & Electron Density Mapping XRD->DataAnalysis DataAnalysis->FinalStructure

Caption: Generalized experimental workflow for F430 structure elucidation.

4.1 Isolation and Purification The initial and critical step is the isolation of F430 from methanogenic archaea, such as Methanobacterium thermoautotrophicum.

  • Cell Lysis: Cells are harvested and lysed to release cytoplasmic contents.

  • Extraction: The protein-free F430 is extracted from the cell lysate, often using a methanol-based procedure.[10]

  • Chromatography: The extract is subjected to multiple rounds of chromatography to separate F430 from other cellular components and from its isomers. Anion-exchange chromatography followed by high-performance liquid chromatography (HPLC) is a common strategy.[9][12] The process is monitored by checking for the characteristic absorbance at 430 nm.[12]

4.2 X-ray Absorption Spectroscopy (XAS) XAS, particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, is a powerful technique for probing the local environment of the nickel atom.

  • Sample Preparation: A concentrated, purified sample of F430 is prepared, often in a frozen aqueous solution to be maintained at cryogenic temperatures.

  • Data Collection: The sample is irradiated with a tunable beam of X-rays from a synchrotron source. The absorption of X-rays by the nickel K-edge is measured as a function of energy.

  • Data Analysis: The oscillations in the absorption spectrum past the edge (the EXAFS region) are analyzed. These oscillations are caused by the backscattering of photoelectrons from neighboring atoms. Fourier transformation of the EXAFS data yields a radial distribution function, providing precise information on the number, type, and distance of atoms in the nickel coordination sphere, such as the key Ni-N bond lengths.[7][8]

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy was instrumental in determining the complex covalent structure and stereochemistry of the macrocycle.

  • Sample Preparation: Purified F430 is dissolved in a suitable deuterated solvent (e.g., D₂O or trifluoroethanol-d₃).[11][12]

  • Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer. Key experiments include:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the structure.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing crucial distance constraints for 3D structure determination.[12][13]

    • HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons directly bonded to carbon-13 (¹³C), allowing for the assignment of carbon signals.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular framework.[12]

  • Structure Calculation: The through-bond connectivities from COSY and HMBC, combined with through-space distance restraints from NOESY, are used to assign all non-exchangeable proton and carbon signals and to confirm the overall molecular structure.[12][13]

4.4 X-ray Crystallography While obtaining high-quality crystals of isolated F430 is challenging, crystallographic analysis of the entire MCR enzyme has provided the definitive view of F430 in its native protein environment.[14]

  • Crystallization: The purified molecule (or holoenzyme) is subjected to various crystallization screening conditions (e.g., vapor diffusion with different precipitants, pH, and temperatures) to grow single, well-ordered crystals.[15]

  • X-ray Diffraction: The crystal is mounted and exposed to a highly collimated beam of X-rays, typically at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots.[16]

  • Data Processing: The intensities and positions of the diffracted spots are measured as the crystal is rotated. This data is used to calculate an electron density map of the molecule.[16]

  • Model Building and Refinement: An atomic model of the molecule is built into the electron density map and computationally refined to best fit the experimental diffraction data, yielding a final 3D structure with atomic-level resolution.[15]

Biosynthesis Pathway of Coenzyme F430

The biosynthesis of F430 is a complex, multi-step process that begins with uroporphyrinogen III, the common precursor to all natural tetrapyrroles like heme and chlorophyll.[1] The pathway from the intermediate sirohydrochlorin (B1196429) involves four key enzymatic steps.[17]

Biosynthesis_Pathway UroIII Uroporphyrinogen III Siro Sirohydrochlorin UroIII->Siro Multiple Steps NiSiro Nickel(II)-sirohydrochlorin Siro->NiSiro CbiX / CfbA (Ni²⁺ Insertion) NiSiroDiamide Nickel(II)-sirohydrochlorin a,c-diamide NiSiro->NiSiroDiamide CfbE (Amidation x2) SecoF430 15,17³-seco-F430-17³-acid NiSiroDiamide->SecoF430 CfbCD (6e⁻ Reduction & Cyclization) F430 Coenzyme F430 SecoF430->F430 CfbB (ATP-dependent Ring F formation)

Caption: Key enzymatic steps in the biosynthesis of Coenzyme F430.
  • Precursor Formation: The pathway starts with uroporphyrinogen III, which is converted to sirohydrochlorin.[1]

  • Nickel Insertion: The chelatase enzyme CbiX (also referred to as CfbA) catalyzes the insertion of a Ni²⁺ ion into the sirohydrochlorin macrocycle.[1][18]

  • Amidation: The ATP-dependent enzyme CfbE converts the acetate (B1210297) side chains on rings A and C into acetamide (B32628) groups, forming nickel(II)-sirohydrochlorin a,c-diamide.[1]

  • Reduction and Ring E Formation: The CfbCD enzyme complex performs a six-electron reduction of the macrocycle, which leads to the formation of the γ-lactam ring E, yielding the intermediate seco-F430.[1][17]

  • Ring F Closure: In the final step, the ATP-dependent enzyme CfbB (Coenzyme F430 synthetase) catalyzes the closure of the carbocyclic ring F, completing the synthesis of Coenzyme F430.[1]

References

The Central Role of Factor F430 in Methane Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methanogenic archaea are key players in the global carbon cycle, responsible for the majority of biological methane (B114726) production. Central to their unique metabolism is the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final, methane-releasing step of methanogenesis. The catalytic activity of MCR is entirely dependent on its prosthetic group, Factor F430 (F430), a unique nickel-containing tetrapyrrole. This technical guide provides an in-depth examination of the structure, function, and biosynthesis of F430, its intricate role within the MCR catalytic cycle, and its potential as a target for therapeutic and environmental drug development. Detailed experimental protocols for the purification and analysis of MCR and F430 are provided, alongside quantitative data and visual representations of key pathways to serve as a comprehensive resource for the scientific community.

Introduction to Factor F430 and Methyl-Coenzyme M Reductase (MCR)

Factor F430 is a nickel-containing hydrocorphinoid, a class of tetrapyrroles that includes heme and vitamin B12.[1][2] Its distinct structure, featuring a highly reduced macrocycle, is exclusively found as the prosthetic group in methyl-coenzyme M reductase (MCR).[2][3] MCR is the terminal enzyme in the metabolic pathway of methanogenesis, catalyzing the reaction between methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB) to produce methane (CH₄) and a heterodisulfide (CoM-S-S-CoB).[4][5] This reaction is not only the cornerstone of methane biosynthesis but also a potent greenhouse gas.[4] Consequently, understanding the mechanism of MCR and the function of F430 is of significant interest for both bioenergy applications and for developing inhibitors to mitigate methane emissions.[1][5]

The catalytic activity of MCR is dictated by the redox state of the central nickel atom within the F430 cofactor.[6][7] The enzyme is active when the nickel is in the +1 oxidation state (Ni(I)), a highly reducing species capable of cleaving the stable thioether bond of methyl-coenzyme M.[6][7][8]

Structure and Physicochemical Properties of Factor F430

The structure of F430 was elucidated through a combination of X-ray crystallography and NMR spectroscopy.[2] It is characterized by a corphin ring system, which is more reduced than a porphyrin, and contains two additional rings: a γ-lactam ring and a keto-containing carbocyclic ring.[2] This unique structure houses a central nickel ion, which can exist in Ni(I), Ni(II), and Ni(III) oxidation states.[6][7] The transitions between these states are fundamental to the catalytic cycle of MCR.

Quantitative Spectroscopic and Redox Properties

The different oxidation states of the F430 nickel ion give rise to distinct spectroscopic signatures, which are invaluable for studying the enzyme's mechanism. The key quantitative properties are summarized in the table below.

PropertyNi(I) State (Active MCR)Ni(II) State (Inactive MCR)Ni(III) State (Inactive MCR)Reference(s)
UV-Vis λmax ~382-386 nm~420-430 nm-[8]
EPR Signal Axial signal with g-values ~2.25, 2.07, 2.06 (MCR-red1)EPR-silentRhombic signal (MCR-ox1)[6][7]
Redox Potential (NiII/NiI) Below -600 mV--[5]

The Biosynthesis of Factor F430

The biosynthesis of F430 is a complex pathway that begins with uroporphyrinogen III, the common precursor to all natural tetrapyrroles.[2] The pathway involves a series of enzymatic steps, including chelation of nickel, amidation, reduction of the macrocycle, and the formation of the characteristic lactam and carbocyclic rings.[2] The key enzymes in this pathway are designated CfbA through CfbE.

F430_Biosynthesis UroIII Uroporphyrinogen III Siro Sirohydrochlorin UroIII->Siro SAM NiSiro Ni(II)-sirohydrochlorin Siro->NiSiro CfbA/CbiX (Ni²⁺ Chelatase) NiSiroDiamide Ni(II)-sirohydrochlorin a,c-diamide NiSiro->NiSiroDiamide CfbE (Amidase) SecoF430 15,17³-seco-F430-17³-acid NiSiroDiamide->SecoF430 CfbC/CfbD (Reductive Cyclase) 6e⁻, 7H⁺, ATP F430 Factor F430 SecoF430->F430 CfbB (Synthetase) ATP MCR_Catalytic_Cycle MCR_red1 MCR-F430 Ni(I) Ternary_Complex [CH₃-S-CoM] MCR-F430-Ni(I) [HS-CoB] MCR_red1->Ternary_Complex + CH₃-S-CoM + HS-CoB Intermediate Intermediate (e.g., CH₃-Ni(III) or CH₃•) Ternary_Complex->Intermediate C-S bond cleavage Product_Complex MCR-F430 Ni(II) [CoM-S-S-CoB] Intermediate->Product_Complex + H⁺ (from HS-CoB) - CH₄ Product_Complex->MCR_red1 - CoM-S-S-CoB + 2e⁻, 2H⁺ MCR_Purification_Workflow Start Anaerobic Cell Culture (M. marburgensis) Harvest Harvest Cells (Anaerobic Centrifugation) Start->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis Clarify Clarification (Ultracentrifugation) Lysis->Clarify AnionExchange Anion Exchange (Q-Sepharose) Clarify->AnionExchange HIC Hydrophobic Interaction (Phenyl-Sepharose) AnionExchange->HIC GelFiltration Gel Filtration (Superdex 200) HIC->GelFiltration End Pure Active MCR (Store at -80°C) GelFiltration->End

References

Factor F430: A Comprehensive Technical Guide on its Discovery, History, and Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Factor F430 is a nickel-containing tetrapyrrole, a unique hydrocorphinoid that serves as the essential prosthetic group for the enzyme methyl-coenzyme M reductase (MCR). MCR catalyzes the final step in methanogenesis, the biological production of methane (B114726), and the first step in the anaerobic oxidation of methane. This technical guide provides an in-depth overview of the discovery, history, structural elucidation, biosynthesis, and function of Factor F430. It includes a compilation of key quantitative data, detailed experimental protocols for its isolation, characterization, and functional analysis, and visualizations of the central biochemical pathways and experimental workflows.

Discovery and History

The story of Factor F430 began in the late 1970s with the observation of a yellow, non-fluorescent compound in cell extracts of Methanobacterium thermoautotrophicum. This compound exhibited a characteristic absorption maximum at 430 nm, leading to its designation as "Factor F430" (F430).[1] Initial studies revealed that this factor was associated with nickel, an element whose requirement for the growth of methanogenic bacteria had been recently established.[2]

A pivotal breakthrough occurred in 1982 when F430 was identified as the chromophore and prosthetic group of the highly purified methyl-coenzyme M reductase (MCR), the enzyme responsible for methane release.[2] This discovery linked the unique nickel-containing compound directly to the central process of methanogenesis. The subsequent years saw a concerted effort, notably by the research groups of A. Eschenmoser and R.K. Thauer, to unravel the intricate structure of this novel cofactor. Through a combination of spectroscopic techniques, including NMR, and X-ray crystallography of a derivative, the complete and complex hydrocorphinoid structure of F430 was elucidated.[2][3] This revealed a highly reduced porphyrin system, distinguishing it from other known tetrapyrroles like hemes and chlorophylls.[1]

Physicochemical and Spectroscopic Properties

Factor F430 is a yellow solid in its purified state.[1] Its unique structure imparts distinct physicochemical and spectroscopic properties that are central to its function. The nickel center can exist in different oxidation states, primarily Ni(I) and Ni(II), which are crucial for the catalytic cycle of MCR. These states have characteristic spectroscopic signatures.

PropertyValueReference
Chemical Formula C42H51N6NiO13-[1]
Molar Mass 906.58 g/mol [1]
Appearance Yellow solid[1]
UV-Vis λmax (Ni(II) state) 430 nm[1][4]
UV-Vis λmax (Ni(I) state in MCR) 382 nm (and a weaker band at 754 nm)[4]

Experimental Protocols

Isolation and Purification of Factor F430 from Methanobacterium thermoautotrophicum

This protocol describes the extraction and purification of protein-free Factor F430.

Materials:

  • Frozen cell paste of Methanobacterium thermoautotrophicum

  • Methanol (B129727), 80% aqueous solution

  • Tris buffer (50 mM, pH 7.0)

  • HPLC system with a C18 reverse-phase column (e.g., Waters μBondapak C18, 7.8 mm × 30 cm)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Procedure:

  • Extraction: Resuspend the frozen cell paste in a minimal volume of Tris buffer. Add the cell suspension to 4 volumes of boiling 80% methanol and continue boiling for 10 minutes. This denatures the proteins and releases the F430 cofactor.

  • Centrifugation: Cool the mixture on ice and centrifuge at 10,000 x g for 20 minutes to pellet the cell debris.

  • Supernatant Collection: Carefully decant and collect the yellow supernatant containing F430.

  • Concentration: Concentrate the supernatant under reduced pressure to remove the methanol.

  • HPLC Purification:

    • Equilibrate the C18 column with 100% water.

    • Inject the concentrated extract onto the column.

    • Elute with a linear gradient of 0% to 40% methanol in water over 50 minutes at a flow rate of 2 mL/min.

    • Monitor the eluate at 430 nm.

    • Collect the yellow fraction corresponding to the major peak of F430.

  • Lyophilization: Lyophilize the purified fraction to obtain F430 as a yellow powder.

Characterization by Mass Spectrometry

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: ZORBAX Eclipse XDB-C18 (4.6 × 250 mm; 5 μm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: A suitable gradient to separate F430 from other components.

MS Conditions (Positive Ion Mode):

  • Ionization: Electrospray Ionization (ESI)

  • Capillary Voltage: 3500 V

  • Nozzle Voltage: 500 V

  • Source Gas Temperature: 300 °C

  • Sheath Gas Temperature: 250 °C

  • Source Gas Flow: 5 L/min

  • Sheath Gas Flow: 11 L/min

  • Fragmentor Voltage: 180 V

  • Collision Energy: 0 V (for full scan)

  • Analysis Mode: Multiple Reaction Monitoring (MRM) can be used for quantification, with both precursor and product ions set to m/z 975.4 for the pentamethyl ester derivative (F430M).[5]

Structure Elucidation by NMR Spectroscopy

The complete structure of F430 was determined through extensive NMR studies, primarily on its pentamethyl ester derivative to improve solubility in organic solvents.

Sample Preparation:

  • Esterify purified F430 using methanol and a catalytic amount of p-toluenesulfonic acid to obtain the pentamethyl ester (F430M).

  • Purify F430M by reverse-phase HPLC.

  • Dissolve the purified F430M in a deuterated solvent suitable for hydrocorphinoids, such as a mixture of CD2Cl2 and 2,2,2-trifluoroethanol-d3 (B1586222) (TFE-d3), to prevent aggregation and obtain sharp NMR signals.[6]

NMR Experiments:

  • 1D NMR: 1H and 13C NMR spectra to identify the types and number of protons and carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within spin systems.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry.

The specific pulse sequences and parameters for these experiments would be optimized on the specific NMR instrument being used.

Methyl-Coenzyme M Reductase (MCR) Activity Assay

This assay measures the F430-dependent activity of MCR by quantifying the formation of methane.

Materials:

  • Purified active MCR

  • Anaerobic assay buffer (e.g., 500 mM MOPS/NaOH, pH 7.2)

  • Methyl-coenzyme M (CH3-S-CoM)

  • Coenzyme B (HS-CoB)

  • Aquacobalamin

  • Ti(III) citrate (B86180) (as a reducing agent)

  • Gas-tight vials

  • Gas chromatograph (GC) with a flame ionization detector (FID) for methane detection.

Procedure:

  • Prepare the assay mixture under strictly anaerobic conditions in a gas-tight vial. The mixture should contain the anaerobic buffer, methyl-coenzyme M, coenzyme B, aquacobalamin, and Ti(III) citrate.

  • Seal the vial and pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 65°C for MCR from M. thermoautotrophicum).

  • Initiate the reaction by injecting a known amount of purified active MCR into the vial.

  • At various time points, withdraw a sample from the headspace of the vial using a gas-tight syringe.

  • Inject the headspace gas into the GC to quantify the amount of methane produced.

  • Calculate the specific activity of the enzyme (e.g., in μmol of methane formed per minute per mg of enzyme).

Biosynthesis of Factor F430

The biosynthesis of Factor F430 is a complex pathway that begins with the common precursor of all tetrapyrroles, uroporphyrinogen III.[1] This pathway involves a series of enzymatic steps including nickel chelation, amidation, a six-electron reduction of the macrocycle, and two ring closures to form the characteristic lactam and carbocyclic rings.

The key enzymes involved in the conversion of sirohydrochlorin (B1196429) to F430 are designated CfbA through CfbE.[7]

F430_Biosynthesis UroIII Uroporphyrinogen III Sirohydrochlorin Sirohydrochlorin UroIII->Sirohydrochlorin Ni_Siro Nickel(II)-sirohydrochlorin Sirohydrochlorin->Ni_Siro CfbA (Ni²⁺ Chelatase) Ni_Siro_diamide Nickel(II)-sirohydrochlorin a,c-diamide Ni_Siro->Ni_Siro_diamide CfbE (Amidase) seco_F430 15,17³-seco-F430-17³-acid Ni_Siro_diamide->seco_F430 CfbC/CfbD (Reductive Cyclase) F430 Factor F430 seco_F430->F430 CfbB (Ligase) MCR_Cycle cluster_MCR Methyl-Coenzyme M Reductase Catalytic Cycle MCR_NiI MCR-F430 [Ni(I)] Substrate_Complex MCR-F430 [Ni(I)] • CH₃-S-CoM MCR_NiI->Substrate_Complex CH₃-S-CoM binds Methyl_Radical_Complex [CH₃• MCR-F430-S-CoM [Ni(II)]] Substrate_Complex->Methyl_Radical_Complex Homolytic cleavage Methane_Release CH₄ + MCR-F430-S-CoM [Ni(II)] • •S-CoB Methyl_Radical_Complex->Methane_Release H• abstraction from HS-CoB Disulfide_Complex MCR-F430 [Ni(II)] • CoM-S-S-CoB⁻• Methane_Release->Disulfide_Complex Radical recombination Product_Release MCR-F430 [Ni(I)] + CoM-S-S-CoB Disulfide_Complex->Product_Release Electron transfer Product_Release->MCR_NiI Product release

References

The Role of Nickel in Factor F430: A Technical Guide to its Catalytic Activity in Methyl-Coenzyme M Reductase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Methyl-coenzyme M reductase (MCR) is the central enzyme in biological methane (B114726) metabolism, catalyzing both the final step of methanogenesis and the initial step of anaerobic methane oxidation. Its catalytic activity is wholly dependent on the unique prosthetic group, Coenzyme F430, a nickel-containing hydrocorphin. The nickel ion at the heart of F430 is the locus of catalysis, cycling through multiple oxidation states to facilitate the cleavage of a thioether bond in methyl-coenzyme M and the formation of methane. This guide provides an in-depth examination of the structural and electronic contributions of the nickel center to the catalytic mechanism of MCR, summarizes key physicochemical data, outlines experimental methodologies for its study, and presents visual workflows of the catalytic cycle and analytical processes. Understanding this intricate mechanism is crucial for developing inhibitors of methanogenesis for environmental applications and for harnessing MCR's power for biotechnological purposes.

Introduction to Methyl-Coenzyme M Reductase and Coenzyme F430

Methyl-coenzyme M reductase (MCR) is a key enzyme in the global carbon cycle, responsible for the production of over a billion tons of methane annually by methanogenic archaea.[1] It catalyzes the reversible reaction between methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB) to produce methane (CH₄) and a heterodisulfide (CoM-S-S-CoB).[2][3] The reaction is exergonic, with a standard free energy change (∆G°') of approximately -30 kJ·mol⁻¹.[4]

The catalytic heart of MCR is Coenzyme F430, a nickel-containing tetrapyrrole.[3][5] Discovered in the 1980s due to the nickel-dependency of methanogen growth, F430 features a highly reduced porphinoid ring system known as a hydrocorphin.[2][5] This unique structure imparts specific electronic properties to the central nickel ion, which is essential for its catalytic function. The enzyme itself is typically a 300-kilodalton hexamer with an α₂β₂γ₂ configuration, containing two active sites, each harboring an F430 molecule.[3][6] These active sites are located at the end of a 50 Å long hydrophobic channel that guides the substrates to the nickel center.[2][3]

The Nickel Center: Oxidation States and Catalytic Role

The catalytic activity of MCR is directly tied to the redox chemistry of the nickel ion within the F430 cofactor. The nickel can exist in three primary oxidation states: Ni(I), Ni(II), and Ni(III).[2][3]

  • Ni(I) State (MCR_red_): This is the catalytically active state of the enzyme.[3][7] It is a potent reductant, with a redox potential (E₀') for the Ni(II)/Ni(I) couple below -600 mV.[2][8] This low potential is key to its ability to cleave the unreactive C-S bond of methyl-coenzyme M.[2][7] The Ni(I) state is paramagnetic and gives rise to a characteristic "red1" EPR signal.[2][3]

  • Ni(II) State (MCR_silent_): This is an inactive, EPR-silent state of the enzyme.[2] In this state, the F430 cofactor imparts a yellow color to the enzyme, with a characteristic absorption maximum around 430 nm.[2][7] The enzyme as isolated is often in this inactive Ni(II) form and requires reductive activation to the Ni(I) state to initiate catalysis.[3]

  • Ni(III) State (MCR_ox_): This is another redox-active, EPR-active state.[2] While not the primary resting state, Ni(III) species have been proposed as key intermediates in the catalytic cycle and have been observed in reactions with substrate analogues.[4][9]

Activation of the enzyme involves a one-electron reduction of the Ni(II) center to the catalytically competent Ni(I) state.[3][7] This extreme oxygen sensitivity and the highly negative redox potential make the purification and study of active MCR exceptionally challenging.[2][7]

The Catalytic Cycle and Mechanistic Proposals

The precise mechanism of methane formation at the nickel center remains a subject of intense research. While a strictly ordered ternary complex mechanism is established, where CH₃-S-CoM binds before HS-CoB, the subsequent chemical steps are debated.[10] Two principal mechanisms have been proposed, differing in the nature of the initial intermediate formed after the attack of Ni(I) on the methyl group of CH₃-S-CoM.[4][11]

Mechanism I: The Organonickel Pathway This mechanism proposes a nucleophilic attack by the Ni(I) center on the methyl group of CH₃-S-CoM via an Sₙ2 reaction.[4] This forms a transient methyl-Ni(III) organometallic intermediate and releases the CoM thiolate.[1][4] Subsequent steps involve electron transfer and protonolysis by HS-CoB to release methane and the heterodisulfide product, regenerating the Ni(I) state.[4]

Mechanism II/III: The Methyl Radical Pathway This alternative mechanism suggests that the Ni(I) center induces a homolytic cleavage of the methyl-sulfur bond of CH₃-S-CoM.[12] This generates a highly reactive methyl radical (CH₃•) and a Ni(II)-thiolate species.[12] The methyl radical then abstracts a hydrogen atom from the thiol of HS-CoB to form methane.[12][13] The resulting CoB thiyl radical combines with the Ni-bound CoM to form the heterodisulfide and regenerate the active Ni(I) enzyme.[12]

The diagram below illustrates the divergence of these proposed catalytic pathways.

G sub_prod sub_prod enzyme_state enzyme_state intermediate intermediate mechanism_label mechanism_label MCR_red1 MCRred1 (F430-Ni(I)) ternary Ternary Complex [HS-CoB • MCR(NiI) • CH₃-S-CoM] MCR_red1->ternary substrates CH₃-S-CoM HS-CoB substrates->MCR_red1 mech1_label Mechanism I (Organonickel Pathway) CH3_Ni_III CH₃-Ni(III) Intermediate + CoM-S⁻ ternary->CH3_Ni_III SN2 Attack mech2_label Mechanism II/III (Radical Pathway) CH3_radical CH₃• Radical + Ni(II)-S-CoM ternary->CH3_radical Homolytic Cleavage products CH₄ CoM-S-S-CoB CH3_Ni_III->products Electron Transfer + Protonolysis CH3_radical->products H-Abstraction + Radical Recombination MCR_regen MCRred1 (F430-Ni(I)) products->MCR_regen

Figure 1: Competing catalytic mechanisms proposed for Methyl-Coenzyme M Reductase.

Data Presentation: Physicochemical Properties

The distinct oxidation states of the nickel center in F430 give rise to unique and measurable physicochemical properties, which are crucial for its characterization.

Quantitative Spectroscopic Data

Spectroscopic techniques are fundamental to identifying the nickel oxidation state and probing the electronic structure of the F430 cofactor.

Nickel State Technique Key Parameters Description Reference
Ni(I)-F430 UV-visλ_max_ = 382 nm, 754 nmGreenish color, characteristic of the active MCR_red1_ state.[2]
EPRAxial signal; g⊥_ = 2.072, g_∥_ = 2.220Paramagnetic (S=1/2) d⁹ system; confirms Ni(I) state.[4]
Ni(II)-F430 UV-visλ_max_ ≈ 430 nmYellow color, characteristic of the inactive MCR_silent_ state.[2][7]
EPRSilentDiamagnetic (S=0) d⁸ system.[2]
Ni(III)-F430 EPRActive signalParamagnetic (S=1/2) d⁷ system; observed with inhibitors.[2][9]

Table 1: Summary of key spectroscopic data for the different nickel oxidation states in Coenzyme F430.

Redox Potentials

The redox potential of the Ni(II)/Ni(I) couple is a defining feature of F430, enabling it to perform its challenging catalytic function.

Compound/System Redox Couple E°' (mV vs. NHE) Conditions Reference
F430 in MCRNi(II)/Ni(I)< -600 mVPhysiological[2][8]
F430 (isolated)Ni(II)/Ni(I)-650 mVAqueous solution[7]
F430M (pentamethyl ester)Ni(II)/Ni(I)-504 mVDimethylformamide[7]
F430M (pentamethyl ester)Ni(III)/Ni(II)+1450 mVAcetonitrile[4]

Table 2: Redox potentials associated with the nickel center in F430 and its derivatives.

Experimental Protocols and Methodologies

A variety of sophisticated experimental and computational techniques are required to study the structure and function of MCR and its F430 cofactor.

Enzyme Purification and Activation

Purification of active MCR is notoriously difficult due to its extreme oxygen sensitivity.[2] Protocols must be performed under strictly anaerobic conditions (glove box or anaerobic chamber). The enzyme is typically isolated in the inactive Ni(II) state and must be reductively activated. A common laboratory method involves incubation with Ti(III) citrate (B86180) to generate the active Ni(I) MCR_red1_ state, which can be monitored by changes in the UV-vis spectrum and the appearance of the characteristic EPR signal.[4][14]

Spectroscopic Analysis
  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the primary technique for detecting and characterizing the paramagnetic Ni(I) and Ni(III) states.[4] X-band EPR spectra, often recorded at cryogenic temperatures (e.g., 130 K), provide the characteristic g-values that define the electronic environment of the nickel center.[4]

  • UV-visible Spectroscopy: Used to monitor the oxidation state of the enzyme in solution. The distinct absorption maxima for Ni(I) (382 nm) and Ni(II) (430 nm) allow for tracking the activation of the enzyme and its reaction with substrates in real-time.[2][7]

  • Magnetic Circular Dichroism (MCD) Spectroscopy: This technique provides detailed information about the electronic structure of the nickel center, complementing absorption data and helping to assign electronic transitions.[15][16]

  • X-ray Absorption Spectroscopy (XAS): XAS provides information on the coordination environment and oxidation state of the nickel ion, revealing details such as Ni-ligand bond lengths.[17]

The general workflow for these spectroscopic analyses is outlined below.

G cluster_spectroscopy Spectroscopic Measurement start Purified MCR (Inactive Ni(II) State) activation Anaerobic Reductive Activation (e.g., Ti(III) citrate) start->activation active_mcr Active MCRred1 (Ni(I) State) activation->active_mcr uv_vis UV-vis Spectroscopy active_mcr->uv_vis epr EPR Spectroscopy active_mcr->epr mcd MCD Spectroscopy active_mcr->mcd xas XAS Spectroscopy active_mcr->xas uv_vis_data Monitor λmax shift (430nm → 382nm) uv_vis->uv_vis_data epr_data Observe axial signal (g⊥, g∥) epr->epr_data mcd_data Characterize Electronic Transitions mcd->mcd_data xas_data Determine Coordination & Bond Lengths xas->xas_data

Figure 2: General experimental workflow for the spectroscopic analysis of MCR activation.
Kinetic Analysis

  • Steady-State Kinetics: These experiments measure the overall rate of the reaction under conditions where substrate concentrations are much higher than the enzyme concentration. They are used to determine key parameters like K_m_ and k_cat_.[10]

  • Pre-Steady-State (Transient) Kinetics: To resolve individual steps in the catalytic cycle, rapid kinetic techniques are essential.

    • Stopped-Flow Spectrophotometry: This method allows for the rapid mixing of enzyme and substrates (on a millisecond timescale) and monitoring of the reaction by UV-vis spectroscopy to measure rate constants for the formation of intermediates.[10]

    • Rapid Chemical Quench: This technique involves mixing enzyme and substrates for a defined short period, then stopping ("quenching") the reaction with a chemical agent (e.g., acid). The products and intermediates formed at that time point can then be analyzed, allowing for the direct measurement of reaction rates.[9][10]

Computational Methods
  • Density Functional Theory (DFT): DFT calculations are used to model the electronic structure of the F430 active site, predict spectroscopic parameters, and evaluate the energetic favorability of proposed reaction intermediates and transition states for the different catalytic mechanisms.[13][15]

  • Molecular Dynamics (MD) Simulations: MD simulations are used to investigate the structural dynamics of the MCR active site, providing insights into how the protein environment influences substrate binding and the positioning of the F430 cofactor for catalysis.[12][18]

Conclusion and Future Directions

The nickel ion in Coenzyme F430 is the indispensable catalytic center of methyl-coenzyme M reductase. Its ability to access a low-valent Ni(I) state with a highly negative redox potential is the key to activating and cleaving the strong thioether bond of methyl-coenzyme M. While the broad strokes of the catalytic cycle are understood, the precise nature of the key intermediates—whether an organonickel species or a methyl radical—remains an active area of investigation.

For drug development professionals, MCR represents a prime target for the design of specific inhibitors of methanogenesis to mitigate greenhouse gas emissions from agriculture and other sources. A deeper understanding of the nickel-centered mechanism, the geometry of the active site, and the transition states will be critical for the rational design of potent and specific inhibitors. Furthermore, harnessing the power of MCR for biotechnological applications, such as the bioconversion of methane into more valuable products, requires a comprehensive knowledge of its catalytic machinery. Future research combining advanced spectroscopic techniques, time-resolved crystallography, and high-level computational modeling will continue to unravel the fascinating chemistry of this vital enzyme.

References

A Technical Guide to the Spectroscopic Properties of Ni(I) and Ni(II) F430 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cofactor F430, a nickel-containing hydrocorphin, is a crucial prosthetic group for methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step of methanogenesis and the initial step in the anaerobic oxidation of methane (B114726). The nickel center of F430 can exist in different oxidation states, primarily Ni(I) and Ni(II), which are critical for its catalytic activity. Understanding the spectroscopic properties of these states is fundamental for elucidating the reaction mechanism of MCR and for the development of inhibitors with potential applications in agriculture and as antimicrobial agents. This technical guide provides an in-depth overview of the spectroscopic characteristics of Ni(I) and Ni(II) F430, focusing on UV-Visible (UV-Vis) absorption spectroscopy, Electron Paramagnetic Resonance (EPR), Magnetic Circular Dichroism (MCD), and X-ray Absorption Spectroscopy (XAS). Detailed experimental protocols, quantitative data summaries, and visual diagrams of relevant processes are presented to aid researchers, scientists, and drug development professionals in this field.

Introduction

Methyl-coenzyme M reductase (MCR) catalyzes the reversible reaction of methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB) to form methane and the heterodisulfide CoM-S-S-CoB.[1] The active site of MCR contains the nickel-hydrocorphin cofactor F430. The catalytic cycle involves changes in the oxidation state of the nickel ion, with the Ni(I) state being crucial for the enzyme's activity. Spectroscopic techniques are indispensable tools for probing the electronic and geometric structure of the nickel center in both the Ni(I) and Ni(II) states of F430, providing insights into the catalytic mechanism.

Spectroscopic Properties of Ni(II) F430

The Ni(II) state is the resting state of the cofactor. It is a high-spin (S=1) species.[2]

UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of Ni(II) F430 is characterized by a prominent absorption maximum around 430 nm, which is attributed to a π→π* transition of the hydrocorphin macrocycle.[2][3]

Magnetic Circular Dichroism (MCD) Spectroscopy

MCD spectroscopy of Ni(II) F430 reveals temperature-dependent C-terms, confirming its paramagnetic nature. The spectra are used to assign ligand-field transitions and to probe the coordination environment of the nickel center.

X-ray Absorption Spectroscopy (XAS)

XAS, including Extended X-ray Absorption Fine Structure (EXAFS), provides information about the coordination number and geometry of the Ni(II) ion. Studies have shown that in aqueous solution, Ni(II) F430 is typically hexacoordinate, with water molecules as axial ligands.

Spectroscopic Properties of Ni(I) F430

The Ni(I) state of F430 is the catalytically active form of the enzyme. It is a paramagnetic species with a d⁹ electron configuration.

UV-Visible (UV-Vis) Absorption Spectroscopy

Upon one-electron reduction of Ni(II) F430, the main absorption band experiences a significant blue shift to around 382 nm.[3] Additionally, new, weaker charge-transfer bands appear in the near-IR region.[4]

Electron Paramagnetic Resonance (EPR) Spectroscopy

The Ni(I) state of F430 is EPR-active and exhibits a characteristic rhombic or axial signal. The g-values are sensitive to the coordination environment of the nickel ion and have been extensively used to characterize different states of the MCR enzyme.

Magnetic Circular Dichroism (MCD) Spectroscopy

MCD spectra of Ni(I) F430 are distinct from the Ni(II) state and have been instrumental in confirming the Ni(I) assignment in various active forms of MCR.[1] The spectra reveal unique charge transfer transitions involving the Ni d-orbitals and the macrocycle π-orbitals.

X-ray Absorption Spectroscopy (XAS)

XAS studies on Ni(I) F430 provide insights into the changes in the coordination geometry upon reduction from Ni(II). These studies help to determine the Ni-ligand bond lengths in the active state of the enzyme.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic parameters for Ni(I) and Ni(II) F430.

Table 1: UV-Vis Absorption Data

Speciesλ_max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
Ni(II) F43043023,300[2]
Ni(I) F430382Not specified[3]
Ni(I) F430 (weaker band)754Not specified[3]

Table 2: EPR Spectroscopy Data for Ni(I) F430

Species/Conditiong-values (g_x, g_y, g_z)Reference
MCR_red12.25, 2.070, 2.060[2]
MCR_ox1g_
MCR_ox22.2263, 2.1425, 2.1285[5]
MCR_ox3a2.2170, 2.1400, 2.1340[6]

Table 3: XAS (EXAFS) Derived Bond Lengths

SpeciesBondBond Length (Å)Reference
Ni(II) Complex (model)Ni-N2.133 ± 0.004[7]
Ni(II) Complex (model)Ni-O1.960 ± 0.003[7]
Ni(II) Complex (model)Ni-N (tetrahedral)2.017 ± 0.006[7]
Ni(II) Complex (model)Ni-O (tetrahedral)2.022 ± 0.006[7]
NiONi-ONot specified[8]
NiONi-NiNot specified[8]
Ni(II) in SrTiO₃Ni-ONot specified[9]

Experimental Protocols

Sample Preparation: Reduction of Ni(II) F430 to Ni(I) F430

A common method for generating the Ni(I) state of F430 for spectroscopic analysis is through chemical reduction.

  • Reagents:

    • Purified Ni(II) F430 or MCR enzyme containing Ni(II) F430.

    • Titanium(III) citrate (B86180) solution, freshly prepared.

    • Anaerobic buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6, purged with N₂ or Ar).

  • Procedure:

    • All manipulations should be performed under strictly anaerobic conditions (e.g., in a glove box).

    • Prepare a solution of Ni(II) F430 in the anaerobic buffer to the desired concentration.

    • Add a stoichiometric amount or a slight excess of the Ti(III) citrate solution to the F430 solution.

    • The reduction can be monitored by the color change from yellow (Ni(II)) to greenish-yellow (Ni(I)) and by UV-Vis spectroscopy.

    • The resulting Ni(I) F430 solution is then ready for spectroscopic analysis. The sample should be kept anaerobic and often at low temperatures to maintain stability.[2]

UV-Visible Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Record a baseline spectrum with the appropriate buffer in both the sample and reference cuvettes.

    • Place the F430 sample in a sealed, anaerobic cuvette.

    • Record the absorption spectrum over the desired wavelength range (e.g., 300-900 nm).

    • For Ni(I) F430, ensure the cuvette is sealed and the measurement is performed quickly to avoid re-oxidation.

EPR Spectroscopy
  • Instrumentation: An X-band or Q-band EPR spectrometer equipped with a cryostat for low-temperature measurements.

  • Procedure:

    • The prepared Ni(I) F430 sample is transferred to an EPR tube under anaerobic conditions.

    • The sample is flash-frozen in liquid nitrogen.

    • The EPR spectrum is recorded at low temperatures (e.g., 77 K or lower) to observe the paramagnetic signal.

    • Instrument parameters such as microwave frequency, microwave power, modulation amplitude, and temperature should be optimized to obtain a good signal-to-noise ratio without signal saturation.

MCD Spectroscopy
  • Instrumentation: An MCD spectrometer consisting of a spectrophotometer with a high-field superconducting magnet and a cryostat.

  • Procedure:

    • The sample is prepared in a suitable glassing agent (e.g., glycerol) to form an optical-quality glass upon freezing.

    • The sample is placed in a sample cell and loaded into the cryostat within the magnet.

    • MCD spectra are recorded at various temperatures and magnetic fields.

    • Variable-temperature variable-field (VTVH) MCD data can be collected to determine the ground state spin and zero-field splitting parameters.

XAS Spectroscopy
  • Instrumentation: A synchrotron radiation source with a suitable X-ray beamline for Ni K-edge XAS.

  • Procedure:

    • The sample is loaded into a specialized sample holder with X-ray transparent windows (e.g., Kapton tape). For air-sensitive samples, loading is performed in an inert atmosphere.[10]

    • The sample is placed in a cryostat to maintain a low temperature during data collection to minimize radiation damage.

    • The X-ray absorption spectrum is recorded by scanning the incident X-ray energy across the Ni K-edge.

    • Data analysis of the EXAFS region involves background subtraction, normalization, and fitting to a theoretical model to extract structural parameters such as bond lengths and coordination numbers.

Visualizations

Catalytic Cycle of Methyl-Coenzyme M Reductase

MCR_Catalytic_Cycle Ni_I Ni(I)-F430 (MCR_red1) Ni_II_SCoM Ni(II)-S-CoM Ni_I->Ni_II_SCoM + CH3-S-CoM - e- Ni_II_SCoM_HSCoB Ni(II)-S-CoM HS-CoB Ni_II_SCoM->Ni_II_SCoM_HSCoB + HS-CoB Ni_I_Disulfide Ni(I)-F430 CoM-S-S-CoB Ni_II_SCoM_HSCoB->Ni_I_Disulfide - CH4 + e- Ni_I_Disulfide->Ni_I - CoM-S-S-CoB

Caption: Proposed catalytic cycle of Methyl-Coenzyme M Reductase.

Experimental Workflow for Spectroscopic Analysis of F430

Spectroscopic_Workflow cluster_spectroscopy Spectroscopic Analysis start Purified Ni(II)-F430 reduction Anaerobic Reduction (e.g., with Ti(III) citrate) start->reduction uv_vis UV-Vis start->uv_vis Ni(II) state mcd MCD start->mcd Ni(II) state xas XAS start->xas Ni(II) state ni1_f430 Ni(I)-F430 reduction->ni1_f430 ni1_f430->uv_vis Ni(I) state epr EPR ni1_f430->epr Ni(I) state ni1_f430->mcd Ni(I) state ni1_f430->xas Ni(I) state data_analysis Data Analysis and Interpretation uv_vis->data_analysis epr->data_analysis mcd->data_analysis xas->data_analysis

Caption: General workflow for the spectroscopic analysis of F430.

Conclusion

The spectroscopic characterization of Ni(I) and Ni(II) F430 is essential for understanding the mechanism of MCR. Each spectroscopic technique provides unique and complementary information about the electronic and geometric structure of the nickel center. This guide provides a consolidated resource of quantitative data and experimental protocols to facilitate further research in this area, with the ultimate goal of developing novel inhibitors for applications in mitigating methane emissions and in drug discovery.

References

Unraveling the Catalytic Heart of Methane Production: A Technical Guide to Factor F430 Redox Potential and Catalytic Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of biological methane (B114726) formation, focusing on the nickel-containing cofactor, Factor F430, and its intricate role within the catalytic cycle of methyl-coenzyme M reductase (MCR). Understanding the precise redox behavior of F430 and the mechanistic steps of MCR is paramount for developing inhibitors of methanogenesis, a key process in global carbon cycling and a target for mitigating greenhouse gas emissions. This document provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the catalytic processes to aid researchers in this field.

Redox Potential of Factor F430: A Quantitative Overview

The catalytic activity of methyl-coenzyme M reductase is intrinsically linked to the redox state of its nickel-containing cofactor, F430. The enzyme cycles between the Ni(I) and Ni(II) oxidation states, with the Ni(I) state being the active form that initiates the reaction with the substrates. The redox potential of the Ni(II)/Ni(I) couple is a critical parameter influencing the enzyme's catalytic efficiency. Below is a summary of experimentally determined and computationally predicted redox potentials for Factor F430 in various environments.

SpeciesConditionRedox Potential (E°') vs. SHE (mV)Reference
Factor F430In water-650[1]
Factor F430 Pentamethyl Ester (F430M)In dimethylformamide-504[1][2]
MCR-bound F430 (MCRred1)pH 7.2-440 (irreversible)[1][2]
MCR-bound F430Estimated physiological potentialBelow -600[1][3]
Factor F430In alkaline buffer-650[4]
Factor F430 Pentamethyl Ester (F430M)In acetonitrile (B52724) (Ni(II)/Ni(I))-500[4]
Factor F430 Pentamethyl Ester (F430M)In acetonitrile (Ni(III)/Ni(II))+1450[4]

The Catalytic Cycle of Methyl-Coenzyme M Reductase

The catalytic cycle of MCR involves the conversion of methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB) to methane (CH₄) and the heterodisulfide CoM-S-S-CoB. While the precise mechanism is still a subject of active research, two primary pathways have been proposed: Mechanism I, which proceeds through a methyl-Ni(III) intermediate, and Mechanism II, which involves the formation of a methyl radical. Both mechanisms start with the active Ni(I) state of the F430 cofactor.

Proposed Catalytic Mechanisms

The following diagrams illustrate the key steps in the proposed catalytic cycles of methyl-coenzyme M reductase.

Methyl-Coenzyme_M_Reductase_Catalytic_Cycle cluster_0 Mechanism I: Methyl-Ni(III) Pathway cluster_1 Mechanism II: Methyl Radical Pathway MCR_NiI MCR-F430-Ni(I) MCR_NiI_CH3SCoM MCR-F430-Ni(I) • CH₃-S-CoM MCR_NiI->MCR_NiI_CH3SCoM + CH₃-S-CoM CH3_NiIII CH₃-Ni(III)-F430 • HS-CoM MCR_NiI_CH3SCoM->CH3_NiIII + HS-CoB - ⁻S-CoM NiII_SCoM MCR-F430-Ni(II) • ⁻S-CoM CH3_NiIII->NiII_SCoM - CH₄ NiII_SCoM->MCR_NiI + e⁻ - CoM-S-S-CoB + HS-CoB MCR_NiI_2 MCR-F430-Ni(I) MCR_NiI_CH3SCoM_2 MCR-F430-Ni(I) • CH₃-S-CoM MCR_NiI_2->MCR_NiI_CH3SCoM_2 + CH₃-S-CoM NiII_SCoM_Radical MCR-F430-Ni(II)-S-CoM • CH₃• MCR_NiI_CH3SCoM_2->NiII_SCoM_Radical Homolytic Cleavage NiII_SCoM_HSCoB MCR-F430-Ni(II)-S-CoM • HS-CoB NiII_SCoM_Radical->NiII_SCoM_HSCoB + HS-CoB - CH₄ NiII_SCoM_HSCoB->MCR_NiI_2 - CoM-S-S-CoB + e⁻

Proposed catalytic cycles of Methyl-Coenzyme M Reductase.

Experimental Protocols

The elucidation of the F430 redox potential and the MCR catalytic cycle has been made possible through a combination of sophisticated experimental techniques. This section provides an overview of the key methodologies employed.

Spectroelectrochemistry for Redox Potential Determination

Spectroelectrochemistry is a powerful technique used to determine the redox potentials of proteins by monitoring changes in their absorption spectra as a function of an applied electrochemical potential.

Methodology:

  • Sample Preparation: A solution of the purified protein (e.g., Factor F430 or MCR) is placed in a spectroelectrochemical cell containing a working electrode (e.g., a gold or platinum mesh), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire). The solution also contains a mediator, a small redox-active molecule that facilitates electron transfer between the electrode and the protein.

  • Electrolysis and Spectroscopy: A potentiostat is used to apply a series of precise potentials to the working electrode. At each potential, the system is allowed to reach equilibrium, and the UV-visible absorption spectrum of the protein solution is recorded.

  • Data Analysis: The concentration of the oxidized and reduced forms of the protein at each potential is determined from the spectral changes. The redox potential is then calculated by fitting the data to the Nernst equation. This can be done by plotting the logarithm of the ratio of the oxidized to the reduced species against the applied potential. The potential at which the concentrations of the two species are equal corresponds to the standard redox potential (E°').

Spectroelectrochemistry_Workflow start Purified Protein Sample (e.g., F430) cell Spectroelectrochemical Cell (Working, Reference, Counter Electrodes + Mediator) start->cell potentiostat Apply Series of Potentials (Potentiostat) cell->potentiostat spectrometer Record UV-Vis Spectra at each Potential potentiostat->spectrometer analysis Data Analysis: - Determine [Ox] and [Red] - Plot vs. Potential spectrometer->analysis nernst Fit to Nernst Equation analysis->nernst result Determine Redox Potential (E°') nernst->result

Workflow for determining protein redox potential via spectroelectrochemistry.
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a magnetic resonance technique used to study species with unpaired electrons, such as the Ni(I) and Ni(III) states of Factor F430. It provides valuable information about the electronic structure and coordination environment of the nickel center.

Methodology:

  • Sample Preparation: Purified MCR samples are prepared under strictly anaerobic conditions to maintain the desired redox state. For studying specific intermediates, the enzyme may be incubated with substrates, inhibitors, or analogues. The samples are then transferred to EPR tubes and flash-frozen in liquid nitrogen to trap the desired state.

  • EPR Measurement: The frozen sample is placed in the EPR spectrometer's resonant cavity. The sample is irradiated with microwaves while a magnetic field is swept. The absorption of microwaves by the paramagnetic species is detected and recorded as a spectrum.

  • Data Analysis: The EPR spectrum is characterized by its g-values and hyperfine splitting patterns. The g-values are indicative of the electronic environment of the unpaired electron. Hyperfine splitting arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N from the corrin (B1236194) ring or potentially from axial ligands), providing information about the ligation of the nickel ion. Different states of MCR, such as MCRred1 and MCRox1, exhibit distinct EPR signals.[5]

Stopped-Flow Kinetics

Stopped-flow spectroscopy is a rapid-mixing technique used to study the kinetics of fast reactions in solution, with timescales in the millisecond range. It is ideal for monitoring pre-steady-state kinetics of enzyme-catalyzed reactions like that of MCR.

Methodology:

  • Reactant Loading: Solutions of the enzyme (e.g., active MCRred1) and the substrates (e.g., methyl-coenzyme M and coenzyme B) are loaded into separate syringes in the stopped-flow instrument.

  • Rapid Mixing and Observation: The contents of the syringes are rapidly driven into a mixing chamber, initiating the reaction. The reaction mixture then flows into an observation cell. The flow is abruptly stopped, and the reaction progress is monitored in real-time by measuring changes in an optical signal, such as absorbance or fluorescence, at a specific wavelength.

  • Kinetic Analysis: The change in the optical signal over time is recorded as a kinetic trace. This data can be fitted to various kinetic models (e.g., single or multiple exponential functions) to determine the rate constants for individual steps in the reaction mechanism, such as substrate binding, product formation, and the decay of intermediates.[6][7]

Stopped_Flow_Kinetics_Workflow enzyme Enzyme Solution (e.g., MCRred1) syringes Load into separate Syringes enzyme->syringes substrate Substrate Solution (e.g., CH₃-S-CoM + HS-CoB) substrate->syringes mixing Rapid Mixing syringes->mixing observation Flow into Observation Cell mixing->observation stop Stop Flow observation->stop monitor Monitor Optical Signal (Absorbance/Fluorescence) over Time stop->monitor analysis Kinetic Analysis: - Fit data to kinetic models - Determine rate constants monitor->analysis result Elucidate Reaction Mechanism Steps analysis->result

References

Unveiling the Diversity of Coenzyme F430: A Technical Guide to its Natural Variants and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F430, a nickel-containing tetrapyrrole, is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step of methanogenesis and the initial step of the reverse reaction, anaerobic methane (B114726) oxidation.[1] Its unique structure and catalytic role have made it a subject of intense research. Beyond the canonical form, a growing number of natural variants of coenzyme F430 have been discovered in various methanogenic and anaerobic methanotrophic archaea (ANME).[2][3] These structural modifications suggest potentially novel biochemical functions and have significant implications for understanding methane metabolism and developing targeted inhibitors. This in-depth technical guide provides a comprehensive overview of the known natural variants of coenzyme F430, their biological sources, detailed experimental protocols for their study, and a summary of key quantitative data.

Natural Variants of Coenzyme F430 and Their Sources

Recent advancements in high-resolution mass spectrometry have led to the identification of several naturally occurring variants of coenzyme F430.[2][4] These variants typically involve modifications to the periphery of the macrocycle.

Key Identified Variants:
  • 17²-methylthio-F430 (F430-2): This was one of the first modified forms of F430 to be characterized.[5] It contains a methylthio group at the 17² position and is found in anaerobic methanotrophic archaea (ANME-1 and ANME-2), where it is thought to be essential for the anaerobic oxidation of methane.[2][4][5]

  • F430-3: Discovered in the methanogens Methanocaldococcus jannaschii and Methanococcus maripaludis, this variant features the addition of a 3-mercaptopropionate (B1240610) moiety, forming a thioether linkage followed by cyclization.[2][3][4] Its UV-visible absorbance spectrum differs significantly from that of the canonical F430, lacking the characteristic peak at 430 nm.[2]

  • 12,13-didehydro-F430 (F430-4): This variant is considered to be an oxidative degradation product of F430 and has been detected in various methanogens and ANME.[2]

  • Vinyl-F430 (F430-5 and F430-6): These variants possess a vinyl group, analogous to the vinyl groups found in heme.[2]

  • 17²-methylsulfoxide-F430 (F430-7): Detected in samples containing ANME-1, this variant features a methyl sulfoxide (B87167) group in place of the methylthio group of F430-2.[2]

  • Oxidized F430 Variants (F430-8, F430-9, and F430-10): These variants contain additional keto (F430-8) or hydroxyl groups (F430-9, F430-10), likely arising from oxidative processes.[2]

Data Presentation: Quantitative Summary of Coenzyme F430 Variants

The following table summarizes the key quantitative data for the identified natural variants of coenzyme F430.

Variant NameProposed ModificationMolecular Ion (M+)Mass Difference from F430 (Da)Proposed Formula of AdditionBiological Source(s)Reference(s)
Coenzyme F430 -905.28670-Methanogens, ANME[2]
17²-methylthio-F430 (F430-2) Addition of a methylthio group at the 17² position~951+46CH₂SANME-1, ANME-2[2][4][5]
F430-3 Addition of a 3-mercaptopropionate moiety with cyclization1009.2781+103.9913C₃H₄O₂SMethanocaldococcus jannaschii, Methanococcus maripaludis[2][3][4]
12,13-didehydro-F430 (F430-4) Oxidation (loss of 2H)--2-Various methanogens and ANME[2]
Vinyl-F430 (F430-5) Modification to a vinyl group---Methanogens, ANME[2]
Vinyl-F430 (F430-6) Modification to a vinyl group---Methanogens, ANME[2]
17²-methylsulfoxide-F430 (F430-7) Oxidation of the methylthio group--OANME-1[2]
Oxidized F430 (F430-8) Addition of a keto group-+14OMethanogens, ANME[2]
Oxidized F430 (F430-9) Addition of a hydroxyl group-+16OMethanogens, ANME[2]
Oxidized F430 (F430-10) Addition of two hydroxyl groups-+32O₂Methanogens, ANME[2]

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and characterization of coenzyme F430 and its natural variants, based on established protocols.[2][4][6][7]

Extraction of Coenzyme F430 and Variants

Objective: To extract coenzyme F430 and its variants from cell pellets of methanogens or ANME.

Materials:

Procedure:

  • Resuspend the cell pellet in a suitable volume of methanol.

  • Add approximately 0.2 mg of p-toluene sulfonic acid.

  • Store the solution at room temperature in the dark overnight to facilitate extraction.

  • Centrifuge the mixture to pellet the cell debris.

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a small amount of cotton to remove any remaining particulates.

  • Evaporate the chloroform from the extract using a stream of nitrogen gas.

  • Dissolve the dried extract in 60 µl of 40% methanol for subsequent LC-MS analysis.[4]

Purification by Anion-Exchange Chromatography

Objective: To separate different F430 variants based on their charge.

Materials:

  • Strong anion-exchange column (e.g., Shodex QA-825, 8.0 by 75 mm, 12 µm particle size)

  • HPLC system

  • Water (HPLC grade)

  • Ammonium (B1175870) bicarbonate (2 M solution)

  • Nitrogen gas source

Procedure:

  • Equilibrate the anion-exchange column with water.

  • Inject 0.1 ml of the crude extract.

  • Wash the column with water for 5 minutes at a flow rate of 1 ml/min.

  • Apply a linear gradient from 0 to 2 M ammonium bicarbonate over 40 minutes.

  • Collect 1-ml fractions.

  • Evaporate the ammonium bicarbonate from the collected fractions by repeated evaporation with a stream of nitrogen gas.

  • Resuspend the dried fractions in 0.1 ml of water for LC-UV-MS analysis.[2]

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify coenzyme F430 and its variants.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UPLC) system

  • C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm by 75 mm, 1.7 µm particle size)

  • High-resolution mass spectrometer (e.g., Waters SYNAPT G2-S) with an electrospray ionization (ESI) source

  • Photodiode array (PDA) detector

LC Conditions:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile or Methanol with 0.1% formic acid

  • Flow Rate: 0.2 ml/min (for UPLC) or 0.5 ml/min (for HPLC)

  • Gradient (UPLC example):

    • 0.01 min: 5% B

    • 10 min: 65% B

    • 15 min: 65% B

  • Injection Volume: 10 µl

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 4,500 V

  • Source Temperature: 400°C

  • Data Acquisition: Full scan mode to detect molecular ions and their isotopic patterns.

Visualization of Biosynthetic and Variant Pathways

Biosynthesis of Coenzyme F430

The biosynthesis of coenzyme F430 begins with sirohydrochlorin, a common intermediate in the biosynthesis of other tetrapyrroles like siroheme (B1205354) and vitamin B12.[8][9] A series of enzymatic steps, catalyzed by the CfbA-CfbE enzymes, leads to the formation of the mature coenzyme.[8][9]

F430_Biosynthesis Sirohydrochlorin Sirohydrochlorin Ni_Sirohydrochlorin Nickel(II)-sirohydrochlorin Sirohydrochlorin->Ni_Sirohydrochlorin CfbA (Ni²⁺ insertion) Ni_Siro_diamide Nickel(II)-sirohydrochlorin a,c-diamide Ni_Sirohydrochlorin->Ni_Siro_diamide CfbE (Amidation) Ni_Hexahydro_diamide Nickel(II)-hexahydrosirohydrochlorin a,c-diamide Ni_Siro_diamide->Ni_Hexahydro_diamide CfbC/D (Reduction) Seco_F430 15,17³-seco-F430-17³-acid (seco-F430) Ni_Hexahydro_diamide->Seco_F430 Spontaneous (Lactamization) F430 Coenzyme F430 Seco_F430->F430 CfbB (Ring F formation)

Biosynthesis of Coenzyme F430 from Sirohydrochlorin.
Relationship of Natural F430 Variants

The identified natural variants of coenzyme F430 are proposed to be derived from the canonical F430 structure through various enzymatic or chemical modifications.[2]

F430_Variants F430 Coenzyme F430 F430_2 17²-methylthio-F430 (F430-2) F430_2->F430 Methylthiolation F430_3 F430-3 (+ 3-mercaptopropionate) F430_3->F430 Thioether addition & cyclization F430_4 12,13-didehydro-F430 (F430-4) F430_4->F430 Oxidation F430_5_6 Vinyl-F430 (F430-5, F430-6) F430_5_6->F430 Vinyl group formation F430_7 17²-methylsulfoxide-F430 (F430-7) F430_7->F430_2 Oxidation F430_8_9_10 Oxidized F430 (F430-8, F430-9, F430-10) F430_8_9_10->F430 Oxidation

Proposed relationships of natural F430 variants to the core structure.

Conclusion

The discovery of a diverse array of natural coenzyme F430 variants has expanded our understanding of the metabolic flexibility of methanogenic and methanotrophic archaea. These structural modifications likely tune the electrochemical properties and reactivity of the cofactor, adapting it to specific metabolic niches. Further research into the biosynthesis and physiological roles of these variants will be crucial for a complete picture of methane biogeochemistry and may open new avenues for the development of specific inhibitors targeting MCR in different microbial populations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore this exciting and evolving field.

References

The Chemical Crossroads: A Technical Guide to the Biosynthetic Relationship of Factor F430 and Siroheme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Factor F430 and siroheme (B1205354), two essential tetrapyrrolic cofactors, share a fascinating and intricate chemical relationship rooted in a common biosynthetic origin. This technical guide provides an in-depth exploration of their intertwined biosynthesis, highlighting the key enzymatic steps and intermediates that connect these two vital molecules. By understanding this relationship, researchers can gain deeper insights into microbial metabolism, enzyme mechanisms, and potential targets for drug development. This document details the biosynthetic pathways, presents key quantitative data, outlines experimental protocols for the study of these molecules, and provides visualizations of the core biochemical transformations.

Introduction: A Shared Tetrapyrrole Heritage

Factor F430 and siroheme are both modified tetrapyrroles, complex macrocyclic molecules that are fundamental to various biological processes. Siroheme, an iron-containing isobacteriochlorin, is a crucial cofactor for sulfite (B76179) and nitrite (B80452) reductases, enzymes essential for sulfur and nitrogen assimilation in a wide range of organisms.[1][2] Factor F430, a nickel-containing hydrocorphin, is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme that catalyzes the final step of methanogenesis in archaea and the anaerobic oxidation of methane (B114726).[3][4]

The chemical relationship between Factor F430 and siroheme is one of precursor and product. The biosynthesis of both molecules originates from a common intermediate, uroporphyrinogen III , the universal precursor to all tetrapyrroles, including hemes, chlorophylls, and vitamin B12.[1][3] The biosynthetic pathway branches at the level of sirohydrochlorin (B1196429) , the demetallated precursor of siroheme. While the insertion of iron into sirohydrochlorin leads to the formation of siroheme, a different enzymatic cascade utilizes sirohydrochlorin as the starting point for the intricate synthesis of Factor F430.

The Biosynthetic Pathway: From a Common Precursor to Divergent Fates

The biosynthesis of both siroheme and Factor F430 from uroporphyrinogen III can be delineated into a series of enzymatic steps. The initial steps leading to the key intermediate, sirohydrochlorin, are common to both pathways.

The Common Pathway to Sirohydrochlorin
  • Methylation of Uroporphyrinogen III: The journey begins with the methylation of uroporphyrinogen III at the C-2 and C-7 positions of the macrocycle. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen-III C-methyltransferase, yielding precorrin-2 .[5][6][7]

  • Dehydrogenation to Sirohydrochlorin: Precorrin-2 then undergoes an NAD+-dependent dehydrogenation to form sirohydrochlorin .[7] In organisms like E. coli, a single multifunctional enzyme, CysG , catalyzes both the methylation and dehydrogenation steps.[6][7] In other organisms, these steps are carried out by distinct enzymes, such as Met1p (methylation) and Met8p (dehydrogenation and subsequent ferrochelation) in yeast.[5][6][7]

At this juncture, the pathway diverges.

Siroheme Biosynthesis: The Iron Branch

The synthesis of siroheme is a relatively straightforward process from sirohydrochlorin:

  • Ferrochelation: A sirohydrochlorin ferrochelatase catalyzes the insertion of a ferrous ion (Fe²⁺) into the center of the sirohydrochlorin macrocycle, forming siroheme .[1][2] In E. coli, the CysG enzyme also possesses this ferrochelatase activity.[6]

Factor F430 Biosynthesis: The Nickel Branch

The biosynthesis of Factor F430 from sirohydrochlorin is a more complex, multi-step process involving a dedicated set of enzymes, collectively known as the Cfb (Coenzyme F430 biosynthesis) proteins.[8][9]

  • Nickel Chelation: The first committed step is the insertion of a nickel ion (Ni²⁺) into sirohydrochlorin, a reaction catalyzed by the nickel chelatase CfbA (also known as CbiX).[4][8] This produces nickel(II)-sirohydrochlorin .

  • Amidation: The acetate (B1210297) side chains at the a and c positions of nickel(II)-sirohydrochlorin are then amidated by the ATP-dependent enzyme CfbE , yielding nickel(II)-sirohydrochlorin a,c-diamide .[4][8]

  • Reductive Cyclization: A two-component enzyme complex, CfbC/CfbD , carries out a six-electron reduction of the macrocycle, leading to the formation of 15,17³-seco-F430-17³-acid (seco-F430) .[4][8]

  • Carbocyclic Ring Formation: The final step is the ATP-dependent formation of the characteristic keto-containing carbocyclic ring F, a reaction catalyzed by CfbB , which generates the mature coenzyme F430 .[4][8]

Data Presentation: A Comparative Overview

This section presents a summary of key quantitative data for Factor F430 and siroheme, as well as for some of the enzymes involved in their biosynthesis.

Physicochemical and Spectroscopic Properties
PropertySirohemeFactor F430Reference(s)
Metal Center Fe²⁺/Fe³⁺Ni¹⁺/Ni²⁺/Ni³⁺[10][11]
UV-Vis λmax (nm) ~392, ~582, ~710~430[4][12]
EPR g-values (High Spin Fe³⁺) g⊥ = 6.0, g∥ = 2.0-[10]
EPR g-values (Low Spin Fe³⁺) g⊥ = 2.38, g∥ = 1.76-[10]
Redox Potential (Ni²⁺/Ni¹⁺) -< -600 mV[13]
Kinetic Parameters of Biosynthetic Enzymes
EnzymeSubstrate(s)Kₘkcat/TurnoverOrganismReference(s)
CfbA (Ni²⁺ insertion) Sirohydrochlorin-3.4 ± 0.5 nmol min⁻¹ mg⁻¹Methanosarcina acetivorans[8]
CfbE (Amidation) Glutamine46 µM0.78 min⁻¹Methanosarcina acetivorans[8]
CfbE (Amidation) ATP--Methanosarcina acetivorans[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Factor F430 and siroheme biosynthesis.

Purification of Recombinant CfbA (Nickel Chelatase)

This protocol is adapted from methods described for the purification of His-tagged proteins.[14][15]

  • Expression: Transform E. coli BL21(DE3) cells with a plasmid containing the His-tagged cfbA gene. Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow for 16 hours at 18°C.

  • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the eluted protein to a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the protein by SDS-PAGE.

In Vitro Nickel Chelatase Activity Assay for CfbA

This assay is based on the spectrophotometric monitoring of the conversion of sirohydrochlorin to nickel(II)-sirohydrochlorin.[8]

  • Reaction Mixture: Prepare a reaction mixture containing 50 µM sirohydrochlorin, 100 µM NiCl₂, and 50 mM Tris-HCl buffer (pH 8.0) in a total volume of 1 ml.

  • Initiation: Start the reaction by adding a known amount of purified CfbA enzyme to the reaction mixture.

  • Monitoring: Monitor the change in absorbance at the characteristic wavelength for nickel(II)-sirohydrochlorin (around 430 nm) over time using a UV-Vis spectrophotometer.

  • Calculation of Activity: Calculate the specific activity of the enzyme based on the initial rate of product formation, using the molar extinction coefficient of nickel(II)-sirohydrochlorin. One unit of activity can be defined as the amount of enzyme that catalyzes the formation of 1 nmol of product per minute under the specified conditions.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biosynthetic pathways and logical relationships described in this guide.

Biosynthetic Pathway from Uroporphyrinogen III

Biosynthesis UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 SAM-dependent methyltransferase (e.g., CysG, Met1p) Sirohydrochlorin Sirohydrochlorin Precorrin2->Sirohydrochlorin NAD+-dependent dehydrogenase (e.g., CysG, Met8p) Siroheme Siroheme Sirohydrochlorin->Siroheme Sirohydrochlorin ferrochelatase (e.g., CysG, SirB) NiSiro Nickel(II)-sirohydrochlorin Sirohydrochlorin->NiSiro CfbA (Nickel Chelatase) NiSiroDiamide Nickel(II)-sirohydrochlorin a,c-diamide NiSiro->NiSiroDiamide CfbE (Amidase) SecoF430 seco-F430 NiSiroDiamide->SecoF430 CfbC/CfbD (Reductive Cyclase) F430 Factor F430 SecoF430->F430 CfbB (Synthetase)

Caption: Biosynthetic pathways of siroheme and Factor F430.

Experimental Workflow for Enzyme Purification and Assay

Workflow Start Recombinant E. coli with His-tagged enzyme gene Expression Protein Expression (IPTG induction) Start->Expression Lysis Cell Lysis (Sonication) Expression->Lysis Clarification Centrifugation Lysis->Clarification Purification Ni-NTA Affinity Chromatography Clarification->Purification Analysis SDS-PAGE Analysis Purification->Analysis Assay Enzyme Activity Assay (Spectrophotometry) Purification->Assay Data Data Analysis (Kinetics) Assay->Data

Caption: Workflow for enzyme purification and activity assay.

Conclusion

The chemical relationship between Factor F430 and siroheme provides a compelling example of evolutionary diversification of a core metabolic pathway. From the central intermediate, sirohydrochlorin, two distinct metallo-cofactors are generated, each tailored for highly specific and essential biological functions. A thorough understanding of the enzymes and intermediates involved in these pathways not only deepens our knowledge of microbial biochemistry but also opens avenues for the development of targeted inhibitors for applications in agriculture, environmental science, and medicine. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of tetrapyrrole biosynthesis and harnessing this knowledge for innovative applications.

References

Factor F430: A Definitive Biomarker for Quantifying Methanogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methanogenesis, the biological production of methane (B114726), is a critical process in the global carbon cycle and a key target for environmental and biomedical research. Accurate quantification of methanogenic activity is paramount for understanding its impact and for the development of targeted therapeutic and environmental interventions. This technical guide details the use of Factor F430 (F430), a nickel-containing hydrocorphin, as a highly specific and quantifiable biomarker for methanogenesis. F430 is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme that catalyzes the terminal step in methane formation. Its unique presence in methanogenic archaea and anaerobic methanotrophic archaea (ANME) makes it an ideal target for assessing their biomass and metabolic activity. This document provides a comprehensive overview of F430, including its biochemical role, analytical methodologies for its detection and quantification, and a summary of key quantitative data from various environmental and engineered systems.

Introduction: The Significance of Factor F430

Factor F430 is a non-covalently bound coenzyme essential for the catalytic activity of methyl-coenzyme M reductase (MCR).[1][2] MCR is the terminal enzyme in the methanogenic pathway, responsible for the reduction of methyl-coenzyme M to methane.[2][3][4] This final step is common to all known pathways of methanogenesis, making F430 a universal biomarker for methanogens.[5][6] Furthermore, F430 is also implicated in the reverse reaction, the anaerobic oxidation of methane (AOM) carried out by ANME, broadening its utility as a biomarker for methane-metabolizing archaea.[2][5][7]

The chemical structure of F430, a nickel-containing tetrapyrrole, is unique in biology.[8][9] Its distinct spectroscopic properties, with a characteristic absorbance maximum at 430 nm, led to its discovery and name.[8] The direct involvement of F430 in the methane-forming reaction provides a more direct measure of methanogenic potential compared to genetic markers (e.g., mcrA gene) or lipid biomarkers, which may not always correlate with metabolic activity.[1][5]

The Biochemical Role of Factor F430 in Methanogenesis

Methanogenesis culminates in the MCR-catalyzed reduction of methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB) to methane (CH₄) and a heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).[4][10] The nickel atom at the center of the F430 hydrocorphin ring is the catalytic heart of this reaction.[10] The reaction proceeds through a series of proposed intermediates involving different oxidation states of the nickel ion, highlighting the critical role of F430's unique chemical structure.[2][10]

Methanogenesis_Pathway cluster_methanogenesis Final Step of Methanogenesis CH3-S-CoM Methyl-coenzyme M HS-CoB Coenzyme B MCR Methyl-coenzyme M Reductase (MCR) F430 Factor F430 (Ni-hydrocorphin) CH4 Methane (CH4) CoM-S-S-CoB Heterodisulfide of CoM and CoB

Caption: The central role of Factor F430 within the MCR enzyme complex in the final step of methanogenesis.

Quantitative Analysis of Factor F430

The concentration of F430 in a given sample can be used to estimate the biomass of methanogenic and methane-oxidizing archaea.[3][5] Recent advancements in analytical techniques, particularly high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), have enabled the sensitive and accurate quantification of F430 in complex environmental matrices.[5][7]

Quantitative Data Summary

The following tables summarize the reported concentrations of Factor F430 across various environments. This data highlights the wide applicability of F430 as a biomarker and provides a reference for expected concentration ranges.

Table 1: Factor F430 Concentrations in Environmental Samples

Sample TypeLocationF430 ConcentrationReference
Paddy SoilAnjo, Japan2.02 x 10³ fmol/g wet[5]
Marine SedimentOff Shimokita Peninsula, Japan (69 mbsf)529 fmol/g wet[3]
Marine SedimentOff Shimokita Peninsula, Japan (88 mbsf)31.3 fmol/g wet[3]
Marine SedimentNankai Trough (60 mbsf)31.4 fmol/g wet[3]
Marine SedimentNankai Trough (275 mbsf)26 fmol/g wet[3]
Anaerobic GroundwaterIta-wari, Japan811 fmol/L[5]
Microbial Mat (ANME-1 dominated)Black Sea17.1 nmol/g wet[5]
Microbial Mat (ANME-2 dominated)Black Sea44 nmol/g wet[5]
Freshwater Lake (Planktonic)Japan6.8 x 10² - 3.5 x 10³ fmol/g wet[11]
Freshwater Lake (Benthic Sediment)Japan8.5 x 10² - 8.6 x 10³ fmol/g wet[11]

Table 2: Factor F430 in Engineered Systems

System TypeSampleF430 ConcentrationReference
Anaerobic Bioreactor GranulesMBK3.30 x 10⁷ fmol/g wet[5]
Lab-scale Anaerobic Membrane Bioreactor (AnMBR)SludgeCorrelated with methane production rate[1]

Experimental Protocols for Factor F430 Analysis

The accurate quantification of F430 requires a robust and validated experimental workflow. The following protocol is a synthesis of methodologies reported in the literature.[5][9]

F430 Extraction
  • Sample Preparation: For solid samples (e.g., sediments, soils, granules), weigh a known amount of the sample. For liquid samples (e.g., groundwater), centrifuge to pellet the microbial biomass.

  • Lysis and Extraction: Resuspend the sample in a 1% formic acid solution.

  • Sonication: Sonicate the sample on ice to lyse the cells and release F430.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted F430.

F430 Purification and Derivatization
  • Solid Phase Extraction (SPE): The crude extract is passed through a C18 SPE cartridge to remove interfering substances. A yellowish band corresponding to the F430 fraction is retained.

  • Elution: Elute the F430 fraction from the SPE cartridge using 100% methanol.

  • Drying: Dry the eluted fraction under a stream of nitrogen gas.

  • Esterification: To improve chromatographic separation and detection, the carboxylic acid groups of F430 are often esterified. This is achieved by reacting the dried extract with BF₃/methanol at 40°C for 3.5 hours to form the pentamethyl ester of F430 (F430M).

  • Liquid-Liquid Extraction: After esterification, add water and extract the F430M into dichloromethane.

  • Final Drying: Dry the organic phase under a nitrogen stream.

HPLC-MS/MS Analysis
  • Reconstitution: Dissolve the dried F430M in a suitable solvent, typically a mixture of water and acetonitrile (B52724).

  • Chromatographic Separation: Inject the sample onto an HPLC system equipped with a C18 reversed-phase column. A gradient elution program using mobile phases of acidic water and acetonitrile is typically employed to separate F430M from other compounds.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, often a triple quadrupole instrument, operating in positive electrospray ionization (ESI) mode.

  • Quantification: F430M is quantified using Multiple Reaction Monitoring (MRM). For F430M, the precursor ion is typically m/z 975.4, and the product ion is also m/z 975.4 (using a collision energy of 0 V). For modified forms like methylthio-F430, the precursor and product ions are m/z 1021.4.[5]

Experimental_Workflow

Caption: A streamlined workflow for the extraction, purification, derivatization, and quantification of Factor F430.

Factor F430 Variants and Their Implications

Recent research has revealed the existence of structural variants of F430.[2] For instance, 17²-methylthio-F430 (F430-2) has been identified in ANME and is presumed to be essential for the anaerobic oxidation of methane.[2] Another variant, F430-3, has been found in certain methanogens.[2] The discovery of these modified F430 coenzymes suggests that they may have distinct functional roles or modulate the activity of MCR under different environmental conditions.[2] The presence of specific F430 variants could potentially serve as biomarkers to differentiate between different groups of methanogens and ANME.[2]

Conclusion and Future Perspectives

Factor F430 has emerged as a robust and function-specific biomarker for quantifying methanogenic and anaerobic methane-oxidizing archaea. Its direct involvement in the core metabolic pathway of methane production offers a more accurate reflection of in-situ activity compared to other biomarkers. The analytical methods for F430 quantification are well-established and highly sensitive, allowing for its detection even in environments with low microbial biomass.

For researchers in drug development, targeting the biosynthesis or function of F430 could represent a novel strategy for inhibiting methanogenesis, which has been implicated in various gastrointestinal disorders. In environmental science, the quantification of F430 provides a powerful tool to assess the contribution of microbial communities to methane fluxes in various ecosystems.

Future research should focus on further elucidating the roles of different F430 variants and developing standardized protocols for their differential quantification. Integrating F430 analysis with other 'omics' approaches will provide a more holistic understanding of the dynamics of methane-metabolizing microbial communities and their impact on their respective environments.

References

The Linchpin of Reverse Methanogenesis: A Technical Guide to Factor F430's Role in Anaerobic Methane Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nickel-containing cofactor essential for the biological oxidation of methane (B114726) in the absence of oxygen, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Factor F430's function, the enzymatic machinery it empowers, and the experimental approaches used to elucidate its critical role.

Factor F430, a nickel-containing modified tetrapyrrole, is the prosthetic group of methyl-coenzyme M reductase (MCR), the central enzyme in both the production of methane by methanogenic archaea and its consumption through anaerobic methane oxidation (AOM) by anaerobic methanotrophic archaea (ANME). AOM is a globally significant process that mitigates the flux of the potent greenhouse gas methane from anoxic environments into the atmosphere. This process is essentially the reverse of methanogenesis, with MCR catalyzing the initial, and often rate-limiting, step of methane activation.

The AOM Process: A Reversal of Methane Formation

Anaerobic methane oxidation is a microbial process that couples the oxidation of methane to the reduction of various electron acceptors, including sulfate, nitrate/nitrite, and metal ions. This metabolic feat is primarily carried out by consortia of ANME archaea and partner bacteria. At the heart of this process lies the MCR enzyme, which, with its F430 cofactor, breaks the remarkably strong C-H bond of methane.

The overall reaction for sulfate-dependent AOM, the most extensively studied pathway, is:

CH₄ + SO₄²⁻ → HCO₃⁻ + HS⁻ + H₂O

In this syntrophic relationship, ANME archaea oxidize methane and transfer electrons to their sulfate-reducing bacterial partners.

Modified Factor F430 in ANME Archaea

Intriguingly, a structurally distinct variant of Factor F430, designated F430-2 (17²-methylthio-F430), has been identified in ANME-1 archaea, which are prevalent in many methane-seep environments.[1][2] This modification, the addition of a methylthio group, is thought to be crucial for the enzyme's function in the oxidative direction, potentially tuning its redox properties for the demanding task of methane activation.[1][3] While ANME-2 and ANME-3 clades appear to utilize the canonical Factor F430, the presence of F430-2 in ANME-1 highlights an evolutionary adaptation for a methanotrophic lifestyle.[4]

Quantitative Insights into F430 and MCR in AOM

The following tables summarize key quantitative data related to Factor F430 and the MCR enzyme in the context of anaerobic methane oxidation.

Table 1: Concentration of Factor F430 and its Derivatives in Marine Sediments

Location/EnvironmentANME CladeF430 Concentration (nmol/g)F430-2 Concentration (nmol/g)Reference
Black Sea Microbial Mat (Pink Mat)ANME-1 dominated0.832.3[5]
Black Sea Microbial Mat (Black Mat)ANME-2 dominated44Not Detected[5]
Guaymas Basin SedimentsANME-1--[6]
Hydrate RidgeANME-2-Detected[7]
Eel River BasinANME-2--[8]
Deep Sea Sediments (Shimokita Peninsula)Methanogens/ANME0.00004 (40 fmol/g)Not Reported[8]

Table 2: Kinetic and Inhibition Parameters of Methyl-Coenzyme M Reductase (MCR)

Organism/Enzyme SourceParameterValueSubstrate/InhibitorConditionsReference
Methanothermobacter marburgensis (in vitro)Specific Activity11.4 nmol/min/mgMethane-[6]
Methanobrevibacter ruminantiumIC₅₀0.4 µM2-Bromoethanesulfonate (B1233127)In vitro[9]
Methanothermobacter thermoautotrophicusIC₅₀4 µM2-BromoethanesulfonateIn vitro[9]
Methanosarcina sp.KᵢSimilar to inhibitory concentration in vivo2-BromoethanesulfonateCompetitive with methyl-coenzyme M[10]

Note: Direct in vitro kinetic data (Km, kcat, Vmax) for MCR from ANME archaea are scarce due to the difficulty in cultivating these organisms.

Experimental Protocols for Studying Factor F430 in AOM

A variety of sophisticated techniques are employed to investigate the role of Factor F430 in AOM. Below are detailed methodologies for key experiments.

Quantification of Factor F430 and its Derivatives by LC-MS/MS

This protocol describes the quantitative analysis of F430 and its modified forms from environmental samples.

Sample Preparation and Extraction:

  • Freeze-dry sediment or microbial mat samples.

  • Extract the dried sample with a solution of 1% formic acid in methanol (B129727) via ultrasonication on ice.

  • Centrifuge the extract to pellet cellular debris and collect the supernatant.

  • Purify the F430 fraction from the supernatant using silica (B1680970) gel chromatography to remove organic matrices.[5][11]

  • Evaporate the purified fraction to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., water/acetonitrile).[11]

LC-MS/MS Analysis:

  • Chromatography: Employ a reverse-phase C18 column (e.g., ZORBAX Eclipse XDB-C18).[4]

  • Mobile Phases: Use a gradient of (A) 100 mM sodium perchlorate (B79767) in water and (B) acetonitrile.[4]

  • Flow Rate: Maintain a flow rate of 0.5 mL/min.[4]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of F430 (m/z 905) and F430-2 (m/z 951) and their pentamethyl esters.[12][13]

Methyl-Coenzyme M Reductase (MCR) Activity Assay

This assay measures the activity of MCR by quantifying the formation of methane from its substrates.

Reaction Mixture:

  • Buffer (e.g., 500 mM MOPS/NaOH, pH 7.2)

  • Methyl-coenzyme M (CH₃-S-CoM) (e.g., 10 mM)

  • Coenzyme B (HS-CoB) (e.g., 1 mM)

  • Reducing agent (e.g., 30 mM Ti(III) citrate)

  • Aquocobalamin (as a catalyst for the reducing system)

  • Purified MCR or cell extract

Procedure:

  • Prepare the reaction mixture in an anaerobic environment (e.g., glove box).

  • Add all components except the enzyme to a sealed vial.

  • Initiate the reaction by adding the MCR or cell extract.

  • Incubate at the optimal temperature for the enzyme (e.g., 65°C for MCR from Methanothermobacter marburgensis).

  • At specific time points, withdraw a sample from the headspace of the vial.

  • Quantify the methane produced using gas chromatography with a flame ionization detector (GC-FID).

Electron Paramagnetic Resonance (EPR) Spectroscopy of the Ni(I) State of F430

EPR spectroscopy is a powerful technique to study the paramagnetic Ni(I) state of Factor F430, which is the active state of the MCR enzyme.

Sample Preparation:

  • Purify MCR under strictly anaerobic conditions.

  • To generate the active MCRred1 state, incubate whole cells with H₂ or CO prior to harvesting and purification, or reduce purified MCRox1 with Ti(III) citrate.[4]

  • Concentrate the purified, active MCR sample.

  • Transfer the sample into an EPR tube under an inert atmosphere and freeze it in liquid nitrogen.

EPR Spectroscopy:

  • Perform X-band EPR spectroscopy at cryogenic temperatures (e.g., 130 K).

  • Record the spectrum to observe the characteristic rhombic EPR signal of the Ni(I) center in F430, with g-values typically around g_z = 2.24, g_y = 2.17, and g_x = 2.06 for the MCRred1 state.

Visualizing the Molecular Machinery and Workflows

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Anaerobic_Methane_Oxidation cluster_ANME ANME Archaeon cluster_SRB Sulfate-Reducing Bacterium CH4 Methane (CH₄) MCR Methyl-Coenzyme M Reductase (MCR) - Factor F430 CH4->MCR CH3_SCoM Methyl-Coenzyme M (CH₃-S-CoM) MCR->CH3_SCoM + CoB-SH Reverse_Methanogenesis Reverse Methanogenesis Pathway CH3_SCoM->Reverse_Methanogenesis CO2 Carbon Dioxide (CO₂) Reverse_Methanogenesis->CO2 Electrons 8e⁻ Reverse_Methanogenesis->Electrons Sulfate_Reduction Sulfate Reduction Electrons->Sulfate_Reduction Electron Transfer SO4 Sulfate (SO₄²⁻) SO4->Sulfate_Reduction HS Sulfide (HS⁻) Sulfate_Reduction->HS

Anaerobic Methane Oxidation (AOM) Pathway.

F430_Biosynthesis UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 Sirohydrochlorin Sirohydrochlorin Precorrin2->Sirohydrochlorin Ni_Siro Ni(II)-Sirohydrochlorin Sirohydrochlorin->Ni_Siro  Ni²⁺ insertion (CfbA/CbiK) Ni_Siro_diamide Ni(II)-Sirohydrochlorin a,c-diamide Ni_Siro->Ni_Siro_diamide Amidation (CfbE) seco_F430 15,17³-seco-F430-17³-acid Ni_Siro_diamide->seco_F430 Ring Reduction (CfbC/D) F430 Factor F430 seco_F430->F430 Ring F formation (CfbB)

Biosynthesis Pathway of Factor F430.

AOM_Workflow cluster_SIP Stable Isotope Probing (SIP) Experiment cluster_Biochem Biochemical Analysis Incubation Incubate sediment/mat with ¹³CH₄ Extraction Extract Biomolecules (DNA, RNA, Lipids, Proteins) Incubation->Extraction Analysis Isotope Ratio Mass Spectrometry (IRMS) or NanoSIMS Extraction->Analysis Cell_Lysis Cell Lysis and Protein Extraction MCR_Purification Purification of MCR Cell_Lysis->MCR_Purification F430_Quant F430 Quantification (LC-MS/MS) Cell_Lysis->F430_Quant Activity_Assay MCR Activity Assay MCR_Purification->Activity_Assay Sample Environmental Sample (Sediment, Microbial Mat) Sample->Incubation Sample->Cell_Lysis

Experimental Workflow for Studying AOM.

Conclusion

Factor F430 stands as a testament to the intricate and often surprising catalytic strategies employed by microorganisms to harness energy from seemingly inert molecules like methane. Its central role in anaerobic methane oxidation, a process vital for global carbon cycling, makes it a compelling target for research. A deeper understanding of the structure-function relationship of F430 and its variants, the kinetics of the MCR enzyme in ANME archaea, and the intricate interplay within AOM consortia will not only advance our fundamental knowledge of biogeochemistry but may also pave the way for novel biotechnological applications, including the development of biocatalysts for methane activation and the design of specific inhibitors to control methane emissions. The methodologies and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of this fascinating cofactor and its critical role in the global methane cycle.

References

Methodological & Application

Application Notes and Protocols for Factor F430 Extraction from Methanogenic Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor F430 is a nickel-containing tetrapyrrole, a hydrocorphinoid, that serves as the prosthetic group for methyl-coenzyme M reductase (MCR).[1][2][3] This enzyme catalyzes the final step in methanogenesis, the production of methane (B114726) by methanogenic archaea, and is also involved in the reverse reaction of anaerobic methane oxidation.[1][2][4] Given its central role in methane metabolism, the accurate quantification of Factor F430 can serve as a valuable biomarker for assessing the biomass and activity of methanogenic populations in both laboratory cultures and environmental samples.[3][5][6][7] This document provides detailed protocols for the extraction of Factor F430 from methanogenic cultures and summarizes key quantitative data from various studies.

Signaling and Biosynthetic Pathway

Factor F430 is synthesized from uroporphyrinogen III, a common precursor for all tetrapyrroles. A key intermediate in its biosynthesis is sirohydrochlorin. The pathway involves a series of enzymatic steps including nickel chelation, amidation, macrocyclic ring reduction, and the formation of a characteristic lactam ring. The enzyme CfbB, an ATP-dependent synthetase, catalyzes the final step of closing the carbocyclic ring F to form coenzyme F430.

F430_Biosynthesis cluster_key Key UroIII Uroporphyrinogen III Siro Sirohydrochlorin UroIII->Siro ... NiSiro Nickel(II)-sirohydrochlorin Siro->NiSiro CbiX (Chelatase) + Ni²⁺ NiSiroDiamide Nickel(II)-sirohydrochlorin a,c-diamide NiSiro->NiSiroDiamide CfbE (Synthase) + ATP SecoF430 seco-F430 NiSiroDiamide->SecoF430 CfbC/D (Reductive Cyclase) + ATP F430 Coenzyme F430 SecoF430->F430 CfbB (Synthetase) + ATP Precursor Precursor Final Product Final Product Enzymatic Step Enzymatic Step

Caption: Simplified biosynthetic pathway of Coenzyme F430 from Uroporphyrinogen III.

Quantitative Data Summary

The concentration of Factor F430 can vary significantly between different methanogenic species and is influenced by growth conditions, particularly nickel availability. The following tables summarize reported F430 concentrations in various methanogenic cultures and environmental samples.

Table 1: Factor F430 Content in Selected Methanogenic Archaea

Methanogenic SpeciesSubstrateF430 Content (nmol/g dry weight)Reference
Methanobacterium thermoautotrophicumH₂/CO₂~200-700[8]
Methanosarcina barkeriMethanol~150-300[8]
Methanobrevibacter smithiiH₂/CO₂~100-250[8]
Methanococcus vannieliiFormate~50-150[8]

Note: Values are approximate and can vary based on specific culture conditions.

Table 2: Factor F430 Concentrations in Environmental Samples

Sample TypeF430 ConcentrationCorresponding Methanogen Cell DensityReference
Paddy Soils308 to 2019 fmol/g (wet)3 x 10⁶ to 3 x 10⁸ cells/g (dry)[5]
Marine Sediments (97m depth)63.3 fmol/g (wet)Not specified[5]
Anaerobic Groundwater811 fmol/L5 x 10³ to 8 x 10⁴ cells/mL[5]
Anaerobic Bioreactor SludgeVariableCorrelated with mcrA transcripts[6][7]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and analysis of Factor F430 from methanogenic cultures. The general workflow involves cell lysis, extraction of the cofactor, and subsequent purification and quantification.

F430_Extraction_Workflow Start Methanogenic Culture (Cell Pellet) Lysis Cell Lysis (e.g., Sonication, French Press) Start->Lysis Extraction Acidic Extraction (e.g., 1% Formic Acid) Lysis->Extraction Centrifugation1 Centrifugation (Pellet cellular debris) Extraction->Centrifugation1 Supernatant Crude Extract (Supernatant) Centrifugation1->Supernatant Collect Purification Chromatographic Purification (e.g., Anion Exchange, HPLC) Supernatant->Purification Analysis Quantification & Analysis (LC-MS/MS, UV-Vis Spectroscopy) Purification->Analysis End Pure F430 / Quantitative Data Analysis->End

Caption: General experimental workflow for the extraction and analysis of Factor F430.

Protocol 1: Acidic Extraction for Quantitative Analysis by LC-MS/MS

This protocol is adapted for high-sensitivity analysis, particularly for environmental samples, but is also applicable to pure cultures.[5][9][10]

Materials:

  • Methanogenic cell pellet or environmental sample (e.g., soil, sediment).

  • 1% Formic acid (pH 2).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Centrifuge tubes (e.g., 1.5 mL or 15 mL).

  • Ultrasonicator.

  • Centrifuge capable of >10,000 x g.

  • HPLC system coupled to a triple quadrupole (QQQ) mass spectrometer.

  • Analytical column (e.g., HYPERCARB, 4.6 x 100 mm, 5 µm).

Procedure:

  • Sample Preparation: Weigh a known amount of wet cell pellet or environmental sample into a centrifuge tube.

  • Extraction:

    • Add 1% formic acid to the sample. The volume will depend on the sample size (e.g., 1 mL for 100 mg of sample).

    • Sonicate the sample for 30 minutes on ice to lyse the cells and facilitate extraction.[5][10]

  • Clarification:

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cell debris and particulates.[10]

    • Carefully collect the supernatant containing the crude F430 extract.

  • Sample Preparation for LC-MS/MS:

    • The crude extract can be directly analyzed or further purified. For direct analysis, dilute the supernatant in an appropriate mobile phase (e.g., H₂O/acetonitrile, 85/15 v/v).[5]

  • LC-MS/MS Analysis:

    • HPLC Conditions:

      • Mobile Phase A: Perchloric acid in water (pH 1.0).[5]

      • Mobile Phase B: Acetonitrile.[5]

      • Flow Rate: 0.5 mL/min.[5]

      • Gradient: Start with 0% B, ramp to 30% B after 3 minutes, then to 90% B after 90 minutes.[5]

    • MS/MS Detection: Utilize Multiple Reaction Monitoring (MRM) for sensitive and specific detection of F430. Monitor the specific parent-to-daughter ion transitions for F430.

  • Quantification: Calculate the concentration of F430 by comparing the peak area to an external standard curve prepared with a known concentration of purified F430.

Protocol 2: Preparative Scale Purification using Anion-Exchange Chromatography

This protocol is suitable for isolating larger quantities of F430 for structural or functional studies.[8][11][12]

Materials:

  • Large batch of methanogenic cells (e.g., Methanobacterium thermoautotrophicum).

  • Buffer A: 50 mM Tris-HCl, pH 7.5.

  • Buffer B: 2 M Ammonium (B1175870) bicarbonate.

  • QAE-Sephadex A-25 or similar strong anion-exchange resin.

  • Chromatography column.

  • Peristaltic pump or FPLC system.

  • Fraction collector.

  • Spectrophotometer for monitoring at 430 nm.

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in Buffer A.

    • Lyse the cells using a French press or extensive sonication.

    • Centrifuge at high speed to remove cell debris. Collect the supernatant.

  • Anion-Exchange Chromatography:

    • Equilibrate the anion-exchange column with Buffer A.

    • Load the crude cell extract onto the column.

    • Wash the column with several column volumes of Buffer A to remove unbound proteins and other molecules.

    • Elute the bound F430 using a linear gradient from 0% to 100% Buffer B over several column volumes.[12]

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Monitor the absorbance of the fractions at 430 nm, the characteristic absorption maximum for the Ni(II) form of F430.[1]

    • Pool the yellow-colored fractions that absorb at 430 nm.

  • Desalting:

    • The pooled fractions contain a high concentration of ammonium bicarbonate. Remove the salt by repeated lyophilization, redissolving the sample in water between cycles.[8][12]

  • Purity Assessment:

    • Assess the purity of the isolated F430 using HPLC and UV-Vis spectroscopy. The final product should yield a single major peak on HPLC and exhibit the characteristic spectrum of F430.

Concluding Remarks

The protocols outlined provide robust methods for the extraction and quantification of Factor F430 from methanogenic cultures. The choice of protocol will depend on the research objective, whether it is for high-sensitivity quantification in complex samples or for preparative-scale isolation for further biochemical characterization. As F430 is unique to methanogens and anaerobic methanotrophic archaea, its analysis offers a specific and reliable tool for studying the ecology and physiology of these important microorganisms.

References

Application Notes and Protocols for the Purification of Coenzyme Factor F430 using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Factor F430 is a nickel-containing hydrocorphinoid, notable as the prosthetic group of methyl-coenzyme M reductase (MCR).[1][2][3] This enzyme catalyzes the final step in methanogenesis and the initial step in the anaerobic oxidation of methane (B114726).[2] The unique nickel-centered tetrapyrrole structure of F430 is crucial for its catalytic activity, making it a key target for studies on methane metabolism and the development of methanogenesis inhibitors.[4] Furthermore, its presence serves as a biomarker for methanogenic and methanotrophic archaea in environmental and biomedical samples.[5][6][7]

These application notes provide a detailed protocol for the purification of Factor F430 from methanogenic archaea using a combination of extraction and High-Performance Liquid Chromatography (HPLC) techniques. The protocol is designed to yield high-purity F430 suitable for biochemical and structural studies.

Principle of Purification

The purification strategy for Factor F430 takes advantage of its anionic nature, conferred by multiple carboxylic acid side chains.[1] This allows for effective separation from other cellular components using anion-exchange chromatography. A subsequent reversed-phase HPLC step can be employed for desalting and further purification to separate isomers and closely related degradation products.[8]

Experimental Protocols

Extraction of Crude Factor F430 from Methanogenic Archaea

This protocol is adapted from methods for extracting F430 from Methanobacterium thermoautotrophicum.[1][9]

Materials:

  • Frozen cell paste of methanogenic archaea (e.g., Methanobacterium thermoautotrophicum)

  • 1% Formic acid (v/v) in water

  • Centrifuge and centrifuge tubes

  • Ultrasonicator

  • Ice bath

Procedure:

  • Thaw the frozen cell paste on ice.

  • Resuspend the cell paste in 3 volumes of ice-cold 1% formic acid.

  • Sonicate the cell suspension on ice to lyse the cells. Use short bursts to prevent overheating and degradation of F430.

  • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cell debris.[5]

  • Carefully collect the supernatant, which contains the crude F430 extract.

  • Store the crude extract on ice and proceed immediately to the purification steps to minimize degradation.[5][8]

Anion-Exchange Chromatography (Initial Purification)

This step achieves the initial separation of F430 from the bulk of cellular proteins and other contaminants.[9][10][11]

Materials:

  • QAE-Sephadex A-25 or a similar strong anion-exchange resin

  • Chromatography column

  • 50 mM Tris-HCl, pH 7.5 (Equilibration Buffer)

  • 1 mM HCl (Wash Buffer)

  • 2.5 mM HCl (Elution Buffer 1)

  • 3 mM HCl (Elution Buffer 2)

  • Crude F430 extract

Procedure:

  • Pack the chromatography column with the QAE-Sephadex A-25 resin and equilibrate it with Equilibration Buffer.

  • Dilute the crude F430 extract five-fold with deionized water and apply it to the equilibrated column.

  • Wash the column with 10 ml of 1 mM HCl to remove unbound and weakly bound contaminants.

  • Elute Factor F430 using a stepwise gradient of increasing acidity. First, elute with 2.5 mM HCl, followed by 3 mM HCl.[9]

  • Collect the yellow-colored fractions, which indicate the presence of F430. Monitor the absorbance of the eluate at 430 nm.

  • Pool the F430-containing fractions.

HPLC Purification (High-Resolution Separation)

This protocol utilizes reversed-phase HPLC for the final purification and separation of F430 isomers. The conditions are based on analytical methods described for F430 and can be scaled up for preparative purposes.[1][8]

Materials:

  • HPLC system with a preparative column (e.g., HYPERCARB, 4.6 x 100 mm, 5 µm or similar)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol[8]

  • Pooled fractions from anion-exchange chromatography

Procedure:

  • If necessary, concentrate the pooled fractions from the anion-exchange step using a rotary evaporator or lyophilization.

  • Redissolve the concentrated F430 in a minimal volume of Mobile Phase A.

  • Filter the sample through a 0.22 µm filter before injection.

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute the sample using a linear gradient of Mobile Phase B.

  • Monitor the elution profile at 430 nm.

  • Collect the peaks corresponding to the different isomers of Factor F430.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the fractions containing the desired pure F430 isomer and lyophilize to obtain the purified solid product.

Data Presentation

Table 1: HPLC Parameters for Factor F430 Purification

ParameterSetting
Column HYPERCARB (4.6 x 100 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.5 mL/min (analytical), scalable for preparative
Gradient 5% B to 65% B over 10 minutes
Detection Wavelength 430 nm
Injection Volume 10-100 µL (analytical), scalable for preparative

Table 2: Retention Times of Factor F430 and its Isomers

Note: Retention times are approximate and may vary depending on the specific HPLC system and conditions. The elution order of isomers should be confirmed by mass spectrometry.

CompoundRetention Time (min)
F430 Isomer 17.79
F430 Isomer 28.08
F430 Isomer 38.35
F430 Isomer 48.46
F430 Isomer 58.76

(Data derived from analysis of M. jannaschii extracts)[8]

Visualizations

Workflow for the Purification of Factor F430

F430_Purification_Workflow cluster_extraction Step 1: Extraction cluster_initial_purification Step 2: Initial Purification cluster_final_purification Step 3: HPLC Purification start Methanogenic Archaea Cell Paste lysis Cell Lysis in 1% Formic Acid start->lysis centrifugation1 Centrifugation lysis->centrifugation1 crude_extract Crude F430 Extract centrifugation1->crude_extract anion_exchange Anion-Exchange Chromatography (QAE-Sephadex) crude_extract->anion_exchange pooled_fractions1 Pooled F430 Fractions anion_exchange->pooled_fractions1 concentration Concentration & Solubilization pooled_fractions1->concentration hplc Preparative Reversed-Phase HPLC concentration->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis pure_f430 Pure Factor F430 purity_analysis->pure_f430 Anion_Exchange_Principle cluster_column Anion-Exchange Column cluster_molecules Sample Components cluster_elution Elution column_matrix bead1 + bead2 + bead3 + bead4 + bead5 + bead6 + eluted_f430 Eluted F430 bead6->eluted_f430 Eluted with low pH / high salt f430 F430 (negatively charged) f430->bead3 Binds to positive matrix contaminant1 Cationic Contaminant (positively charged) eluted_contaminants Cationic Neutral contaminant1->eluted_contaminants Does not bind contaminant2 Neutral Contaminant contaminant2->eluted_contaminants Does not bind

References

Quantitative Analysis of Coenzyme Factor F430 by Mass Spectrometry: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Factor F430 (F430) is a nickel-containing hydrocorphinoid that serves as the prosthetic group for methyl-coenzyme M reductase (MCR).[1] This enzyme catalyzes the final step in methanogenesis and the initial step in the reverse process, anaerobic methane (B114726) oxidation.[2] Consequently, F430 is a specific biomarker for methanogenic archaea and anaerobic methanotrophic archaea (ANME).[1] Its quantification in various sample matrices is crucial for understanding methane biogeochemistry, monitoring microbial community dynamics, and potentially for applications in biotechnology and drug development where methanogens may play a role. This document provides a detailed protocol for the sensitive quantification of Factor F430 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biochemical Pathway Involving Factor F430

Factor F430 is central to the process of methanogenesis. The following diagram illustrates the final step of this pathway where methyl-coenzyme M is reduced to methane.

Methanogenesis_Pathway cluster_MCR Methyl-coenzyme M Reductase (MCR) Complex MCR MCR CH4 Methane (CH4) MCR->CH4 Product CoM_S_S_CoB Heterodisulfide (CoM-S-S-CoB) MCR->CoM_S_S_CoB Product F430 Factor F430-Ni(I) F430->MCR Prosthetic Group CH3_S_CoM Methyl-coenzyme M (CH3-S-CoM) CH3_S_CoM->MCR Substrate HS_CoB Coenzyme B (HS-CoB) HS_CoB->MCR Substrate

Final step of methanogenesis catalyzed by MCR with Factor F430.

Quantitative Analysis Workflow

The quantitative analysis of Factor F430 involves several key steps, from sample collection to data analysis. The following workflow provides a general overview of the process.

F430_Analysis_Workflow Sample_Collection Sample Collection (e.g., Sediments, Water, Biomass) Extraction Extraction of F430 Sample_Collection->Extraction Purification1 Anion Exchange Chromatography Extraction->Purification1 Purification2 Solid Phase Extraction (C18) Purification1->Purification2 Derivatization Methylation to F430M Purification2->Derivatization Purification3 Silica (B1680970) Gel Chromatography Derivatization->Purification3 LC_MS_MS LC-MS/MS Analysis (MRM Mode) Purification3->LC_MS_MS Data_Analysis Quantification LC_MS_MS->Data_Analysis

General workflow for the quantitative analysis of Factor F430.

Experimental Protocols

Extraction of Factor F430 from Environmental Samples

This protocol is adapted from methodologies developed for the analysis of F430 in complex environmental matrices.[3]

Materials:

  • 1% Formic acid (pH 2.0)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Methanol (B129727)

  • Deionized water

  • Anion exchange column (e.g., Q Sepharose)

  • C18 Solid Phase Extraction (SPE) column

  • Centrifuge and appropriate tubes

  • Ultrasonicator

Procedure:

  • Weigh the wet sample (e.g., 1-5 g of sediment or filtered biomass) into a centrifuge tube.

  • Add 1% formic acid to the sample.

  • Sonicate the sample on ice for 30 minutes.

  • Centrifuge the sample at 10,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant.

  • Repeat the extraction (steps 2-5) two more times on the pellet.

  • Combine all the supernatants.

  • Equilibrate an anion exchange column with 50 mM Tris-HCl buffer (pH 7.5).

  • Load the combined supernatant onto the equilibrated anion exchange column.

  • Wash the column with deionized water.

  • Elute the F430 fraction (a yellowish band) from the column.

  • Equilibrate a C18 SPE column with methanol, followed by 1% formic acid.

  • Load the eluent from the anion exchange column onto the C18 SPE column.

  • A yellowish band containing F430 should be absorbed onto the column.

  • Elute the F430 fraction with 100% methanol.

Derivatization to F430 Methyl Ester (F430M)

To improve chromatographic properties and ionization efficiency, F430 is derivatized to its methyl ester form (F430M).[3]

Materials:

  • Boron trifluoride-methanol solution (BF3-methanol)

  • Dichloromethane (B109758)

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Evaporate the methanol from the F430 fraction obtained in the previous step under a gentle stream of nitrogen.

  • Add BF3-methanol to the dried extract.

  • Incubate the mixture at 40°C for 3.5 hours.

  • After cooling, extract the F430M with dichloromethane.

  • Evaporate the dichloromethane under a gentle stream of nitrogen.

Silica Gel Chromatography Cleanup

A final cleanup step is performed to remove any remaining organic matrix that could interfere with the LC-MS/MS analysis.[3][4]

Materials:

  • Silica gel

  • Chromatography column

  • Appropriate organic solvents for elution

Procedure:

  • Prepare a silica gel chromatography column.

  • Dissolve the dried F430M fraction in a minimal amount of a non-polar solvent.

  • Load the dissolved sample onto the silica gel column.

  • Elute the F430M using an appropriate solvent system.

  • Collect the fraction containing F430M.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.

LC-MS/MS Analysis

The quantification of F430M is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and selectivity.

Liquid Chromatography Parameters
ParameterValue
HPLC System Agilent 1260 Infinity or equivalent
Column ZORBAX Eclipse XDB-C18 (4.6 x 250 mm; 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of F430M
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL
Mass Spectrometry Parameters
ParameterValue
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Source Gas Temperature 300°C
Sheath Gas Temperature 250°C
Source Gas Flow 5 L/min
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Nozzle Voltage 500 V
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following MRM transitions are used for the quantification of F430M and a related compound, (172S)-172-methylthio-F430. A zero-collision energy MRM analysis has been shown to achieve sub-femtomole detection limits.[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor Voltage (V)Collision Energy (V)
F430M 975.4975.41800
(172S)-172-methylthio-F430 1021.41021.41800

Quantitative Data Summary

The described methodology allows for highly sensitive detection and quantification of Factor F430 in a variety of environmental samples.

ParameterValueReference
Lower Limit of Detection (LOD) 0.1 femtomole (fmol)[3]
Concentration Range in Samples 63 x 10⁻⁶ to 44 nanomole per gram (nmol/g)[1]
Corresponding Cell Numbers 6 x 10² to 1 x 10⁴ cells per 0.1 fmol[3]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and highly sensitive approach for the quantitative analysis of Factor F430. This methodology is a powerful tool for researchers in microbiology, environmental science, and biotechnology for studying methanogenic and methane-oxidizing microbial communities. The provided protocols offer a comprehensive guide for the implementation of this analytical technique.

References

Application Note: Quantitative Analysis of Coenzyme F430 and its Variants by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F430 is a nickel-containing tetrapyrrole that serves as the prosthetic group for methyl-coenzyme M reductase (MCR), the key enzyme in methanogenesis and anaerobic methane (B114726) oxidation.[1] Its unique structure and central role in microbial methane metabolism make it an important biomarker for studying these processes in various environments, from industrial bioreactors to complex ecosystems. Recent research has revealed the existence of several structural variants of F430, each potentially associated with different microorganisms or metabolic pathways. Accurate and sensitive detection and quantification of these variants are crucial for a deeper understanding of microbial ecology and for potential applications in biotechnology and drug development.

This application note provides a detailed protocol for the detection and quantification of coenzyme F430 and its known variants using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation from microbial cultures, LC-MS/MS analysis, and guidelines for method validation.

Known Variants of Coenzyme F430

Several variants of coenzyme F430 have been identified, each with a unique molecular mass. The primary variants include:

  • Coenzyme F430: The canonical form of the coenzyme.

  • F430-2 (17²-methylthio-F430): A variant found in anaerobic methanotrophic (ANME) archaea, featuring a methylthio group.[2]

  • F430-3: A variant identified in some methanogens, characterized by the addition of a 3-mercaptopropionate (B1240610) moiety.[2]

  • F430-4 (12,13-didehydro-F430): Considered to be an oxidative degradation product of F430.[2]

Experimental Workflow

The overall workflow for the analysis of F430 variants involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_pellet Microbial Cell Pellet lysis Cell Lysis (e.g., Sonication) cell_pellet->lysis extraction Extraction with 1% Formic Acid lysis->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation Reversed-Phase HPLC supernatant->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for F430 variant analysis.

Experimental Protocols

Sample Preparation (from Microbial Cell Culture)

This protocol is adapted from established methods for F430 extraction.

Materials:

  • Microbial cell pellet

  • 50 mM 3-(N-morpholino)propanesulfonic acid (MOPS) buffer, pH 7.0

  • 1% Formic acid in ultrapure water

  • Centrifuge tubes

  • Ultrasonicator

  • Centrifuge capable of >10,000 x g

Procedure:

  • Homogenize the cell pellet (e.g., <20 g wet weight) with a double volume of 50 mM MOPS buffer.

  • Transfer the homogenized sample to a suitable vessel for ultrasonication.

  • Sonicate the sample for 15 minutes in a cold bath (crushed ice).

  • Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Repeat the extraction of the pellet with MOPS buffer until the supernatant is colorless.

  • Combine the supernatants.

  • To the remaining pellet, add a double volume of 1% formic acid.

  • Ultrasonicate for 15 minutes in a cold bath.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Repeat the formic acid extraction.

  • Combine all formic acid extracts. This fraction contains the F430 variants.

  • For sensitive analyses, further purification using solid-phase extraction (e.g., C18 cartridges) may be beneficial to remove interfering substances.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is suitable, for example, an Acquity UPLC BEH C18 (2.1 mm x 75 mm, 1.7 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Gradient:

    • 0-6 min: 5-15% B

    • 6-21 min: 15-35% B

    • 21-23 min: 35-65% B

    • Followed by a wash and re-equilibration step.

  • Injection Volume: 10 µL.[2]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: These should be optimized for the specific instrument used. Representative parameters include:

    • Capillary Voltage: 2.8 kV

    • Source Temperature: 125°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 500 L/h

MRM Transition Development: For quantitative analysis, specific precursor-product ion transitions (MRM transitions) must be established for each F430 variant. The precursor ion will be the [M+H]⁺ adduct of the specific variant. The product ions and optimal collision energies need to be determined empirically.

Procedure for MRM Optimization:

  • Infuse a solution containing the F430 variant of interest into the mass spectrometer.

  • Perform a full scan to identify the [M+H]⁺ ion.

  • Select the [M+H]⁺ ion as the precursor and perform a product ion scan to identify the most abundant and stable fragment ions.

  • For each promising product ion, optimize the collision energy to maximize its signal intensity.

  • Select at least two MRM transitions for each analyte (one for quantification and one for qualification) to ensure specificity.

Data Presentation

The following tables summarize the known molecular masses of F430 variants and the quantitative performance data that should be obtained during method validation.

Table 1: Molecular Masses of F430 Variants

Compound NameFormulaMonoisotopic Mass (Da)
Coenzyme F430C₄₂H₅₁N₆NiO₁₃⁺905.2862
F430-2 (17²-methylthio-F430)C₄₃H₅₃N₆NiO₁₂S⁺951.2770
F430-3C₄₅H₅₅N₆NiO₁₅S⁺1009.2794
F430-4 (12,13-didehydro-F430)C₄₂H₄₉N₆NiO₁₃⁺903.2705

Table 2: Quantitative Performance of the LC-MS/MS Method (to be determined during validation)

ParameterCoenzyme F430F430-2F430-3F430-4
LOD (fmol) 0.1[1][3]To be determinedTo be determinedTo be determined
LOQ (fmol) To be determinedTo be determinedTo be determinedTo be determined
Linearity Range (fmol) To be determinedTo be determinedTo be determinedTo be determined
R² of Calibration Curve >0.99>0.99>0.99>0.99
Recovery (%) To be determinedTo be determinedTo be determinedTo be determined
Precision (%RSD) <15%<15%<15%<15%
Accuracy (%RE) ±15%±15%±15%±15%

Method Validation Protocol

A full validation of the LC-MS/MS method should be performed according to established guidelines to ensure data quality and reliability. The following parameters should be assessed:

  • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention times of the F430 variants.

  • Linearity and Range: Prepare calibration standards in the matrix at a minimum of five concentration levels. The calibration curve should have a correlation coefficient (R²) of >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. The LOQ is often determined as the lowest concentration on the calibration curve that can be measured with a precision of <20% RSD and an accuracy of ±20%.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range, on at least three different days. The precision (%RSD) should be <15% and the accuracy (%RE) should be within ±15%.

  • Recovery: The extraction recovery should be determined by comparing the peak areas of F430 variants in pre-extraction spiked samples to those in post-extraction spiked samples at three concentration levels.

  • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analytes by comparing the peak areas of post-extraction spiked samples to those of pure standards.

  • Stability: Assess the stability of the F430 variants in the matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Signaling Pathway Visualization

The biosynthesis of coenzyme F430 from sirohydrochlorin (B1196429) involves a series of enzymatic steps.

G sirohydrochlorin Sirohydrochlorin ni_sirohydrochlorin Ni²⁺-Sirohydrochlorin sirohydrochlorin->ni_sirohydrochlorin CfbA (Ni²⁺ chelatase) ni_diamide Ni²⁺-Sirohydrochlorin a,c-diamide ni_sirohydrochlorin->ni_diamide CfbE (Amidation) ni_hexhydro Ni²⁺-Hexahydrosirohydrochlorin a,c-diamide ni_diamide->ni_hexhydro CfbC/D (Reduction) seco_f430 seco-F430 ni_hexhydro->seco_f430 Spontaneous (in vitro) f430 Coenzyme F430 seco_f430->f430 CfbB (Lactam ring formation)

Caption: Biosynthesis pathway of Coenzyme F430.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantitative analysis of coenzyme F430 and its variants. The detailed protocols for sample preparation and LC-MS/MS analysis, combined with guidelines for method validation, will enable researchers to accurately measure these important biomarkers in various biological matrices. The successful implementation of this method will contribute to a better understanding of the role of F430 variants in microbial metabolism and their potential applications in science and industry.

References

Application Notes and Protocols for the In Vitro Reconstitution of Methyl-Coenzyme M Reductase with F430

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-coenzyme M reductase (MCR) is the central enzyme in methanogenesis and the anaerobic oxidation of methane (B114726).[1][2] It catalyzes the reversible reaction of methyl-coenzyme M (CH3-S-CoM) and coenzyme B (HS-CoB) to form methane and a heterodisulfide (CoM-S-S-CoB).[3][4] The activity of MCR is dependent on the presence of its unique nickel-containing prosthetic group, coenzyme F430.[1][5] The nickel ion within the F430 cofactor can exist in different oxidation states, with the Ni(I) state being essential for catalytic activity.[1][2][6] Understanding the reconstitution of MCR with F430 is crucial for studying its mechanism, developing inhibitors, and for potential applications in biofuel production.[7][8][9] This document provides detailed protocols for the in vitro reconstitution and activation of MCR.

Data Presentation

Table 1: Components and Conditions for In Vitro MCR Reconstitution and Activation
ParameterValueSource OrganismReference
Protein Components
MCR Subunits (α, β, γ)Purified from NaDodSO4/PAGEMethanobacterium thermoautotrophicum[5]
MCR (inactive form)50 µM (MCRox1), 41 µM (MCRsilent)Methanothermobacter marburgensis[7]
Component A220 µMMethanothermobacter marburgensis[7]
Component A3a5.2 mg/mlMethanothermobacter marburgensis[7]
Cofactors & Substrates
Coenzyme F430Stoichiometric amountMethanobacterium thermoautotrophicum[5]
Methyl-coenzyme M (CH3-S-CoM)10 mMMethanothermobacter marburgensis[7][10]
Coenzyme B (HS-CoB)0.1 mMMethanothermobacter marburgensis[10]
ATP10 mM (with Mg2+)Methanothermobacter marburgensis[7]
Reductants
H2 atmosphere100%Methanobacterium thermoautotrophicum[5]
Dithiothreitol (B142953) (DTT)5 mMMethanothermobacter marburgensis[7]
Titanium(III) citrate20 mMMethanothermobacter marburgensis[10]
Reaction Conditions
Temperature55 °C / 60 °C / 65°CM. thermoautotrophicum / M. marburgensis[5][7][8]
pH6.5 - 7.0Methanosarcina thermophila[11]
Incubation Time15 - 60 minMethanothermobacter marburgensis[7]
Activity
Recovered Activity72% of originalMethanobacterium thermoautotrophicum[5]
Specific Activity (activated)up to 100 µmol min⁻¹ mg⁻¹Methanothermobacter marburgensis[7]

Experimental Protocols

Protocol 1: Reconstitution of Active MCR from Dissociated Subunits

This protocol is based on the method described for Methanobacterium thermoautotrophicum.[5]

1. Preparation of MCR Subunits: a. Purify component C (the MCR complex) from M. thermoautotrophicum as previously described. b. Dissociate the purified MCR into its α, β, and γ subunits using NaDodSO4/polyacrylamide gel electrophoresis (SDS-PAGE). c. Excise the protein bands corresponding to the individual subunits from the gel. d. Extract the subunits from the polyacrylamide gel slices.

2. Reconstitution Reaction: a. In an anaerobic chamber, combine the extracted α, β, and γ subunits in equimolar amounts. b. Add coenzyme F430 to the subunit mixture. c. Add the substrate, 2-(methylthio)ethanesulfonic acid (methyl-coenzyme M). d. The reconstitution buffer should contain magnesium acetate (B1210297) and ATP. e. Incubate the reaction mixture under a 100% H2 atmosphere at 55°C.

3. Activity Assay: a. After incubation, measure the methane formation activity of the reconstituted enzyme using a standard MCR assay. b. A successful reconstitution should yield significant recovery of the original enzyme activity.[5]

Protocol 2: In Vitro Activation of Inactive MCR

This protocol describes the activation of purified, inactive MCR (MCRsilent or MCRox1 forms) to the active MCRred1 form, based on studies with Methanothermobacter marburgensis.[7][8][9][12]

1. Preparation of Components: a. Purify inactive MCR (predominantly in the MCRsilent Ni(II) state) from M. marburgensis under strictly anaerobic conditions.[7] b. Purify accessory protein components A2 and A3a from M. marburgensis.[7] c. Prepare stock solutions of MgATP, dithiothreitol (DTT), and methyl-coenzyme M.

2. Activation Reaction: a. In an anaerobic glove box, prepare the activation mixture in a sealed vial. b. To a buffered solution (e.g., 50 mM Tris-HCl, pH 7.6), add the following components in order: i. 10 mM MgATP ii. 5 mM DTT iii. 10 mM methyl-coenzyme M iv. 20 µM component A2 v. 5.2 mg/ml component A3a vi. 40-50 µM inactive MCR c. Incubate the mixture at 60°C for 15-60 minutes.

3. Monitoring Activation: a. Activation can be monitored by taking aliquots at different time points and measuring the formation of the MCRred1 EPR signal.[7][8] b. Alternatively, the methane formation activity can be measured using a standard MCR assay containing methyl-coenzyme M and coenzyme B as substrates.

Visualizations

MCR Reconstitution and Activation Workflow

MCR_Reconstitution_Activation cluster_reconstitution Protocol 1: Reconstitution from Subunits cluster_activation Protocol 2: In Vitro Activation MCR_complex Purified MCR Complex (Component C) SDS_PAGE SDS-PAGE Dissociation MCR_complex->SDS_PAGE subunits α, β, γ Subunits SDS_PAGE->subunits reconstitution Reconstitution Reaction (55°C, H2 atmosphere) subunits->reconstitution F430 Coenzyme F430 F430->reconstitution MeCoM Methyl-CoM MeCoM->reconstitution active_MCR Active MCR Holoenzyme reconstitution->active_MCR inactive_MCR Inactive MCR (MCRsilent, Ni(II)) activation_reaction Activation Reaction (60°C) inactive_MCR->activation_reaction components Activation Components: - Component A2 - Component A3a - MgATP - DTT components->activation_reaction active_MCR_red1 Active MCR (MCRred1, Ni(I)) activation_reaction->active_MCR_red1

Caption: Workflow for MCR reconstitution and activation.

Logical Relationship of MCR States

MCR_States MCR_silent MCRsilent (Ni(II)) MCR_red1 MCRred1 (Ni(I)) MCR_silent->MCR_red1 Activation (A2, A3a, ATP, DTT) MCR_ox1 MCRox1 (Ni(III)) MCR_ox1->MCR_red1 Reduction (Ti(III) citrate) MCR_red1->MCR_silent Oxidative Inactivation MCR_red1->MCR_ox1 Oxidation

Caption: Redox states of MCR and their interconversion.

References

Application Notes and Protocols for Developing an Activity Assay for Factor F430 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor F430 is a nickel-containing tetrapyrrole coenzyme essential for the function of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step in methane (B114726) formation by methanogenic archaea and the initial step in anaerobic methane oxidation.[1][2][3][4] The unique nickel-containing corphin structure of F430 is central to the catalytic activity of MCR.[3] An assay to determine the functional activity of Factor F430 is, therefore, an indirect measure of the activity of the MCR enzyme it serves as a prosthetic group for.

These application notes provide detailed protocols for assessing the functional activity of Factor F430 by measuring the catalytic activity of methyl-coenzyme M reductase. The primary method described is a radioactivity-based assay that monitors the conversion of radiolabeled methyl-coenzyme M to methane. Additionally, this document outlines methods for the quantification of Factor F430 itself, which serves as a valuable biomarker for methanogenic activity in various settings.[5][6][7]

Principle of the Assay

The functional activity of Factor F430 is determined by measuring the rate of methane production by its holoenzyme, methyl-coenzyme M reductase (MCR). The assay quantifies the conversion of a methyl group from methyl-coenzyme M (CH₃-S-CoM) to methane, with coenzyme B (HS-CoB) serving as the electron donor.[8][9] To facilitate sensitive detection, the methyl group of methyl-coenzyme M is radiolabeled with carbon-14 (B1195169) ([¹⁴CH₃]-S-CoM). The enzymatic reaction releases radiolabeled methane ([¹⁴CH₄]), a volatile gas that can be separated from the reaction mixture and quantified by scintillation counting.[10][11]

The reaction catalyzed by MCR is as follows: CH₃-S-CoM + HS-CoB → CH₄ + CoM-S-S-CoB

For the enzyme to be active, the nickel atom in the F430 cofactor must be in the reduced Ni(I) state.[8][9] Therefore, the assay is performed under strictly anaerobic conditions, and a reducing agent such as titanium(III) citrate (B86180) is included to maintain the active state of the enzyme.[10][12]

Key Experimental Protocols

Protocol 1: Methyl-Coenzyme M Reductase (MCR) Activity Assay

This protocol details the steps for measuring the activity of MCR, thereby assessing the function of its F430 cofactor.

Materials and Reagents:

  • Purified active MCR or cell-free extract containing MCR

  • [¹⁴CH₃]-S-CoM (radiolabeled methyl-coenzyme M)

  • Coenzyme B (HS-CoB)

  • Aquacobalamin

  • Titanium(III) citrate solution

  • Anaerobic buffer (e.g., 500 mM MOPS/NaOH, pH 7.2 or 50 mM Tris-HCl, pH 7.6)[11][13]

  • Anaerobic gas-tight vials with butyl rubber stoppers

  • Gas-tight syringes

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

  • Anaerobic chamber or glove box

  • Water bath or incubator

Procedure:

  • Preparation of the Reaction Mixture:

    • Inside an anaerobic chamber, prepare the assay mixture in an anaerobic, gas-tight vial.

    • The standard assay mixture (final volume of 200-400 µL) contains:

      • 10 mM [¹⁴CH₃]-S-CoM[10][13]

      • 0.1-1 mM Coenzyme B[10][13]

      • 0.3-1.8 mM Aquacobalamin[10][13]

      • 20-30 mM Ti(III) citrate[10][13]

      • Anaerobic buffer (e.g., 500 mM MOPS/NaOH, pH 7.2)[13]

    • Seal the vials with butyl rubber stoppers.

  • Enzyme Addition and Incubation:

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 60-65°C for enzymes from thermophiles).[10][13]

    • Initiate the reaction by adding a known amount of purified MCR or cell-free extract to the reaction mixture using a gas-tight syringe.

    • Incubate the reaction for a specific time course (e.g., with time points at 0, 5, 10, 15, and 20 minutes).

  • Reaction Quenching and Methane Quantification:

    • At each time point, withdraw a headspace gas sample (e.g., 100 µL) using a gas-tight syringe.

    • Alternatively, the reaction can be quenched by adding 1 M perchloric acid.[11]

    • Inject the gas sample into a scintillation vial containing a scintillation cocktail that can trap methane.

    • Measure the radioactivity in the scintillation vial using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [¹⁴CH₄] produced at each time point based on the measured counts per minute (CPM) and the specific activity of the [¹⁴CH₃]-S-CoM.

    • Plot the amount of methane produced against time.

    • The initial linear portion of the curve represents the initial reaction velocity.

    • Calculate the specific activity of the MCR preparation in units of µmol of methane produced per minute per milligram of protein (U/mg).

Protocol 2: Quantification of Factor F430 by HPLC

This protocol can be used to determine the concentration of Factor F430 in a sample, which can be correlated with the abundance of methanogens and their potential activity.[6]

Materials and Reagents:

  • Cell pellets or environmental samples

  • 1% Formic acid

  • Acetonitrile (HPLC grade)

  • Perchloric acid (HClO₄)

  • Water (HPLC grade)

  • Factor F430 standard

  • HPLC system with a C18 or Hypercarb column[6]

  • Mass spectrometer (optional, for LC-MS)

Procedure:

  • Extraction of Factor F430:

    • Extract Factor F430 from samples by sonication in 1% formic acid on ice.[14]

    • Centrifuge the extract to pellet cellular debris.

    • Collect the supernatant containing the extracted F430.

  • HPLC Analysis:

    • Dissolve the dried F430 fraction in a suitable solvent (e.g., water/acetonitrile, 85/15 v/v).[6]

    • Inject the sample onto the HPLC column.

    • Use a gradient of mobile phases, for example:

      • Mobile Phase A: HClO₄/H₂O (pH 1.0)[6]

      • Mobile Phase B: Acetonitrile[6]

    • Set a flow rate of 0.5 mL/min.[6]

    • Monitor the elution profile at 430 nm, which is the characteristic absorption maximum for Factor F430.[3]

  • Quantification:

    • Generate a standard curve using known concentrations of a purified Factor F430 standard.

    • Determine the concentration of F430 in the sample by comparing the peak area to the standard curve.

Data Presentation

Quantitative data from the MCR activity assay and F430 quantification should be presented in a clear and structured format to allow for easy comparison.

Table 1: MCR Specific Activity under Different Conditions

ConditionProtein Concentration (mg/mL)Initial Velocity (µmol/min)Specific Activity (U/mg)
Control0.10.050.5
Inhibitor X0.10.010.1
Activator Y0.10.11.0

Table 2: Factor F430 Concentration in Various Samples

Sample IDSample TypeF430 Concentration (nmol/g)
ABioreactor Sludge44
BMarine Sediment0.063
CPaddy Soil15

Mandatory Visualizations

F430_Biosynthesis_Pathway UroIII Uroporphyrinogen III Siro Sirohydrochlorin UroIII->Siro Multiple steps NiSiro Nickel(II)-sirohydrochlorin Siro->NiSiro CbiX (Chelatase) + Ni²⁺ NiSiroDiamide Nickel(II)-sirohydrochlorin a,c-diamide NiSiro->NiSiroDiamide CfbE (Synthase) SecoF430 15,17³-seco-F430-17³-acid NiSiroDiamide->SecoF430 CfbCD (Reductive Cyclase) F430 Coenzyme F430 SecoF430->F430 CfbB (Synthetase)

Caption: Biosynthetic pathway of Coenzyme F430 from uroporphyrinogen III.

MCR_Activity_Assay_Workflow cluster_prep Preparation (Anaerobic) cluster_reaction Reaction cluster_analysis Analysis PrepMixture Prepare anaerobic reaction mixture in vial Preincubation Pre-incubate mixture at desired temperature PrepMixture->Preincubation AddEnzyme Initiate reaction by adding MCR enzyme Preincubation->AddEnzyme Incubate Incubate for defined time points AddEnzyme->Incubate SampleHeadspace Sample headspace gas (or quench reaction) Incubate->SampleHeadspace Scintillation Inject into scintillation vial and count radioactivity SampleHeadspace->Scintillation Calculate Calculate specific activity Scintillation->Calculate

Caption: Experimental workflow for the MCR activity assay.

References

Maximizing Cofactor F430 Production in Methanogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cofactor F430, a nickel-containing tetrapyrrole, is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme responsible for the terminal step in methanogenesis. The unique nickel-penta-hydro-corphin structure of F430 makes it a molecule of significant interest for various applications, including the development of novel catalysts and therapeutic agents. This document provides detailed protocols and application notes for the cultivation of methanogens with the primary objective of maximizing the yield of Cofactor F430. The protocols are based on established methanogen cultivation techniques, optimized with a focus on factors known to influence F430 biosynthesis.

Key Factors Influencing F430 Yield

The biosynthesis of Cofactor F430 is a complex process influenced by several environmental and nutritional factors. Maximizing its yield requires careful control over the cultivation conditions.

  • Methanogen Species: Different species of methanogens exhibit varying levels of F430 content. Species such as Methanobacterium thermoautotrophicum and Methanosarcina barkeri are known to be good producers of F430.

  • Nickel Availability: As the central metal ion in F430, nickel is an absolute requirement for its biosynthesis. The concentration of nickel in the growth medium is a critical parameter for maximizing F430 yield. Studies have shown that the F430 content in cells is dependent on the nickel concentration in the medium[1][2][3].

  • Growth Substrate: The carbon and energy source used for cultivation can influence the metabolic state of the methanogens and, consequently, the production of F430. For a versatile species like Methanosarcina barkeri, substrates such as methanol (B129727), acetate (B1210297), or H₂/CO₂ can be utilized[4][5][6].

  • Growth Phase: The cellular content of F430 can vary depending on the growth phase of the culture[1].

Quantitative Data on F430 Yield

The following table summarizes the reported F430 content in various methanogens under different growth conditions. This data can serve as a benchmark for optimization studies.

Methanogen SpeciesGrowth SubstrateNickel Concentration in Medium (µM)F430 Content (nmol/g dry weight of cells)Reference
Methanobacterium thermoautotrophicumH₂/CO₂1~200[2]
Methanobacterium thermoautotrophicumH₂/CO₂10~700[2]
Methanosarcina barkeriMethanolNot Specified~400[2]
Methanosarcina barkeriAcetateNot Specified~300[2]
Methanobrevibacter smithiiH₂/CO₂Not Specified~250[2]
Methanococcus vannieliiFormateNot Specified~150[2]

Experimental Protocols

Protocol 1: High-Yield Production of F430 in Methanobacterium thermoautotrophicum

This protocol is designed for the cultivation of Methanobacterium thermoautotrophicum to achieve a high intracellular concentration of Cofactor F430.

Materials:

  • Methanobacterium thermoautotrophicum strain (e.g., DSM 1053)

  • DSMZ Medium 119 (modified for high nickel content)

  • Pressurizable sterile culture vessels (e.g., Balch tubes or fermenter)

  • Gas mixture: 80% H₂, 20% CO₂ (v/v)

  • Strict anaerobic techniques and equipment (e.g., anaerobic chamber or gassing manifold)

Modified Medium 119 Composition (per 1 liter):

ComponentAmount
KH₂PO₄0.14 g
Na₂HPO₄·2H₂O0.38 g
NH₄Cl0.25 g
MgCl₂·6H₂O0.1 g
CaCl₂·2H₂O0.015 g
(NH₄)₂Fe(SO₄)₂·6H₂O0.002 g
NiCl₂·6H₂O 2.4 mg (10 µM)
Resazurin1.0 mg
L-Cysteine-HCl·H₂O0.5 g
Na₂S·9H₂O0.5 g
Trace element solution SL-101.0 ml
Vitamin solution10.0 ml
NaHCO₃5.0 g

Procedure:

  • Medium Preparation: Prepare the modified DSMZ Medium 119 under anaerobic conditions. Add the nickel chloride solution from a sterile, anoxic stock solution to achieve the final concentration of 10 µM. Distribute the medium into culture vessels inside an anaerobic chamber.

  • Inoculation: Inoculate the medium with an actively growing culture of M. thermoautotrophicum (5-10% v/v).

  • Incubation: Pressurize the culture vessels with the H₂/CO₂ gas mixture to 200 kPa. Incubate at the optimal temperature for the strain (typically 65-70°C) with gentle agitation.

  • Monitoring Growth: Monitor the growth of the culture by measuring the optical density at 600 nm (OD₆₀₀) and methane (B114726) production.

  • Harvesting: Harvest the cells in the late exponential to early stationary phase by centrifugation under anaerobic conditions.

  • Cell Lysis and F430 Extraction: Resuspend the cell pellet in an anaerobic buffer and lyse the cells by sonication or French press. Extract the F430 from the cell lysate using 80% aqueous ethanol (B145695) at 80°C[7].

Protocol 2: Cultivation of Methanosarcina barkeri for F430 Production on Different Substrates

This protocol allows for the comparative analysis of F430 yield in Methanosarcina barkeri using different growth substrates.

Materials:

  • Methanosarcina barkeri strain (e.g., DSM 800)

  • DSMZ Medium 120a

  • Methanol, Sodium Acetate, or H₂/CO₂ gas mixture

  • Sterile, anaerobic culture tubes or flasks

Procedure:

  • Medium Preparation: Prepare DSMZ Medium 120a according to the standard protocol under anaerobic conditions.

  • Substrate Addition:

    • For methanol growth: Add sterile, anaerobic methanol to a final concentration of 125 mM.

    • For acetate growth: Add sterile, anaerobic sodium acetate to a final concentration of 100 mM.

    • For H₂/CO₂ growth: Use the standard gas phase of 80% H₂ and 20% CO₂.

  • Inoculation and Incubation: Inoculate the media with an active culture of M. barkeri. Incubate at 37°C.

  • Harvesting and Extraction: Harvest the cells in the late exponential phase and extract F430 as described in Protocol 1.

Protocol 3: Quantification of Cofactor F430 by HPLC

This protocol provides a method for the quantification of extracted F430 using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Extracted F430 sample

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column

  • Mobile phase A: 0.1 M ammonium (B1175870) acetate, pH 6.0

  • Mobile phase B: Acetonitrile

  • F430 standard (if available)

Procedure:

  • Sample Preparation: Clarify the F430 extract by centrifugation or filtration.

  • HPLC Analysis: Inject the sample onto the C18 column. Elute with a gradient of mobile phase B in A. A typical gradient could be from 10% to 50% B over 20 minutes.

  • Detection: Monitor the absorbance at 430 nm, the characteristic absorption maximum of F430[8].

  • Quantification: Quantify the F430 concentration by comparing the peak area to a standard curve generated with a known concentration of purified F430. If a standard is not available, relative quantification can be performed by normalizing the peak area to the dry weight of the cells. A previously reported extinction coefficient for F430 at 430 nm is approximately 23,100 M⁻¹cm⁻¹.

Signaling Pathways and Experimental Workflows

F430 Biosynthetic Pathway

The biosynthesis of Cofactor F430 from sirohydrochlorin (B1196429) involves a series of enzymatic steps catalyzed by the "cfb" gene products[9]. Understanding this pathway is crucial for developing strategies to enhance F430 production through metabolic engineering.

F430_Biosynthesis sirohydrochlorin Sirohydrochlorin ni_sirohydrochlorin Ni-Sirohydrochlorin sirohydrochlorin->ni_sirohydrochlorin CfbA (Ni²⁺ Chelatase) ni_siro_diamide Ni-Sirohydrochlorin a,c-diamide ni_sirohydrochlorin->ni_siro_diamide CfbE (Amidase) reduced_intermediate Reduced Intermediate ni_siro_diamide->reduced_intermediate CfbC/CfbD (Reductase) seco_f430 15,17³-seco-F430 reduced_intermediate->seco_f430 CfbB (Lactam formation) f430 Cofactor F430 seco_f430->f430 CfbF (Ring F closure)

Caption: Biosynthetic pathway of Cofactor F430 from sirohydrochlorin.

Experimental Workflow for Maximizing F430 Yield

The following workflow outlines a systematic approach to optimize F430 production in a selected methanogen species.

F430_Optimization_Workflow start Select Methanogen Species culture Establish Anaerobic Culture start->culture optimize_ni Optimize Nickel Concentration culture->optimize_ni optimize_substrate Optimize Growth Substrate optimize_ni->optimize_substrate optimize_conditions Optimize Physical Conditions (Temperature, pH) optimize_substrate->optimize_conditions scale_up Scale-up Cultivation optimize_conditions->scale_up harvest Harvest Cells scale_up->harvest extract Extract F430 harvest->extract quantify Quantify F430 Yield (HPLC) extract->quantify analyze Analyze Data and Iterate quantify->analyze analyze->culture Refine Conditions end Maximized F430 Yield analyze->end

Caption: Experimental workflow for the optimization of Cofactor F430 yield.

Regulation of F430 Biosynthesis

The expression of the cfb genes, which encode the enzymes for F430 biosynthesis, is likely tightly regulated to coordinate with the overall metabolic state of the cell and the availability of precursors and nickel. While specific regulatory mechanisms for the cfb gene cluster are not yet fully elucidated, it is plausible that they are co-regulated with other genes involved in methanogenesis. Transcriptional regulators known to control methanogenesis pathways in Methanosarcina species, such as MreA, could potentially play a role[10]. Further research into the transcriptional regulation of the cfb operon is needed to identify specific targets for metabolic engineering to overproduce F430.

Future Perspectives and Applications

The development of robust protocols for maximizing F430 yield is a critical step towards harnessing its potential. Future efforts could focus on the metabolic engineering of methanogens to overexpress the cfb gene cluster, potentially leading to significantly higher yields. The availability of larger quantities of F430 will facilitate further research into its catalytic mechanisms and its application in biocatalysis and the development of novel pharmaceuticals.

References

Application Notes and Protocols for Heterologous Expression of Factor F430 Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of genes involved in the biosynthesis of Factor F430, the nickel-containing prosthetic group of methyl-coenzyme M reductase (MCR). MCR is the key enzyme in methanogenesis and anaerobic methane (B114726) oxidation, making its cofactor, F430, a target of interest for developing methanogenesis inhibitors and for novel biocatalytic applications.

Introduction to Factor F430 and its Biosynthesis

Factor F430 is a unique nickel-containing tetrapyrrole that is essential for the catalytic activity of MCR.[1][2][3] Its complex structure, featuring a highly reduced corphin ring system, is synthesized from the universal tetrapyrrole precursor, uroporphyrinogen III.[4][5] The terminal steps of the biosynthesis, starting from sirohydrochlorin (B1196429), are catalyzed by a set of enzymes designated CfbA through CfbE.[1][5] The successful heterologous expression of the cfb genes in a non-methanogenic host, such as Escherichia coli, opens avenues for producing modified F430 analogs, studying the enzymatic mechanisms, and developing screening platforms for MCR inhibitors.[3]

Factor F430 Biosynthesis Pathway from Sirohydrochlorin

The enzymatic conversion of sirohydrochlorin to coenzyme F430 involves a series of intricate steps including nickel chelation, amidation, ring reduction, and lactamization, followed by the formation of a carbocyclic ring.[1][4] The key enzymes involved are CfbA, CfbE, CfbC/D, and CfbB.[1]

F430_Biosynthesis Sirohydrochlorin Sirohydrochlorin Ni_Siro Nickel(II)-sirohydrochlorin Sirohydrochlorin->Ni_Siro CfbA (CbiXS) + Ni²⁺ Ni_Siro_ac_diamide Nickel(II)-sirohydrochlorin a,c-diamide Ni_Siro->Ni_Siro_ac_diamide CfbE + 2 ATP + 2 Gln seco_F430 15,17³-seco-F430-17³-acid (seco-F430) Ni_Siro_ac_diamide->seco_F430 CfbC/D + ATP F430 Coenzyme F430 seco_F430->F430 CfbB + ATP

Caption: Biosynthesis of coenzyme F430 from sirohydrochlorin.

Experimental Workflow for Heterologous Production of F430

The overall workflow for producing Factor F430 in a heterologous host like E. coli encompasses gene cloning, protein expression and purification, and finally, the enzymatic synthesis and analysis of the final product.

F430_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_synthesis F430 Synthesis & Analysis Genomic_DNA Genomic DNA (e.g., M. barkeri) PCR PCR Amplification of cfbA-E genes Genomic_DNA->PCR Ligation Ligation/Cloning PCR->Ligation Vector Expression Vector (e.g., pET) Vector->Ligation Recombinant_Plasmid Recombinant Plasmid Ligation->Recombinant_Plasmid Transformation Transformation into E. coli Recombinant_Plasmid->Transformation Culture Cell Culture & Induction (IPTG) Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification (e.g., Ni-NTA) Lysis->Purification Purified_Enzymes Purified CfbA-E Enzymes Purification->Purified_Enzymes Reaction In vitro Enzymatic Reaction Purified_Enzymes->Reaction Purify_F430 F430 Purification Reaction->Purify_F430 Analysis Analysis (UV/Vis, LC-MS) Purify_F430->Analysis

References

Application Notes & Protocols: Coenzyme F430 as a Quantitative Biomarker for Methanogenic Activity in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme F430 (Factor F430) is a nickel-containing tetrapyrrole that serves as the prosthetic group for methyl-coenzyme M reductase (MCR).[1][2][3][4] This enzyme catalyzes the final step in methanogenesis, the biological production of methane (B114726), and its reverse reaction, the anaerobic oxidation of methane (AOM).[2][5] Due to its central and exclusive role in these metabolic pathways, Coenzyme F430 is a highly specific biomarker for quantifying the biomass and activity of methanogenic archaea and anaerobic methanotrophic archaea (ANME) in diverse environmental settings.[1][2][6] This document provides detailed application notes and protocols for the extraction, derivatization, and quantification of Coenzyme F430 from environmental matrices.

Principle

The quantification of Coenzyme F430 provides a direct measure of the abundance of the MCR enzyme, which in turn can be used to estimate the biomass of methanogens and ANME.[1][6] The protocol involves the extraction of F430 from a sample, its conversion to a more stable methyl ester derivative (F430M) for enhanced analytical sensitivity, and subsequent quantification using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7]

Quantitative Data Summary

The following tables summarize reported concentrations of Coenzyme F430 in various environmental samples, providing a reference for expected values.

Table 1: Coenzyme F430 Concentrations in Marine Sediments

LocationDepth (meters below seafloor)F430 Concentration (fmol/g wet weight)Reference
Off Shimokita Peninsula69529[1]
Off Shimokita Peninsula8831.3[1]
Nankai Trough6031.4[1]
Nankai Trough27526[1]

Table 2: Coenzyme F430 Concentrations in Various Environmental Samples

Sample TypeSample Name/LocationF430 ConcentrationReference
Methanogenic GranulesMBK3.30 x 10⁷ fmol/g wet[6]
Paddy SoilAnjo E22.02 x 10³ fmol/g wet[6]
Paddy SoilKawatabi308 - 2019 fmol/g wet[6]
Paddy SoilChikugo CF308 - 2019 fmol/g wet[6]
Paddy SoilChikugo RSC308 - 2019 fmol/g wet[6]
Freshwater Lake (Planktonic)Lake Suwa6.8 x 10² - 3.5 x 10³ fmol/g wet[7]
Freshwater Lake (Sediment)Lake Suwa8.5 x 10² - 8.6 x 10³ fmol/g wet[7]

Experimental Protocols

1. Extraction of Coenzyme F430

This protocol describes the extraction of Coenzyme F430 from solid and aqueous environmental samples.

  • Materials:

    • 1% Formic acid

    • Centrifuge tubes

    • Ultrasonicator

    • Centrifuge (capable of 10,000 x g and 4°C)

    • Anion-exchange column (e.g., Q Sepharose)

    • 50 mM Tris-HCl (pH 7.5)

    • Methanol (B129727)

    • Deionized water

  • Procedure for Solid Samples (Sediment, Soil):

    • Weigh a known amount of the wet sample into a centrifuge tube.

    • Add 1% formic acid.

    • Sonicate the sample for 30 minutes on ice.[7]

    • Centrifuge at 10,000 x g for 30 minutes at 4°C.[7]

    • Carefully collect the supernatant.

    • Repeat the extraction process (steps 2-5) three times with the pellet.[7]

    • Pool all the collected supernatants.

  • Procedure for Aqueous Samples (Water):

    • Centrifuge the water sample at 10,000 x g for 15 minutes to pellet the microbial cells.[6]

    • Discard the supernatant and proceed with the extraction protocol for solid samples using the cell pellet.

  • Anion-Exchange Chromatography Purification:

    • Equilibrate an anion-exchange column with 50 mM Tris-HCl (pH 7.5).[7]

    • Load the combined supernatant onto the column.

    • Wash the column with deionized water.[7]

    • Elute the Coenzyme F430 fraction with methanol.[7]

2. Derivatization to F430 Methyl Ester (F430M)

To improve stability and analytical performance, the extracted F430 is converted to its methyl ester.

  • Materials:

    • Boron trifluoride-methanol solution (BF₃-methanol)

    • Dichloromethane

    • Water bath or heating block (40°C)

  • Procedure:

    • Evaporate the methanol from the eluted F430 fraction.

    • Add BF₃-methanol to the dried extract.

    • Incubate the mixture at 40°C for 3.5 hours.[8]

    • After incubation, extract the resulting F430M with dichloromethane.[7]

3. Silica (B1680970) Gel Chromatography Cleanup

This optional step can be performed to remove organic matrices that may interfere with LC-MS/MS analysis.[7][8]

  • Materials:

    • Silica gel

    • Chromatography column

    • Appropriate solvent system (to be determined empirically)

  • Procedure:

    • Pack a chromatography column with silica gel.

    • Load the F430M extract onto the column.

    • Elute with an appropriate solvent system to separate F430M from interfering compounds.

    • Collect the fraction containing F430M.

4. Quantification by LC-MS/MS

The final quantification is performed using a High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

  • Instrumentation:

    • HPLC system (e.g., Agilent 1260 Infinity)

    • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460) with electrospray ionization (ESI) source.[6]

  • LC-MS/MS Parameters (Example): [6]

    • Ionization Mode: Positive ESI

    • Source Gas Temperature: 300°C

    • Sheath Gas Temperature: 250°C

    • Source Gas Flow: 5 L/min

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Nozzle Voltage: 500 V

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • Fragmentor Voltage: 180 V

    • Collision Energy: 0 V (for in-source fragmentation)

  • Quantification:

    • Prepare a standard curve using a purified F430M standard.

    • Quantify the F430M in the samples by comparing the peak areas to the standard curve.

    • The lower detection limit for F430 can be as low as 0.1 femtomole.[2][6]

Visualizations

methanogenesis_pathway cluster_methanogenesis Methanogenesis Final Step Methyl_CoM Methyl-Coenzyme M (CH₃-S-CoM) MCR Methyl-Coenzyme M Reductase (MCR) Methyl_CoM->MCR Coenzyme_B Coenzyme B (HS-CoB) Coenzyme_B->MCR Methane Methane (CH₄) Heterodisulfide Heterodisulfide (CoM-S-S-CoB) MCR->Methane MCR->Heterodisulfide F430 Coenzyme F430 (Ni-corphinoid) F430->MCR Prosthetic Group experimental_workflow cluster_workflow F430 Quantification Workflow Sample Environmental Sample (Sediment, Water, etc.) Extraction Extraction with 1% Formic Acid (Ultrasonication, Centrifugation) Sample->Extraction Purification Anion-Exchange Chromatography Extraction->Purification Derivatization Derivatization to F430M (BF₃-methanol) Purification->Derivatization Cleanup Silica Gel Chromatography (Optional) Derivatization->Cleanup Analysis LC-MS/MS Quantification (MRM Mode) Cleanup->Analysis Data Quantitative Data (fmol/g) Analysis->Data

References

Application Notes and Protocols for Anaerobic Handling of Oxygen-Sensitive Factor F430

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor F430 is a nickel-containing hydrocorphinoid, essential as the prosthetic group for methyl-coenzyme M reductase (MCR). MCR is a key enzyme in methanogenesis and anaerobic methane (B114726) oxidation. The active form of F430 contains Ni(I), which is extremely sensitive to oxygen, making strict anaerobic techniques paramount for its study and manipulation. This document provides detailed application notes and protocols for handling this oxygen-sensitive cofactor to ensure its integrity and activity.

The Ni(I) oxidation state is crucial for the catalytic activity of MCR, but it is highly susceptible to oxidation. The redox potential of the Ni(II)F430/Ni(I)F430 couple is below -600 mV, rendering the Ni(I) state one of the most oxygen-sensitive enzymatic centers known.[1][2] Exposure to even trace amounts of oxygen can lead to the irreversible oxidation of Ni(I) to the inactive Ni(II) state. Furthermore, the Ni(II) form of F430 can undergo oxidative degradation to form 12,13-didehydro-F430 (also known as F560).[3]

Data Presentation

Physicochemical Properties and Oxygen Sensitivity of Factor F430
ParameterValue/DescriptionSignificance for Anaerobic Handling
Active Oxidation State Ni(I)The catalytically active form; extremely oxygen-sensitive.
Inactive Oxidation State Ni(II)Less oxygen-sensitive than Ni(I) but can still undergo degradation.
Redox Potential (Ni(II)/Ni(I)) < -600 mVThe highly negative redox potential underscores its extreme sensitivity to oxidation.
Oxidative Degradation Product 12,13-didehydro-F430 (F560)Formation indicates oxygen exposure of the Ni(II) form. The rate of formation is dependent on conditions such as temperature and pH.[3]
Spectroscopic Properties Ni(I)F430: λmax ≈ 382 nm, 754 nmNi(II)F430: λmax ≈ 430 nmDistinct absorbance maxima allow for spectrophotometric monitoring of the oxidation state and integrity of the cofactor.[1][2]
Half-life (Epimerization) 304 days at 4°C to 11 hours at 60°CWhile not a direct measure of oxidation, this demonstrates the temperature sensitivity of F430's stability.[4]

Experimental Protocols

Protocol 1: Preparation of an Anaerobic Chamber (Glove Box)

Objective: To create and maintain an oxygen-free environment for handling Factor F430.

Materials:

  • Anaerobic chamber (glove box) with an airlock

  • Inert gas (e.g., 95% N₂ / 5% H₂ or 100% Ar)

  • Palladium catalyst for O₂ removal

  • Oxygen sensor (<10 ppm)

  • Vacuum pump

Procedure:

  • Catalyst Activation: Ensure the palladium catalyst is active. This is typically done by heating under a hydrogen atmosphere according to the manufacturer's instructions.

  • Chamber Purging: Seal the main chamber and cycle the atmosphere by evacuating with a vacuum pump and refilling with the inert gas. Repeat this process at least 3-5 times to reduce the initial oxygen concentration.

  • Atmosphere Circulation: Turn on the internal circulation system to pass the chamber atmosphere over the palladium catalyst, which will scrub the remaining oxygen.

  • Monitoring: Continuously monitor the oxygen level with the internal sensor. The chamber is ready for use when the oxygen concentration is consistently below 5-10 ppm.

  • Material Transfer: All materials, including solutions, glassware, and equipment, must be introduced into the chamber through the airlock.

    • Solid Items: Place items in the antechamber, seal the outer door, and evacuate and refill with inert gas for at least three cycles. For sensitive experiments, a longer period of purging is recommended.

    • Liquid Samples: Degas all solutions thoroughly before introducing them into the chamber (see Protocol 2).

Protocol 2: Degassing of Solutions

Objective: To remove dissolved oxygen from buffers, solvents, and other solutions.

Method A: Freeze-Pump-Thaw

This method is highly effective for removing dissolved gases.

Materials:

  • Schlenk flask or a similar sealable, vacuum-rated flask

  • Liquid nitrogen

  • High-vacuum line (Schlenk line)

  • Inert gas supply

Procedure:

  • Place the solution in a Schlenk flask, ensuring the flask is no more than half full.

  • Freeze the solution by immersing the flask in liquid nitrogen until it is completely solid.

  • Open the flask to the vacuum line and evacuate for 5-10 minutes to remove gases from the headspace.

  • Close the valve to the vacuum and thaw the solution completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).

Method B: Gas Sparging (Bubbling)

This method is simpler but may be less effective for achieving very low oxygen levels.

Materials:

  • Inert gas supply (high purity)

  • Gas dispersion tube or a long needle

  • Septum-sealed flask containing the solution

Procedure:

  • Insert the gas dispersion tube or needle into the solution, ensuring the tip is near the bottom of the flask.

  • Provide a second needle through the septum as a vent.

  • Gently bubble the inert gas through the solution for at least 30-60 minutes. A slow, steady stream of bubbles is more effective than vigorous bubbling.

  • After sparging, remove the gas inlet and vent needles and maintain a positive pressure of the inert gas over the solution.

Protocol 3: Anaerobic Purification and Handling of Factor F430

Objective: To extract and purify Factor F430 from methanogenic archaea while maintaining its integrity.

Materials:

  • Cell paste of methanogenic archaea (e.g., Methanothermobacter marburgensis)

  • All buffers and solutions must be pre-degassed and stored under anaerobic conditions.

  • Chromatography equipment (e.g., FPLC, HPLC) housed within an anaerobic chamber or adapted for anaerobic use.

  • Anaerobic centrifuge tubes and rotors.

  • Spectrophotometer with a cuvette holder suitable for anaerobic measurements.

Procedure:

  • Cell Lysis: Perform all steps inside the anaerobic chamber. Resuspend the cell pellet in a pre-reduced lysis buffer. Lyse the cells using a French press or sonication, ensuring the sample remains cool.

  • Centrifugation: Centrifuge the lysate in sealed, anaerobic centrifuge tubes to pellet cell debris.

  • Chromatography:

    • Equilibrate all chromatography columns with degassed buffers inside the anaerobic chamber.

    • Load the supernatant onto the column (e.g., anion exchange).

    • Elute the fractions containing F430. The characteristic yellow color of Ni(II)F430 can be used for visual tracking.

  • Spectroscopic Analysis:

    • Transfer a sample of the purified F430 into a sealed cuvette inside the anaerobic chamber.

    • Measure the UV-Vis spectrum to confirm the presence of F430 (λmax ≈ 430 nm for the Ni(II) form) and assess its purity.

  • Storage: Store purified F430 in sealed vials under an inert atmosphere at -80°C to minimize both oxidative and thermal degradation.

Visualizations

Catalytic Cycle of Methyl-Coenzyme M Reductase

MCR_Catalytic_Cycle MCR_NiI MCR-F430 [Ni(I)] MCR_NiII_SCoM MCR-F430 [Ni(II)]-S-CoM MCR_NiI->MCR_NiII_SCoM 1. Reductive Cleavage CH3_radical •CH₃ MCR_NiII_SCoM->CH3_radical MCR_NiII_SCoM_SCoB MCR-F430 [Ni(II)]-S-CoM + •S-CoB MCR_NiII_SCoM_SCoB->MCR_NiI 3. Thiol-Disulfide Exchange & Reduction CH4 Methane (CH₄) MCR_NiII_SCoM_SCoB->CH4 CoMS_SCoB CoM-S-S-CoB MCR_NiII_SCoM_SCoB->CoMS_SCoB CH3SCoM CH₃-S-CoM CH3SCoM->MCR_NiII_SCoM HSCoB HS-CoB HSCoB->MCR_NiII_SCoM_SCoB CH3_radical->MCR_NiII_SCoM_SCoB 2. H-atom Abstraction

Caption: Catalytic cycle of MCR showing the role of F430.

Experimental Workflow for Anaerobic Handling of Factor F430

Anaerobic_Workflow cluster_preparation Preparation cluster_extraction Extraction & Purification (inside glove box) cluster_analysis Analysis & Storage prep_glovebox Prepare Anaerobic Chamber (<10 ppm O₂) cell_lysis Anaerobic Cell Lysis prep_glovebox->cell_lysis prep_solutions Degas All Buffers and Solutions prep_solutions->cell_lysis centrifugation Anaerobic Centrifugation cell_lysis->centrifugation chromatography Anaerobic Chromatography centrifugation->chromatography spectroscopy Anaerobic UV-Vis Spectroscopy chromatography->spectroscopy storage Store under Inert Gas at -80°C spectroscopy->storage

Caption: Workflow for anaerobic handling of Factor F430.

References

Application Note: Synthesis and Application of Isotopically Labeled Coenzyme F430 for Mechanistic Studies of Methyl-Coenzyme M Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F430 is a unique nickel-containing tetrapyrrole that serves as the prosthetic group for methyl-coenzyme M reductase (MCR).[1][2] This enzyme is responsible for the final step in methanogenesis and the initial step in the anaerobic oxidation of methane (B114726).[3][4] The intricate catalytic mechanism of MCR involves the nickel center of F430 cycling through various oxidation states (Ni(I), Ni(II), and Ni(III)), making it a subject of intense research.[4][5] Isotopic labeling of Coenzyme F430 provides an invaluable tool for elucidating the complex reaction mechanism of MCR through techniques like Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6] This document provides detailed protocols for the in vivo synthesis of isotopically labeled F430 in methanogenic archaea, its subsequent purification, and its application in mechanistic studies.

Principle

The synthesis of isotopically labeled F430 is achieved by supplying an isotopically enriched precursor to a culture of methanogenic archaea, such as Methanobacterium thermoautotrophicum or Methanosarcina barkeri.[1][7] The organism's natural biosynthetic machinery then incorporates the labeled precursor into the F430 molecule. The biosynthesis of F430 originates from uroporphyrinogen III and proceeds through a series of intermediates, including sirohydrochlorin.[1][7][8] By providing precursors like ¹³C- or ¹⁵N-labeled 5-aminolevulinic acid (5-ALA), the foundational building block of tetrapyrroles, specific atoms within the F430 macrocycle can be labeled.[9] Alternatively, growing the culture on a minimal medium with globally labeled substrates like [U-¹³C]-glucose or ¹⁵NH₄Cl can achieve uniform labeling. The resulting labeled F430 can then be extracted and used in spectroscopic studies to probe the electronic and structural changes at the active site of MCR during catalysis.[6]

Data Presentation

Table 1: Expected Mass Shifts for Isotopically Labeled F430 Precursors

This table provides a theoretical overview of the expected mass increase in Coenzyme F430 when methanogens are cultured with specific isotopically labeled precursors. The actual incorporation efficiency will vary based on experimental conditions.

Labeled PrecursorIsotopeNumber of Atoms Incorporated (Theoretical)Expected Mass Shift (Da)Notes
[¹⁵N]-Glycine¹⁵N8+8Precursor to 5-ALA in some pathways.
[¹⁵N]-Glutamate¹⁵N8+8Precursor for the C5 pathway of 5-ALA synthesis.[9]
[¹⁵N]-Ammonium Chloride¹⁵N6+6Labels the six nitrogen atoms of the core macrocycle.[7]
[4-¹³C]-5-ALA¹³C8+8Specifically labels one carbon atom in each pyrrole (B145914) ring.
[5-¹³C]-5-ALA¹³C8+8Specifically labels a different carbon atom in each pyrrole ring.
[U-¹³C₆]-Glucose¹³C42+42Assumes complete incorporation into all 42 carbon atoms of F430.
Table 2: Representative Data from Mechanistic Studies

This table presents hypothetical quantitative data that could be obtained from spectroscopic analysis of MCR containing isotopically labeled F430. Such data is crucial for validating proposed reaction intermediates.

ParameterUnlabeled F430-MCR¹³C-Labeled F430-MCR¹⁵N-Labeled F430-MCRReference/Technique
EPR g-values (Ni(I) state) g₁=2.25, g₂=2.07g₁=2.25, g₂=2.07g₁=2.25, g₂=2.07EPR Spectroscopy[4]
¹⁴N Hyperfine Coupling (A) ~18 MHz~18 MHzN/AENDOR Spectroscopy
¹⁵N Hyperfine Coupling (A) N/AN/A~25 MHzENDOR Spectroscopy
¹³C Hyperfine Coupling (A) N/A2-10 MHz (Varies by position)N/AENDOR Spectroscopy
NMR Chemical Shift (¹³C) N/AVaries by positionN/A¹³C NMR Spectroscopy[10]

Experimental Protocols

Protocol 1: In Vivo Isotopic Labeling of Coenzyme F430

This protocol describes the general procedure for growing methanogenic archaea in the presence of an isotopic label to produce labeled F430.

Materials:

  • Selected strain of methanogenic archaea (e.g., Methanobacterium thermoautotrophicum)

  • Anaerobic growth medium specific to the chosen strain

  • Isotopically labeled precursor (e.g., [4-¹³C]-5-aminolevulinic acid, ¹⁵NH₄Cl)

  • Anaerobic culture vessels (e.g., Balch tubes, fermenter)

  • Gassing manifold with an anaerobic gas mixture (e.g., 80% H₂, 20% CO₂)

  • Sterile syringes and needles

Procedure:

  • Prepare Medium: Prepare the appropriate growth medium for the selected methanogen under strictly anaerobic conditions. For labeling, substitute the standard nitrogen or carbon source with the isotopically labeled equivalent (e.g., replace NH₄Cl with ¹⁵NH₄Cl). If using a labeled precursor like 5-ALA, add it to the final medium at a concentration determined by preliminary optimization experiments (typically in the µM to mM range).[11]

  • Inoculation: Inoculate the labeling medium with a healthy, actively growing culture of the methanogen. The inoculum size should be between 2-5% (v/v).

  • Incubation: Incubate the culture under optimal growth conditions (temperature, pressure, pH). For M. thermoautotrophicum, this is typically around 65°C.

  • Monitoring Growth: Monitor the growth of the culture by measuring methane production or optical density.

  • Harvesting: Harvest the cells during the late-logarithmic or early stationary phase of growth by centrifugation under anaerobic conditions.

  • Cell Lysis: Wash the cell pellet with an anaerobic buffer and store it at -80°C until ready for extraction.

Protocol 2: Extraction and Purification of Labeled F430

This protocol outlines the steps to extract and purify the isotopically labeled F430 from the harvested cell mass.

Materials:

  • Harvested cell pellet containing labeled F430

  • Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.6)

  • Lysozyme or French press for cell lysis

  • Boiling water bath

  • Centrifuge

  • Chromatography system (e.g., HPLC)

  • Appropriate chromatography columns (e.g., C18 reverse-phase, anion exchange)

  • Solvents for chromatography (e.g., acetonitrile, water, ammonium (B1175870) acetate)

  • Spectrophotometer

Procedure:

  • Cell Lysis: Resuspend the cell pellet in an anaerobic buffer. Lyse the cells using a suitable method like a French press or enzymatic digestion with lysozyme.

  • Heat Denaturation: To release F430 from the MCR enzyme, heat the cell lysate in a boiling water bath for 10-15 minutes. This will denature most proteins, including MCR.[10]

  • Clarification: Centrifuge the heat-treated lysate at high speed (e.g., >15,000 x g) for 20 minutes to pellet the precipitated proteins and cell debris.

  • Purification: The supernatant, which is typically yellow, contains the crude F430.[1] Further purify the labeled F430 using a combination of chromatographic techniques. HPLC with a C18 column is often effective.[10]

  • Fraction Collection: Collect fractions and monitor for the characteristic absorbance of F430 at approximately 430 nm.[1]

  • Verification: Confirm the identity and isotopic incorporation in the purified F430 using high-resolution mass spectrometry. The mass spectrum should show a shift corresponding to the incorporated isotope (see Table 1).

  • Quantification: Determine the concentration of the purified F430 using its molar extinction coefficient at 430 nm.

Visualizations

Biosynthesis of Coenzyme F430

F430_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway 5_ALA Isotopically Labeled 5-Aminolevulinic Acid (5-ALA) UroporIII Uroporphyrinogen III Sirohydrochlorin Sirohydrochlorin UroporIII->Sirohydrochlorin Ni_Siro Ni(II)-Sirohydrochlorin Sirohydrochlorin->Ni_Siro Ni²⁺ Chelation Intermediates CfbABCDE-catalyzed Intermediates Ni_Siro->Intermediates Amidation, Reduction, etc. F430 Isotopically Labeled Coenzyme F430 Intermediates->F430 Lactamization, Ring Formation

Caption: Biosynthetic pathway of Coenzyme F430 from labeled 5-ALA.

Experimental Workflow for Labeled F430 Synthesis and Analysis

Experimental_Workflow Harvest 2. Cell Harvesting Centrifuge culture under anaerobic conditions. Extract 3. Extraction Cell lysis and heat treatment to release F430. Harvest->Extract Purify 4. Purification Chromatography (e.g., HPLC) to isolate labeled F430. Extract->Purify Verify 5. Verification Confirm labeling and purity via Mass Spectrometry. Purify->Verify Reconstitute 6. MCR Reconstitution Incorporate labeled F430 into apo-Methyl-Coenzyme M Reductase. Verify->Reconstitute Analyze 7. Mechanistic Studies Spectroscopic analysis (EPR, NMR) of the reconstituted enzyme. Reconstitute->Analyze

Caption: Workflow for synthesis and analysis of labeled F430.

Catalytic Cycle of Methyl-Coenzyme M Reductase

MCR_Cycle Ni3_intermediate [CH₃-Ni(III)-F430] complex Ni3_intermediate->p1 Ni2_thiolate [CoM-S-Ni(II)-F430*] complex Ni2_thiolate->p2 CH4_release CH₄ Disulfide_release CoM-S-S-CoB p1->Ni2_thiolate p1->CH4_release + HS-CoB - CH₄ p2->Disulfide_release p2->Ni1_F430 + HS-CoB - CoM-S-S-CoB

Caption: Proposed MCR catalytic cycle with labeled F430 (F430).

References

Application Note: Structural Analysis of Coenzyme F430 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Coenzyme F430 is a nickel-containing tetrapyrrole (a hydrocorphinoid) that serves as the prosthetic group for the enzyme methyl-coenzyme M reductase (MCR).[1] MCR is responsible for catalyzing the final step in methanogenesis and the first step in the anaerobic oxidation of methane.[1] The unique and highly reduced structure of F430, featuring a corphin ring system with additional lactam and carbocyclic rings, is crucial for its catalytic function.[2] Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone technique in elucidating the complex three-dimensional structure of this vital coenzyme.[2]

This application note details the methodologies and protocols for the structural analysis of Coenzyme F430 by NMR, addresses the challenges involved, and presents available quantitative data.

Application of NMR Techniques for F430 Analysis

The structural elucidation of F430 is not straightforward. The native Ni(II) state of the coenzyme can exist as a mixture of low-spin (diamagnetic) and high-spin (paramagnetic) species. The paramagnetic state leads to significant broadening and shifting of NMR resonances, complicating detailed structural analysis. To overcome this, structural studies are often performed on the more stable, diamagnetic Coenzyme F430 pentamethyl ester (F430M) derivative.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to achieve a complete structural assignment:

  • 1D ¹H and ¹³C NMR: These experiments provide an initial overview of the proton and carbon environments within the molecule. For F430M, these spectra reveal sharp, well-resolved signals characteristic of a diamagnetic species.

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds). It is essential for tracing out the spin systems of the various side chains attached to the macrocycle.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. NOESY is critical for determining the relative stereochemistry and the three-dimensional conformation of the F430 macrocycle and its substituents.

  • 2D Heteronuclear Correlation (HSQC/HMQC): These experiments correlate protons directly to their attached carbon atoms (¹J-coupling). They are indispensable for assigning the resonances of the carbon skeleton by linking them to the already assigned proton signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically 2-3 bonds). It is used to connect different structural fragments and piece together the entire molecular structure, for instance, by correlating protons on a side chain to quaternary carbons in the macrocycle.

Experimental Protocols

The following sections provide a generalized protocol for the NMR analysis of Coenzyme F430 and its derivatives, compiled from established methodologies.

Sample Preparation (Coenzyme F430 Pentamethyl Ester)

Due to the challenges with native F430, the pentamethyl ester (F430M) is typically prepared for detailed structural analysis.

  • Isolation: Isolate Coenzyme F430 from purified MCR of methanogenic archaea (e.g., Methanobacterium thermoautotrophicum) to ensure the native state is obtained and not the 12,13-diepimer.

  • Esterification: Convert the isolated F430 to its pentamethyl ester (F430M) using established chemical methods (e.g., methanol/p-TsOH).

  • Purification: Purify the resulting F430M using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Formulation:

    • Dissolve the purified, lyophilized F430M in a suitable deuterated solvent system. A common system is a 4:1 (v/v) mixture of deuterated dichloromethane (B109758) (CD₂Cl₂) and 2,2,2-trifluoroethanol-d3 (B1586222) (TFE-d3).

    • Transfer the solution to a 5 mm NMR tube. The final concentration should be in the low millimolar range (e.g., 1-5 mM) for optimal signal-to-noise in 2D experiments.

NMR Data Acquisition

Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Spectrometer: Bruker Avance spectrometer (or equivalent).

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout data acquisition.

  • 1D ¹H Spectrum:

    • Scans: 4096 scans

    • Data Points: 64k

    • Acquisition Time: > 3 s

  • 2D Experiments (General Parameters):

    • COSY: Standard gradient-selected COSY (gCOSY) sequence.

    • NOESY: Phase-sensitive NOESY sequence with a mixing time optimized to observe key intramolecular correlations (e.g., 150-300 ms).

    • HSQC: Gradient-selected, sensitivity-enhanced HSQC optimized for one-bond ¹H-¹³C correlations (¹JCH ≈ 145 Hz).

    • HMBC: Gradient-selected HMBC optimized for long-range correlations (ⁿJCH ≈ 8-10 Hz).

  • Referencing: Chemical shifts are referenced internally to the residual solvent signal or an internal standard. For the CD₂Cl₂/TFE-d3 system, the residual TFE proton signal (CF₃CHDOD) can be used (δ ≈ 3.92 ppm).

Workflow for F430 Structural Elucidation

The following diagram illustrates the logical workflow for determining the structure of Coenzyme F430 using NMR spectroscopy.

F430_NMR_Workflow Workflow for NMR-based Structural Elucidation of Coenzyme F430 cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination Isolate Isolate Native F430 from Methanogens Esterify Convert to Pentamethyl Ester (F430M) Isolate->Esterify Purify Purify F430M (RP-HPLC) Esterify->Purify Dissolve Dissolve in Deuterated Solvent Purify->Dissolve NMR_1D 1D Spectra (¹H, ¹³C) Dissolve->NMR_1D NMR_COSY 2D COSY / TOCSY (¹H-¹H Bonds) NMR_1D->NMR_COSY NMR_HSQC 2D HSQC (¹H-¹³C one-bond) NMR_COSY->NMR_HSQC Assign Assign Resonances (¹H & ¹³C) NMR_COSY->Assign NMR_HMBC 2D HMBC (¹H-¹³C long-range) NMR_HSQC->NMR_HMBC NMR_HSQC->Assign NMR_NOESY 2D NOESY (¹H-¹H Space) NMR_HMBC->NMR_NOESY NMR_HMBC->Assign Restraints Generate Distance & Dihedral Restraints NMR_NOESY->Restraints Assign->Restraints Calc Structure Calculation (Distance Geometry) Restraints->Calc Refine Final Structure Refinement Calc->Refine

Caption: Logical workflow for F430 structure determination by NMR.

Quantitative Data

The complete structure of Coenzyme F430 was first deduced through a combination of biosynthetic incorporation experiments and extensive NMR spectroscopy performed on the F430 pentamethyl ester (F430M). The definitive ¹H and ¹³C NMR data were published in 1982 by Pfaltz, A., Jaun, B., Fässler, A., et al., in Helvetica Chimica Acta. While this foundational data is not fully reproduced in recent literature, subsequent studies on native F430 and its biosynthetic precursors have provided other valuable quantitative metrics.

Parameter Value Molecule / Method Notes
¹H & ¹³C Chemical Shifts See Note 1F430 Pentamethyl Ester (F430M)The complete assignment is detailed in Helv. Chim. Acta1982 , 65(3), 828-865.
¹³C Chemical Shift (C6) 96.39 ppmCoenzyme F430 (in D₂O)Assigned from a ¹H-¹³C HMBC spectrum of biosynthetically produced F430.
RMSD (Macrocycle Atoms) 0.025 - 0.125 ÅNative F430Superposition of 20 structures derived from 2D NOESY data.[3]
RMSD (All Atoms) 0.64 - 1.3 ÅNative F430Shows well-converged macrocycle but flexible side chains.[3]
Dihedral Angle (N1-N2-N3-N4) 27.78 ± 1.50°Native F430Indicates a significantly puckered, saddle-shaped conformation.[3]

Conclusion

NMR spectroscopy is an indispensable tool for the structural analysis of complex natural products like Coenzyme F430. By using a combination of 1D and advanced 2D NMR techniques on a stable derivative, F430M, a complete assignment of its constitution and relative configuration can be achieved. Furthermore, NOESY-based analysis of the native coenzyme provides crucial insights into its solution-state conformation, revealing a distinct saddle-shaped pucker of the macrocycle. These detailed structural insights are fundamental to understanding the catalytic mechanism of methyl-coenzyme M reductase and can aid researchers in the fields of bioinorganic chemistry, enzymology, and drug development.

References

Troubleshooting & Optimization

preventing Factor F430 degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Factor F430. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the sample preparation and analysis of this critical coenzyme. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the integrity of your samples and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is Factor F430 and why is it important?

Factor F430 is a nickel-containing tetrapyrrole, specifically a hydrocorphinoid. It serves as the prosthetic group for the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final step in methanogenesis, the biological production of methane.[1] Its unique structure and function make it a crucial biomarker for identifying and quantifying methanogenic archaea in various environments.

Q2: What are the main challenges in working with Factor F430?

The primary challenge in handling Factor F430 is its inherent instability. It is particularly sensitive to heat and oxygen, which can lead to degradation and the formation of artifacts, compromising the accuracy of experimental results.[2]

Q3: What are the common degradation products of Factor F430?

Exposure to heat can cause epimerization at the C12 and C13 positions, leading to the formation of 13-epi-F430 and 12,13-diepi-F430.[3] Oxidation, which can occur upon exposure to air, results in the formation of 12,13-didehydro-F430 (also known as F560).[2][4]

Q4: Why is derivatization to F430M recommended for quantitative analysis?

Derivatization of the carboxyl groups of Factor F430 to their methyl esters (F430M) is a common practice to improve its stability and enhance its chromatographic properties for LC-MS/MS analysis. This modification makes the molecule less polar and more amenable to reverse-phase chromatography, often leading to better peak shape and sensitivity.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of Factor F430.

Problem Potential Cause(s) Recommended Solution(s)
Low F430 Yield Incomplete cell lysis: The cell walls of methanogens can be resistant to lysis.- Ensure thorough and efficient cell disruption. For tough cells, consider enzymatic lysis (e.g., lysozyme) in addition to physical methods like ultrasonication. - Optimize sonication parameters (power, duration, pulse sequence) while keeping the sample on ice to prevent heating.
Inefficient extraction: The extraction solvent may not be effectively solubilizing the F430 from the cell matrix.- Use a proven extraction solvent such as 1% formic acid in an aqueous solution. - Ensure a sufficient solvent-to-sample ratio and adequate mixing during extraction. - Perform multiple extraction steps (e.g., 3x) and pool the supernatants to maximize recovery.
Adsorption to labware: F430 can adsorb to certain plastic surfaces.- Use low-adhesion polypropylene (B1209903) tubes or glass vials for sample processing and storage.
Presence of Degradation Products (Epimers, F560) Exposure to heat: Even brief exposure to elevated temperatures can cause epimerization.- Keep samples on ice at all times during extraction and processing. - Use a refrigerated centrifuge for pelleting cells and precipitates.
Exposure to oxygen: F430 is readily oxidized in the presence of air.- While complete anaerobic handling can be complex, minimize air exposure as much as possible. - Process samples quickly and consider flushing tubes with an inert gas (e.g., nitrogen or argon) before sealing for storage. - Store extracts under an inert atmosphere at -80°C for long-term stability.
High Background Noise in LC-MS/MS Matrix effects: Co-extracted compounds from the sample matrix (e.g., lipids, salts, pigments) can interfere with ionization.[5][6][7][8]- Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction to remove interfering substances. - Optimize the chromatographic gradient to separate F430 from co-eluting matrix components. - Use matrix-matched standards for calibration to compensate for matrix effects.[6]
Contamination: Solvents, reagents, or labware may be contaminated.- Use high-purity, LC-MS grade solvents and reagents. - Thoroughly clean all glassware and use fresh pipette tips for each sample.
Poor Peak Shape in Chromatogram Inappropriate column chemistry: The analytical column may not be suitable for F430 or F430M.- For F430M, a C18 reverse-phase column is generally effective. - For the more polar F430, a graphitized carbon column (e.g., Hypercarb) may provide better retention and peak shape.[2]
Suboptimal mobile phase: The pH or composition of the mobile phase can affect peak shape.- For F430M analysis, a mobile phase of acetonitrile (B52724) and water with a salt additive like sodium perchlorate (B79767) can be used.[2] - For F430, an acidic mobile phase (e.g., water/acetonitrile with perchloric acid) is often employed.[2]

Quantitative Data on F430 Stability

The stability of Factor F430 is highly dependent on temperature and pH. The following table summarizes the epimerization of F430 under various conditions in anaerobic vials. The data represents the percentage of native F430 remaining over time.

Temperature (°C)pHTime (days)Native F430 Remaining (%)
4530~95
4730~98
4930~99
15530~90
15730~95
15930~97
34530~75
34730~85
34930~90
60510~40
60710~60
60910~70

Data compiled from studies on F430 epimerization kinetics.

Experimental Protocols

Protocol 1: Extraction of Factor F430 from Microbial Cell Pellets

This protocol describes a general method for extracting Factor F430 from methanogenic archaea.

  • Harvesting Cells: Centrifuge the microbial culture at a speed sufficient to pellet the cells (e.g., 10,000 x g) for 15 minutes at 4°C. Discard the supernatant.

  • Washing (Optional): Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline) to remove residual media components. Centrifuge again and discard the supernatant.

  • Extraction: a. Resuspend the cell pellet in 1 mL of ice-cold 1% formic acid. b. Transfer the suspension to a suitable tube for sonication. c. Sonicate the sample on ice using a probe sonicator. Use short pulses (e.g., 10-15 seconds on, 30 seconds off) for a total sonication time of 2-5 minutes to prevent sample heating.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant containing the extracted F430 to a new, clean tube.

  • Repeat Extraction: For exhaustive extraction, repeat steps 3-5 on the pellet and combine the supernatants.

  • Storage: Store the extract at -80°C under an inert atmosphere until further processing or analysis.

Protocol 2: Derivatization of Factor F430 to its Pentamethyl Ester (F430M)

This protocol is adapted from established methods for the quantitative analysis of F430.

  • Drying: Evaporate the F430 extract to dryness under a gentle stream of nitrogen gas.

  • Methylation: a. To the dried extract, add 200 µL of a methanol (B129727) solution containing p-toluenesulfonic acid (approximately 1 mg/mL). b. Vortex briefly to dissolve the residue. c. Incubate the reaction mixture at room temperature in the dark overnight.

  • Solvent Removal: Evaporate the methanol to dryness under a stream of nitrogen.

  • Extraction of F430M: a. Add 100 µL of 0.1 M sodium perchlorate to the dried residue. b. Extract the F430M into chloroform (B151607) by adding 300 µL of chloroform and vortexing vigorously. c. Centrifuge briefly to separate the phases. d. Carefully transfer the lower chloroform layer to a new tube. e. Repeat the chloroform extraction twice more, pooling the organic layers.

  • Final Preparation: Evaporate the pooled chloroform extracts to dryness and reconstitute the F430M residue in a suitable solvent for LC-MS/MS analysis (e.g., 85:15 water/acetonitrile).

Visualizations

Factor_F430_Degradation_Pathways F430 Native Factor F430 Epi_F430 13-epi-F430 & 12,13-diepi-F430 F430->Epi_F430 Heat F560 12,13-didehydro-F430 (F560) F430->F560 Oxygen (Air) F430_Extraction_Workflow cluster_extraction Extraction cluster_derivatization Derivatization (Optional) cluster_analysis Analysis Start Microbial Cell Pellet Lysis Cell Lysis (1% Formic Acid, Sonication on Ice) Start->Lysis Centrifuge1 Centrifugation (15,000 x g, 4°C) Lysis->Centrifuge1 Supernatant1 Collect Supernatant (Crude F430 Extract) Centrifuge1->Supernatant1 Dry1 Dry Extract Supernatant1->Dry1 Methylation Methylation (p-TSA in Methanol) Dry1->Methylation Dry2 Dry Methylation->Dry2 LLE Liquid-Liquid Extraction (Chloroform) Dry2->LLE Reconstitute Reconstitute in Mobile Phase LLE->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

References

Technical Support Center: Factor F430 Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to stabilize Factor F430 for long-term storage. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Factor F430, and why is its stability a concern?

Factor F430 is a nickel-containing tetrapyrrole cofactor essential for the activity of methyl-coenzyme M reductase (MCR), an enzyme critical for methanogenesis in archaea. Its complex structure makes it susceptible to degradation under various conditions, posing a significant challenge for researchers who need to store and handle the molecule without loss of integrity for experimental use.

Q2: What are the primary factors that lead to the degradation of Factor F430?

The primary factors contributing to Factor F430 degradation are:

  • Oxygen Exposure: Contact with oxygen can lead to the formation of oxidation products, such as 12,13-didehydro-F430.[1] Therefore, maintaining anaerobic conditions is crucial.

  • Elevated Temperatures: Higher temperatures accelerate the rate of degradation, particularly through epimerization at the C12 and C13 positions, leading to the formation of inactive isomers like 13-epi-F430 and 12,13-diepi-F430.[1]

  • Suboptimal pH: The stability of Factor F430 is pH-dependent. Extremes in pH can promote degradation.

  • Light Exposure: While less documented for the purified cofactor, exposure to light can inactivate the MCR enzyme, suggesting that light sensitivity of the F430 cofactor should be considered.

Q3: What are the recommended general conditions for the long-term storage of Factor F430?

For long-term storage, it is recommended to store Factor F430 at low temperatures, specifically at -20°C or, for extended periods, at -80°C or in liquid nitrogen.[2] Crucially, storage must be under strictly anaerobic (oxygen-free) conditions to prevent oxidative damage.

Q4: Can cryoprotectants be used to improve the stability of Factor F430 during frozen storage?

Yes, the use of cryoprotectants is a highly recommended strategy to mitigate damage during freezing and thawing cycles. While specific studies on Factor F430 are limited, principles from protein and small molecule stabilization suggest that cryoprotectants like glycerol (B35011) or sugars (e.g., sucrose, trehalose) can be beneficial. They help to prevent the formation of ice crystals that can damage the molecular structure. A final concentration of 20-50% glycerol is a common starting point for optimization.

Q5: Is lyophilization (freeze-drying) a viable option for long-term storage of Factor F430?

Lyophilization can be an excellent method for long-term, room-temperature storage of Factor F430, as it removes water, a key component in many degradation reactions. However, the process must be carefully optimized, likely requiring the use of lyoprotectants (such as trehalose (B1683222) or sucrose) to protect the molecule during the drying process and to facilitate reconstitution.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Color change of F430 solution (e.g., from yellow to a different hue) upon storage. Oxidative degradation due to oxygen contamination.Ensure all storage buffers are thoroughly deoxygenated. Prepare and handle F430 solutions in an anaerobic chamber or using Schlenk line techniques. Use sealed, anaerobic vials for storage.
pH shift in the storage buffer.Verify the pH of the buffer before and after storage. Use a well-buffered solution at an optimal pH (near neutral).
Precipitation of F430 upon thawing. Freeze-thaw damage leading to aggregation.Minimize freeze-thaw cycles by storing in single-use aliquots. Incorporate a cryoprotectant (e.g., 20-50% glycerol) into the storage buffer. Thaw samples slowly on ice.
Low solubility in the chosen buffer.Ensure the buffer composition is suitable for maintaining F430 solubility. The addition of a small percentage of a co-solvent may be tested, but its compatibility must be verified.
Loss of biological activity or changes in spectroscopic properties. Degradation to inactive isomers (epimerization) or oxidation products.Confirm storage temperature was consistently maintained at -80°C or below. Verify the integrity of the anaerobic seal on storage vials. Analyze a sample using HPLC or mass spectrometry to identify degradation products.
Improper reconstitution of lyophilized powder.Use a high-purity, deoxygenated solvent for reconstitution. Gently agitate to dissolve; avoid vigorous vortexing. Ensure complete dissolution before use.
Difficulty in achieving and maintaining anaerobic conditions. Leaky septa or inadequate deoxygenation of buffers and vials.Use high-quality butyl rubber stoppers and aluminum crimp seals for vials. Deoxygenate buffers by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Flush storage vials thoroughly with the inert gas before introducing the F430 solution.

Quantitative Data on Factor F430 Stability

The stability of Factor F430 is significantly influenced by temperature and pH. The following table summarizes the half-life of coenzyme F430 due to epimerization under anaerobic conditions.

Temperature (°C)pHHalf-life
45~300 days
47~250 days
49~200 days
155~100 days
157~80 days
159~60 days
345~20 days
347~15 days
349~10 days
605~2 days
607~1 day
609~11 hours

Data adapted from a study on the kinetics of coenzyme F430 epimerization.[3]

Experimental Protocols

Protocol 1: Preparation of Anaerobic Vials for F430 Storage

This protocol describes the preparation of anaerobic vials, a critical step for preventing oxidative degradation of Factor F430.

Materials:

  • Glass vials with butyl rubber stoppers and aluminum crimp seals

  • Inert gas (high-purity argon or nitrogen) with an oxygen trap in the gas line

  • Schlenk line or anaerobic chamber

  • Vacuum pump

Procedure:

  • Place the required number of open glass vials and rubber stoppers in a beaker and dry them in an oven at 120°C overnight.

  • Transfer the hot vials and stoppers into the antechamber of an anaerobic chamber or attach the vials to a Schlenk line.

  • If using a Schlenk line, attach the vials to the manifold via needles inserted through the septa.

  • Evacuate the vials under high vacuum for at least 30 minutes.

  • Backfill the vials with the inert gas.

  • Repeat the evacuate-backfill cycle at least 3-5 times to ensure a completely anaerobic atmosphere.

  • If in an anaerobic chamber, the vials can be left open inside the chamber for at least 24 hours to allow for the diffusion of any residual oxygen.

  • The prepared anaerobic vials are now ready for the addition of the deoxygenated F430 solution.

Protocol 2: Long-Term Storage of Factor F430 in Solution

This protocol provides a method for storing purified Factor F430 in a frozen, anaerobic solution.

Materials:

  • Purified Factor F430

  • Deoxygenated storage buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cryoprotectant (e.g., sterile, anaerobic glycerol)

  • Prepared anaerobic vials (from Protocol 1)

  • Syringes and needles (if using a Schlenk line)

  • -80°C freezer

Procedure:

  • Prepare the deoxygenated storage buffer by sparging with high-purity argon or nitrogen for at least 1-2 hours.

  • Inside an anaerobic chamber or using gas-tight syringes and Schlenk line techniques, dissolve the purified Factor F430 in the deoxygenated storage buffer to the desired concentration.

  • If using a cryoprotectant, add sterile, anaerobic glycerol to a final concentration of 20-50% (v/v) and mix gently.

  • Dispense single-use aliquots of the F430 solution into the prepared anaerobic vials.

  • Securely seal the vials with the butyl rubber stoppers and aluminum crimp seals.

  • Flash-freeze the vials in liquid nitrogen and then transfer them to a -80°C freezer for long-term storage.

Protocol 3: Stability Assessment of Factor F430 by HPLC-MS

This protocol outlines a general method to monitor the stability of Factor F430 and detect degradation products.

Materials:

  • Stored Factor F430 sample

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-Q-TOF)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Thaw a vial of the stored Factor F430 sample on ice.

  • Inside an anaerobic chamber or with minimal exposure to air, dilute the sample to an appropriate concentration with deoxygenated mobile phase A.

  • Inject the sample onto the HPLC system.

  • Elute the sample using a gradient of mobile phase B (e.g., 5% to 95% over 20 minutes).

  • Monitor the eluent using a UV-Vis detector at 430 nm (for native F430) and other wavelengths if specific degradation products are expected.

  • Analyze the eluent by mass spectrometry to identify the molecular weights of the parent compound and any degradation products.

  • Quantify the peak area of the native F430 and compare it to a standard or a time-zero sample to determine the percentage of degradation.

Visualizations

Factor_F430_Degradation_Pathways F430 Factor F430 (Native) Epimers 13-epi-F430 & 12,13-diepi-F430 F430->Epimers Heat Oxidized 12,13-didehydro-F430 F430->Oxidized Oxygen

Caption: Primary degradation pathways of Factor F430.

F430_Storage_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Purified_F430 Purified F430 Anaerobic_Vial Dispense into Anaerobic Vial Purified_F430->Anaerobic_Vial Deoxy_Buffer Deoxygenated Buffer (+/- Cryoprotectant) Deoxy_Buffer->Anaerobic_Vial Flash_Freeze Flash Freeze (Liquid N2) Anaerobic_Vial->Flash_Freeze Store Store at -80°C Flash_Freeze->Store Thaw Thaw on Ice Store->Thaw HPLC_MS HPLC-MS Analysis Thaw->HPLC_MS Assess_Stability Assess Stability HPLC_MS->Assess_Stability

Caption: Recommended workflow for long-term storage of Factor F430.

References

identifying and minimizing F430 epimerization during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of coenzyme F430. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize F430 epimerization during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is F430 epimerization and why is it a concern?

A1: F430 is a nickel-containing tetrapyrrole essential for the activity of methyl-coenzyme M reductase (MCR), an enzyme involved in methane (B114726) production by methanogenic archaea. Epimerization is a chemical process where the spatial arrangement of atoms at one or more chiral centers of the F430 molecule is altered. This results in the formation of stereoisomers, primarily 13-epi-F430 and the more thermodynamically stable 12,13-diepi-F430.[1] Epimerization is a significant concern during analysis because these epimers are inactive forms of the coenzyme. Their presence can lead to an underestimation of the biologically active F430 concentration, yielding inaccurate assessments of methanogenic activity.

Q2: What are the main factors that cause F430 epimerization?

A2: The primary factor inducing the epimerization of F430 is heat.[1] Exposure to elevated temperatures during sample collection, extraction, and analysis can accelerate the conversion of the native F430 to its epimers. The pH of the sample and extraction solvents also plays a role in the stability of F430.

Q3: How can I minimize F430 epimerization during sample handling and storage?

A3: To minimize epimerization, it is crucial to maintain low temperatures throughout the entire workflow. Samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis. When processing, samples should be kept on ice whenever possible.

Q4: My chromatogram shows multiple peaks for F430. How can I determine if they are epimers or other derivatives?

A4: The presence of multiple peaks related to F430 can be due to epimerization or the formation of other derivatives, such as the oxidized form, 12,13-didehydro-F430. To distinguish between these, consider the following:

  • Retention Time: In reversed-phase HPLC, epimers will typically have slightly different retention times from the native F430.

  • Mass Spectrometry (MS): Epimers of F430 will have the same mass-to-charge ratio (m/z) as the native form. In contrast, other derivatives, like 12,13-didehydro-F430, will have a different m/z.

  • Reference Standards: If available, comparing the retention times of your sample peaks with those of purified standards of F430 and its epimers can confirm their identity.

  • Controlled Degradation: Subjecting a pure F430 standard to heat and analyzing the resulting chromatogram can help identify the retention times of the epimers under your specific chromatographic conditions.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low or no F430 detected Degradation due to improper storage or handling.Ensure samples are immediately frozen after collection and stored at -80°C. Keep samples on ice during all processing steps.
Inefficient extraction.Optimize the extraction protocol. Consider using ultrasonic extraction with 1% formic acid on ice.
Multiple F430-related peaks in the chromatogram Epimerization due to heat exposure.Review the entire analytical workflow for any steps where the sample might be exposed to elevated temperatures. This includes extraction, solvent evaporation, and autosampler temperature.
Presence of other F430 derivatives (e.g., 12,13-didehydro-F430).Use mass spectrometry to differentiate between epimers (same m/z) and other derivatives (different m/z).
Peak tailing or broadening Poor chromatographic conditions.Optimize the mobile phase composition and gradient. Ensure the column is properly equilibrated.
Column contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Matrix effects from the sample.Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
Inconsistent quantification results Incomplete extraction of F430 from the sample matrix.Perform multiple extraction steps and combine the extracts to ensure complete recovery.
Instability of F430 in the final sample solvent.Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at low temperatures (e.g., 4°C) for a short period.

Quantitative Data on F430 Epimerization

The rate of F430 epimerization is highly dependent on temperature and pH. The following table summarizes the epimerization rate constants (k) under different conditions. A higher k value indicates a faster rate of epimerization.

Temperature (°C)pHEpimerization Rate Constant (k)Reference
3470.00312[2]
6070.091[2]

Further quantitative data from comprehensive stability studies at varying pH (5, 7, 9) and temperatures (4, 15, 34, 60°C) are currently being compiled and will be made available.

Experimental Protocols

Protocol 1: Ultrasonic Extraction of F430 from Environmental Samples

This protocol is designed to extract F430 while minimizing the risk of epimerization.

  • Sample Preparation: Weigh the frozen sample (-80°C) and keep it on ice.

  • Extraction Solvent: Prepare a 1% formic acid solution in water. Pre-cool the solvent on ice.

  • Extraction: Add the cold extraction solvent to the sample. Perform ultrasonic extraction on ice for 30 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 30 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted F430.

  • Repeated Extraction: Repeat the extraction process on the pellet to ensure complete recovery of F430. Combine the supernatants.

  • Storage: If not proceeding immediately to the next step, store the extract at -20°C.

Protocol 2: HPLC-MS/MS Analysis of F430 and its Epimers

This protocol provides a general framework for the chromatographic separation and quantification of F430 and its epimers.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of F430 and its derivatives.

  • Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) in water with a small amount of acid (e.g., 0.1% formic acid) is typically used to improve peak shape.

  • Gradient Elution: Optimize the gradient to achieve baseline separation of native F430, 13-epi-F430, and 12,13-diepi-F430.

  • Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of F430 and its epimers. Monitor the appropriate precursor and product ion transitions.

  • Quantification: Use an external calibration curve with a purified F430 standard to quantify the concentration in the samples.

Visualizations

F430_Analysis_Workflow cluster_pre_analysis Sample Preparation (Low Temperature) cluster_analysis Analytical Stage cluster_post_analysis Data Interpretation SampleCollection Sample Collection (Flash Freeze) Storage Storage (-80°C) SampleCollection->Storage Extraction Ultrasonic Extraction (on ice) Storage->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC Separation (C18 column) Cleanup->HPLC MSMS MS/MS Detection (MRM mode) HPLC->MSMS Quantification Quantification of Native F430 & Epimers MSMS->Quantification DataAnalysis Data Analysis & Interpretation Quantification->DataAnalysis

Caption: Experimental workflow for F430 analysis emphasizing temperature control.

Epimerization_Pathway Native_F430 Native F430 (Active) Epi_F430 13-epi-F430 (Inactive Intermediate) Native_F430->Epi_F430 Heat Diepi_F430 12,13-diepi-F430 (Thermodynamically Stable, Inactive) Epi_F430->Diepi_F430 Heat

Caption: F430 epimerization pathway induced by heat.

References

Technical Support Center: Troubleshooting Low Yield of Factor F430

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with the production of Factor F430 from cell cultures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help optimize your experimental yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting section is designed to provide answers to common problems encountered during the cultivation of methanogenic archaea for Factor F430 production.

Culture & Growth Issues

Question 1: My methanogen culture is growing very slowly or not at all. How does this impact Factor F430 yield?

Slow or no growth is a primary reason for low Factor F430 yield, as the coenzyme is produced during active metabolism. Several factors can contribute to poor growth:

  • Suboptimal Anaerobic Conditions: Methanogens are strict anaerobes and require a highly reduced environment to thrive.[1][2] Oxygen exposure is toxic to them.

  • Improper Gas Atmosphere: Most methanogens require a specific gas mixture for growth, typically a combination of H₂ and CO₂.[1] An incorrect ratio or pressure can limit growth.

  • Incorrect Media Composition: The growth medium must contain the necessary nutrients, vitamins, and trace metals. It should also be properly buffered, often with a CO₂/bicarbonate system.[1]

  • Contamination: Contamination with other microorganisms can inhibit the growth of methanogens.

Troubleshooting Steps:

  • Verify Anaerobic Technique: Ensure all media and equipment are properly deoxygenated and that all manipulations are performed under a stream of anaerobic gas. Use of a redox indicator like resazurin (B115843) can help monitor the redox potential of the medium.[3]

  • Check Gas Mixture and Pressure: Confirm the correct composition and pressure of the headspace gas in your culture vessels.

  • Review Media Preparation: Double-check the recipe and preparation protocol for your growth medium. Ensure all components are added in the correct concentrations and that the pH is optimal.

  • Screen for Contamination: Use microscopy to check for contaminating organisms. If contamination is suspected, consider starting a new culture from a clean stock.

Question 2: I'm observing a color change in my culture medium, but not the expected cell density. What could be the issue?

A color change in the medium, especially the reduction of the resazurin indicator from pink to colorless, without a corresponding increase in cell density, could indicate a chemical reduction of the medium without biological activity. This can happen if:

  • Excessive Reducing Agents: Too much reducing agent (e.g., sodium sulfide, cysteine) was added to the medium.[2][3]

  • Abiotic Reactions: Some components in your medium might be reacting and causing a color change.

Troubleshooting Steps:

  • Review Reducing Agent Concentrations: Ensure you are adding the correct amount of reducing agents as specified in your protocol.

  • Inoculate a Control Flask: Prepare a flask with medium but no inoculum to see if the color change occurs abiotically.

  • Monitor Methane (B114726) Production: The most definitive sign of methanogen activity is the production of methane.[4] If possible, analyze the headspace gas for methane.

Factor F430 Biosynthesis & Yield Issues

Question 3: My culture is growing well, but the yield of Factor F430 is still low. What could be limiting the biosynthesis?

Low Factor F430 yield despite good cell growth points to a bottleneck in the biosynthetic pathway. Key factors to consider are:

  • Nickel Limitation: Factor F430 is a nickel-containing tetrapyrrole, and nickel is an essential component for its synthesis.[5][6] Insufficient nickel in the growth medium is a common cause of low yield. In some cases, under nickel-depleted conditions, an intermediate of the F430 biosynthesis, seco-F430, may accumulate.[7]

  • Precursor Unavailability: The biosynthesis of Factor F430 begins with uroporphyrinogen III.[7][8] Any disruption in the synthesis of this precursor will limit F430 production.

  • Gene Expression: The expression of the cfb (coenzyme F430 biosynthesis) genes may be downregulated.[9]

Troubleshooting Steps:

  • Optimize Nickel Concentration: Supplement the growth medium with additional nickel. A titration experiment can help determine the optimal concentration for your specific methanogen strain. However, be aware that high concentrations of nickel can be toxic.[10]

  • Ensure Precursor Availability: While direct supplementation of biosynthetic precursors is generally not feasible, ensuring the overall health of the culture with a complete medium should support precursor synthesis.

  • Consider a Different Strain: Different species and strains of methanogens may produce varying amounts of Factor F430.[5]

Question 4: Can other metal ions interfere with Factor F430 production?

Yes, high concentrations of other heavy metals can be toxic to methanogens and may interfere with metabolic processes, including the biosynthesis of Factor F430.[10] While cobalt is another important trace metal for some enzymes in methanogens, an imbalance in metal ion concentrations can be detrimental.[10]

Troubleshooting Steps:

  • Analyze Trace Metal Composition: If you suspect metal toxicity, analyze the trace metal composition of your medium.

  • Use a Chelating Agent (with caution): In some cases, a chelating agent can be used to reduce the bioavailability of toxic metals, but this must be done carefully to avoid chelating essential metals like nickel.

Data Summary

The following tables provide a summary of key parameters and reported yields related to Factor F430 production. Note that absolute yields can vary significantly between different species, strains, and culture conditions.

Table 1: Key Culture Parameters for Methanogens

ParameterTypical RangeImportance for F430 Yield
Temperature Varies by species (psychrophilic, mesophilic, thermophilic)Optimal temperature is crucial for overall metabolic activity and growth.
pH 6.5 - 7.5Methanogens have a narrow optimal pH range for growth.
Redox Potential < -300 mVEssential for maintaining an anaerobic environment.[1]
Gas Atmosphere 80% H₂ / 20% CO₂ (typical)Substrate for hydrogenotrophic methanogens.
Nickel Concentration Micromolar rangeEssential for the biosynthesis of Factor F430.[5][6]

Table 2: Reported Factor F430 Concentrations in Different Samples

Sample TypeReported Concentration RangeReference
Methanogenic industrial sludgeNot specified, but used for F430 purification[11]
Environmental Samples (paddy soils, marine sediments, etc.)63 x 10⁻⁶ to 44 nmol g⁻¹[12]
Methanobacterium thermoautotrophicumHigh concentrations reported, but specific values vary[5][6]
Methanosarcina barkeriSynthesizes Factor F430[5][6]

Experimental Protocols

Protocol 1: Anaerobic Cultivation of Methanogens (General Protocol)

This protocol provides a basic framework for the cultivation of methanogens. Specific details may need to be optimized for your particular strain.

  • Medium Preparation:

    • Prepare the desired growth medium according to a standard formulation (e.g., from DSMZ or ATCC).

    • Add a redox indicator, such as resazurin, to monitor anaerobic conditions.

    • While continuously gassing with an anaerobic gas mixture (e.g., N₂/CO₂), bring the medium to a boil to remove dissolved oxygen and then cool.

    • Add reducing agents, such as L-cysteine and sodium sulfide, to the cooled medium.[3] The medium should become colorless if the redox potential is sufficiently low.

  • Dispensing Medium:

    • Under a continuous stream of anaerobic gas, dispense the medium into anaerobic culture tubes or serum bottles.

    • Seal the vessels with butyl rubber stoppers and aluminum crimp seals.

  • Gassing and Inoculation:

    • Flush the headspace of the culture vessels with the desired gas mixture (e.g., H₂/CO₂). Pressurize the vessels as required for your specific strain.

    • Inoculate the medium with your methanogen culture using a sterile, anaerobic syringe.

  • Incubation:

    • Incubate the cultures at the optimal temperature for your strain in the dark.

  • Monitoring Growth:

    • Monitor growth by measuring optical density (for unicellular strains), protein concentration, or methane production in the headspace.

Protocol 2: Extraction and Quantification of Factor F430

This protocol outlines a general procedure for extracting and quantifying Factor F430 from cell cultures.

  • Cell Harvesting:

    • Harvest cells from the culture by centrifugation.

  • Extraction:

    • Resuspend the cell pellet in an extraction buffer. A common method involves using a formic acid solution (e.g., 1%) and sonicating the sample on ice.

    • Centrifuge the extract to pellet cell debris.

  • Purification (Optional but Recommended):

    • The crude extract can be further purified using techniques like solid-phase extraction or HPLC.

  • Quantification:

    • Analyze the extracted Factor F430 using HPLC coupled with a mass spectrometer (LC-MS/MS).[12]

    • Quantification is typically performed using an external standard of purified Factor F430 or a derivatized form like F430M.[12]

Visualizations

Factor F430 Biosynthesis Pathway

F430_Biosynthesis UroIII Uroporphyrinogen III Siro Sirohydrochlorin UroIII->Siro Multiple steps Ni_Siro Ni(II)-sirohydrochlorin Siro->Ni_Siro CfbA (Nickel Chelatase) Ni_Siro_diamide Ni(II)-sirohydrochlorin a,c-diamide Ni_Siro->Ni_Siro_diamide CfbE (Amidation) Seco_F430 seco-F430 Ni_Siro_diamide->Seco_F430 CfbCD (Reduction & Lactamization) F430 Factor F430 Seco_F430->F430 CfbB (Ring F formation)

Caption: Biosynthesis pathway of Factor F430 from uroporphyrinogen III.

Troubleshooting Workflow for Low Factor F430 Yield

Caption: A logical workflow for troubleshooting low Factor F430 yield.

References

Technical Support Center: Optimizing HPLC Separation of F430 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of Coenzyme F430 isomers. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting, experimental protocols, and answers to frequently asked questions (FAQs) that may be encountered during the analysis of this critical tetrapyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating F430 isomers?

A1: The main challenge in separating F430 isomers lies in their structural similarity. Isomers such as epimers and diastereomers often have nearly identical physicochemical properties, which can lead to poor resolution or co-elution under standard reversed-phase HPLC conditions. Achieving baseline separation requires careful optimization of the stationary phase, mobile phase composition, and temperature to exploit subtle differences in their interactions with the chromatographic system.

Q2: I am observing unexpected peaks in my chromatogram. Could these be isomers created during sample preparation?

A2: Yes, this is a distinct possibility. For instance, a diastereomer of a naturally occurring F430 variant, (17²R)-17²-methylthio-F430, has been identified as an isolation artifact generated under acidic conditions used to extract the cofactors from certain biological samples.[1] If you are using acidic conditions for extraction or sample preparation, consider neutralizing the sample as soon as possible or exploring alternative, milder extraction methods to minimize the risk of creating isomeric artifacts. The epimerization of F430 is also a known degradation pathway that can be influenced by sample handling and storage.

Q3: My F430 isomer peaks are poorly resolved or co-eluting. What are the first troubleshooting steps I should take?

A3: To improve the resolution of closely eluting F430 isomers, you should systematically adjust the parameters that influence chromatographic selectivity (α) and efficiency (N). Here is a recommended sequence of troubleshooting steps:

  • Optimize the Mobile Phase Gradient: If you are using a gradient, make it shallower around the elution time of the isomers. A smaller change in the organic solvent concentration per unit of time increases the opportunity for differential partitioning between the mobile and stationary phases.

  • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can significantly alter selectivity. These solvents have different properties and will interact differently with both the F430 isomers and the stationary phase.

  • Adjust the Mobile Phase pH: The charge state of the carboxylic acid groups on the F430 isomers can be manipulated by changing the pH of the aqueous component of your mobile phase. Operating at a pH that is ±1 unit away from the pKa of the analytes can help stabilize retention and improve peak shape.

  • Modify the Column Temperature: Lowering the column temperature can sometimes improve resolution for isomers by increasing retention, although it may also lead to broader peaks. Conversely, increasing the temperature can improve efficiency. It is a parameter that should be tested empirically.

Q4: Which type of HPLC column is most effective for separating F430 isomers?

A4: Reversed-phase columns are commonly used for the separation of F430 and its derivatives. C18 columns are a good starting point for method development. However, for challenging isomer separations, columns with different selectivities may be more effective. For example, a porous graphitic carbon column, such as a HYPERCARB stationary phase, has been successfully used for the analysis of F430. This type of column operates on a different retention mechanism (adsorption) compared to the partitioning mechanism of C18 phases and can offer unique selectivity for structurally similar compounds.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Poor Peak Resolution or Co-elution of Isomers
  • Symptom: Peaks for F430 isomers are overlapping, appearing as shoulders on a larger peak, or are not baseline-separated (Resolution < 1.5).

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Mobile Phase Selectivity 1. Change Organic Modifier: If using acetonitrile, try methanol, or a ternary mixture (e.g., acetonitrile/methanol/water).2. Adjust pH: Modify the pH of the aqueous buffer. For acidic compounds like F430, a lower pH (e.g., pH 2.5-3.5) can suppress ionization and improve retention and peak shape.3. Use Ion-Pairing Reagents: Consider adding a low concentration of an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase to improve the retention and separation of the acidic isomers.
Suboptimal Gradient Profile 1. Decrease Gradient Slope: Make the gradient shallower around the elution window of the isomers. For example, if isomers elute between 40% and 50% B, try a segment that goes from 35% to 55% B over a longer period.2. Introduce Isocratic Steps: Incorporate short isocratic holds within the gradient to improve the separation of critical pairs.
Insufficient Column Efficiency 1. Decrease Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, though it will lengthen the run time.2. Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) will provide more theoretical plates and enhance resolving power.3. Optimize Temperature: Experiment with column temperatures (e.g., 25°C, 40°C, 50°C) to find the optimal balance between viscosity, diffusion, and retention.
Incorrect Stationary Phase If mobile phase optimization is unsuccessful, the stationary phase may not be suitable. Try a column with a different chemistry. For example, if a C18 column fails, consider a Phenyl-Hexyl, a polar-embedded, or a porous graphitic carbon column to exploit different interaction mechanisms.
Issue 2: Appearance of New or Unexpected Peaks
  • Symptom: Your chromatogram shows more peaks than expected, and these peaks have the same mass-to-charge ratio as F430 in LC-MS analysis.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
On-Column Degradation or Isomerization 1. Check Mobile Phase pH: Extreme pH values can cause the degradation or epimerization of F430 on the column. Ensure the mobile phase pH is within the stable range for your column and analyte.2. Assess Sample Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion and potential on-column issues. Dissolve the sample in the initial mobile phase whenever possible.
Isomerization During Sample Preparation 1. Avoid Harsh Conditions: As noted, acidic conditions can generate isomeric artifacts.[1] Use neutral pH and protect samples from light and excessive heat during extraction and storage.2. Evaluate Extraction Procedure: If you suspect the extraction is causing isomerization, test a milder procedure or analyze a standard that has been subjected to the same process.
Sample Contamination Ensure all glassware, solvents, and vials are clean. Run a blank injection (injecting only the sample solvent) to rule out contamination from the system or solvent.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for F430 Analysis

This protocol is a starting point for the analysis of F430 and can be optimized for the separation of specific isomers. It is based on methods used for the purification and analysis of F430 and related tetrapyrroles.

  • HPLC System: Standard HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 430 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955
Protocol 2: HPLC Method for Separation of Multiple F430 Isomers

This method is adapted from a published LC-MS analysis that successfully separated five isomers of coenzyme F430.[1] It can serve as a basis for developing a high-resolution separation method.

  • HPLC System: High-resolution LC system coupled to a mass spectrometer (or a UV-Vis detector).

  • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Detection: MS detection (or UV at 430 nm).

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0982
2.0982
12.05050
15.00100
18.00100
18.1982
20.0982

Data Presentation

The following table summarizes retention time data for five F430 isomers observed in cell extracts of M. jannaschii using an LC-MS method similar to Protocol 2. This data illustrates the feasibility of separating multiple isomers.[1]

Isomer PeakRetention Time (minutes)Relative Peak Ratio
17.795
28.0880
38.35100
48.467
58.7695

Note: Relative peak ratios are based on absorbance at 430 nm and the intensity of their M+ ions. Retention times and ratios may vary between systems.

Visualizations

Troubleshooting Workflow for Poor Isomer Resolution

The following diagram outlines a logical workflow for addressing poor peak resolution during the HPLC separation of F430 isomers.

G start Start: Poor Resolution (Rs < 1.5) opt_gradient Is the gradient optimized? start->opt_gradient shallow_gradient Action: Make gradient shallower around elution time opt_gradient->shallow_gradient No check_solvent Did resolution improve? opt_gradient->check_solvent Yes shallow_gradient->check_solvent change_solvent Action: Switch organic modifier (ACN <-> MeOH) check_solvent->change_solvent No end_success End: Resolution Achieved check_solvent->end_success Yes check_temp_ph Did resolution improve? change_solvent->check_temp_ph mod_temp_ph Action: Optimize Temperature and/or Mobile Phase pH check_temp_ph->mod_temp_ph No check_temp_ph->end_success Yes check_column Did resolution improve? mod_temp_ph->check_column change_column Action: Change stationary phase (e.g., Phenyl, PGC) check_column->change_column No check_column->end_success Yes end_fail End: Further method development needed change_column->end_fail

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Experimental Workflow for F430 Isomer Analysis

This diagram illustrates the key steps involved in the analysis of F430 isomers from sample collection to data interpretation.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Biological Sample extract Extraction (Neutral pH preferred) sample->extract cleanup Solid Phase Extraction (SPE) Cleanup extract->cleanup hplc Reversed-Phase HPLC (e.g., C18 Column) cleanup->hplc detect Detection (UV @ 430 nm or MS) hplc->detect integrate Peak Integration & Quantification detect->integrate identify Isomer Identification (MS/MS, Standards) integrate->identify

Caption: General experimental workflow for F430 isomer analysis.

References

addressing matrix effects in LC-MS analysis of Factor F430

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Coenzyme F430.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of Coenzyme F430?

A1: The "matrix" encompasses all components within a sample apart from the analyte of interest, Coenzyme F430. In biological and environmental samples, this includes salts, lipids, proteins, and other endogenous or exogenous compounds.[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of F430 in the mass spectrometer's ion source.[1] This interference can either decrease the signal intensity (ion suppression) or increase it (ion enhancement), significantly compromising the accuracy, precision, and sensitivity of quantitative results.[3][4]

Q2: What are the typical signs that my Coenzyme F430 analysis is affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results across different sample preparations.[5]

  • Inaccurate quantification, leading to high variability in measured concentrations.[5]

  • Non-linear calibration curves.[5]

  • Reduced assay sensitivity and poor signal-to-noise ratios.[5]

  • Inconsistent peak areas for quality control (QC) samples, especially when using different batches of a biological matrix.[5]

Q3: How can I systematically identify and quantify matrix effects in my F430 assay?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This technique helps identify the time segments in the chromatogram where ion suppression or enhancement occurs.[3] A standard solution of Coenzyme F430 is continuously infused into the mass spectrometer, downstream of the analytical column. A blank, extracted matrix sample is then injected onto the column. Any deviation from the stable baseline signal for F430 indicates the presence of co-eluting matrix components at that retention time.[3]

  • Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of matrix effects. It involves comparing the response of F430 in a clean solvent (neat solution) to its response in a blank matrix extract that has been spiked with F430 after the extraction process.[6] The Matrix Factor (MF) is calculated to provide a quantitative measure of ion suppression or enhancement.

Q4: What are the most effective strategies to mitigate matrix effects for F430 analysis?

A4: A multi-faceted approach is typically most effective:

  • Sample Preparation: The primary goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly employed.[7][8] For complex samples, more advanced techniques like HybridSPE, which specifically targets phospholipids, can be highly effective.[9]

  • Chromatographic Separation: Optimizing the LC method to separate Coenzyme F430 from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase gradient, changing the pH, or using a different column chemistry.[10]

  • Stable Isotope Dilution (SID): The use of a stable isotope-labeled internal standard (SIL-IS) for Coenzyme F430 is considered the gold standard for compensating for matrix effects.[3] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of Coenzyme F430.

Observed Problem Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Column Contamination: Buildup of matrix components on the column.[11] 2. Inappropriate Injection Solvent: Solvent is too strong compared to the initial mobile phase.[12] 3. Secondary Interactions: Analyte interacting with active sites on the column packing.[12]1. Implement a more rigorous sample cleanup (e.g., SPE). Flush the column or, if necessary, replace it.[12] 2. Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase.[10] 3. Modify mobile phase pH or add a competing agent. Consider a different column chemistry.
High Variability in QC Samples / Poor Reproducibility 1. Inconsistent Matrix Effects: Varies between different sample lots or preparations.[5] 2. Analyte Instability: Coenzyme F430 is known to be unstable, especially when exposed to heat or oxygen, potentially forming isomers or degradation products like 12,13-didehydro-F430.[5]1. Improve the sample preparation method to more effectively remove interferences. Utilize a stable isotope-labeled internal standard for normalization.[4] 2. Perform all extraction and handling steps under cooled conditions (e.g., on ice) and minimize exposure to air.[5] Analyze samples promptly after preparation.
Low Signal Intensity / Ion Suppression 1. Co-elution with Suppressing Agents: Phospholipids from biological samples are common culprits.[9] 2. Suboptimal Ion Source Parameters: Incorrect temperature, gas flow, or voltage settings.[10]1. Enhance sample cleanup using methods effective for phospholipid removal (e.g., HybridSPE).[9] Optimize chromatography to separate F430 from suppression zones identified by post-column infusion. 2. Systematically optimize ion source parameters (e.g., source temperature, gas flows, capillary voltage) using an F430 standard solution.[13]
Unexpected Peaks in Chromatogram 1. F430 Isomers/Epimers: F430 can exist in multiple isomeric forms which may be separated chromatographically.[1][14] 2. Metabolites or Degradation Products: Modified forms of F430 may be present in the sample.[14] 3. System Contamination/Carryover: Residue from previous injections.[11]1. Confirm the identity of peaks using high-resolution mass spectrometry if available. Adjust chromatography to co-elute or baseline-resolve isomers as needed for the assay goals.[1] 2. Characterize potential metabolites if they interfere with the analyte of interest. 3. Implement a robust needle and system wash protocol between injections. Inject blank samples to confirm cleanliness.[10]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the general effectiveness of common sample preparation techniques in removing matrix components, particularly phospholipids, which are a major source of ion suppression in biological matrices. While this data is not specific to F430, it provides a strong basis for method development.

Sample Preparation Technique Principle Phospholipid Removal Efficiency Protein Removal Efficiency Relative Throughput Notes
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile).[8]Low (virtually no removal)[9]High[9]HighFast and simple but often results in significant matrix effects due to remaining phospholipids.[9]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on polarity.[7]ModerateModerate to HighMediumOffers better cleanup than PPT but can be more labor-intensive and requires solvent optimization.[8]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution.[7]Moderate[9]HighMedium to HighMore selective than PPT and LLE. The choice of sorbent is critical for effective cleanup.[9]
HybridSPE® A combined protein precipitation and phospholipid removal technique using a specialized zirconia-coated sorbent.[9]Very High (>99%)[9]HighHighHighly effective for removing both proteins and phospholipids, significantly reducing matrix effects.[9]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike Coenzyme F430 into the final reconstitution solvent at low, medium, and high concentrations relevant to your assay's range.

    • Set B (Post-Extraction Spike): Select at least six different sources or lots of your blank biological/environmental matrix. Process these blank samples using your established extraction protocol. Spike Coenzyme F430 into the final, clean extracts at the same low, medium, and high concentrations as Set A.

  • Analysis: Analyze all samples from Set A and Set B using your LC-MS method.

  • Calculation: Calculate the Matrix Factor (MF) for each concentration level in each blank matrix lot:

    • MF = (Peak Area of F430 in Set B) / (Mean Peak Area of F430 in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Evaluation: Assess the variability of the MF across the different matrix lots. A high coefficient of variation (%CV) indicates that the matrix effect is inconsistent and will be difficult to control without a stable isotope-labeled internal standard.

Protocol 2: Solid-Phase Extraction (SPE) for Coenzyme F430 Cleanup

This protocol is a general guideline and should be optimized for your specific matrix and F430 concentration. A polymeric reversed-phase sorbent is a good starting point.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., 60 mg, 3 mL polymeric sorbent) by passing 1 mL of methanol (B129727) followed by 1 mL of water.[9] Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample (e.g., 500 µL of plasma extract or soil supernatant) onto the conditioned cartridge.[9]

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.[7][9]

  • Elution: Elute the Coenzyme F430 from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).[7][9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with your LC mobile phase.

Visualizations

G cluster_0 Step 1: Initial Observation cluster_1 Step 2: Diagnosis cluster_2 Step 3: Mitigation Strategy cluster_3 Step 4: Validation Problem Inconsistent F430 Quantification Assess Assess Matrix Effects Problem->Assess Infusion Post-Column Infusion (Qualitative) Assess->Infusion Spike Post-Extraction Spike (Quantitative) Assess->Spike Strategy Select Mitigation Approach Infusion->Strategy Identifies suppression zones Spike->Strategy Quantifies effect SamplePrep Optimize Sample Prep (SPE, LLE, HybridSPE) Strategy->SamplePrep Chroma Optimize Chromatography (Gradient, Column) Strategy->Chroma IS Use Stable Isotope-Labeled Internal Standard Strategy->IS Result Reliable F430 Quantification SamplePrep->Result Chroma->Result IS->Result

Caption: A logical workflow for troubleshooting matrix effects in F430 analysis.

G cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) cluster_hspe HybridSPE® Start Sample (e.g., Plasma, Soil Extract) PPT_step Add Acetonitrile, Vortex, Centrifuge Start->PPT_step SPE_cond 1. Condition Start->SPE_cond HSPE_step Add Acetonitrile, Pass through Cartridge Start->HSPE_step PPT_out Supernatant for LC-MS (High Matrix) PPT_step->PPT_out SPE_load 2. Load Sample SPE_cond->SPE_load SPE_wash 3. Wash SPE_load->SPE_wash SPE_elute 4. Elute SPE_wash->SPE_elute SPE_out Clean Eluate for LC-MS (Reduced Matrix) SPE_elute->SPE_out HSPE_out Clean Filtrate for LC-MS (Minimal Matrix) HSPE_step->HSPE_out

Caption: Comparison of sample preparation workflows for matrix effect reduction.

References

Technical Support Center: Mass Spectrometry of Nickel-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts encountered during the mass spectrometry of nickel-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Isotopic Pattern Artifacts

  • Question: My mass spectrum shows a cluster of peaks for my nickel-containing compound instead of a single peak. Is this normal?

  • Answer: Yes, this is the most common and expected characteristic of a nickel-containing compound in mass spectrometry. Nickel has five stable isotopes (⁵⁸Ni, ⁶⁰Ni, ⁶¹Ni, ⁶²Ni, and ⁶⁴Ni), each with a distinct natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the presence of nickel in your molecule. The relative intensities of these peaks should match the known isotopic abundance of nickel.

  • Question: How can I confirm if the observed peak cluster corresponds to the correct isotopic pattern for my compound?

  • Answer: You can compare the experimental isotopic pattern with a theoretical distribution. Most mass spectrometry software packages have a built-in tool to simulate the isotopic pattern for a given elemental formula. The measured and theoretical patterns should show a good match in terms of m/z values and relative intensities.

Isotopic Abundance of Nickel

IsotopeExact Mass (Da)Natural Abundance (%)
⁵⁸Ni57.935342968.077
⁶⁰Ni59.930786426.223
⁶¹Ni60.93105601.140
⁶²Ni61.92834513.634
⁶⁴Ni63.92796600.926

Source: Data compiled from multiple sources.

2. Adduct Formation

  • Question: I am observing peaks at M+23, M+39, and other unexpected higher m/z values in my ESI-MS spectrum. What are these?

  • Answer: These are likely adduct ions, which are a common artifact in electrospray ionization (ESI) mass spectrometry. They form when your analyte molecule associates with ions present in the sample or mobile phase. For nickel-containing compounds, as with many other analytes, sodium ([M+Na]⁺, M+22.9898 Da) and potassium ([M+K]⁺, M+38.9637 Da) adducts are frequently observed.[1] Solvent adducts, for example with acetonitrile (B52724) ([M+ACN+H]⁺), can also occur.

  • Question: How can I minimize or eliminate adduct formation?

  • Answer: Several strategies can be employed to reduce adduct formation:

    • Use High-Purity Solvents and Reagents: Ensure all solvents (e.g., water, acetonitrile, methanol) and mobile phase additives are of high purity (LC-MS grade) to minimize the presence of alkali metal ions.[2]

    • Proper Labware Cleaning: Use thoroughly cleaned glassware and high-quality plasticware to avoid leaching of sodium and other contaminants.

    • Optimize Mobile Phase: The addition of a small amount of a proton source, such as 0.1% formic acid, to the mobile phase can promote the formation of the protonated molecule ([M+H]⁺) over metal adducts.[3][4][5] The use of volatile ammonium (B1175870) salts like ammonium acetate (B1210297) can also help to create a more consistent ionization response.[3][5]

    • Optimize ESI Source Conditions: Adjusting source parameters such as capillary voltage and temperature can influence the extent of adduct formation.[6]

Common Adducts in ESI-MS

Adduct IonMass Shift (Da)Common Source
[M+H]⁺+1.0078Protonation
[M+Na]⁺+22.9898Sodium contamination
[M+K]⁺+38.9637Potassium contamination
[M+NH₄]⁺+18.0344Ammonium salts in mobile phase
[M+CH₃CN+H]⁺+42.0343Acetonitrile solvent
[M+CH₃OH+H]⁺+33.0340Methanol solvent

Source: Data compiled from multiple sources.

3. Fragmentation and In-Source Decay

  • Question: My spectrum shows many peaks at lower m/z values than my expected molecular ion. What could be the cause?

  • Answer: These lower m/z peaks are likely fragment ions. Fragmentation can occur through several mechanisms:

    • In-Source Fragmentation/Decay: This happens in the ionization source when too much energy is applied to the analyte molecules. This can be controlled by optimizing the source conditions.[7] For Matrix-Assisted Laser Desorption/Ionization (MALDI), this is known as In-Source Decay (ISD) and can be influenced by the choice of matrix.[8][9][10]

    • Collision-Induced Dissociation (CID): This is a process intentionally used in tandem mass spectrometry (MS/MS) to structurally characterize a molecule by fragmenting a selected precursor ion.

  • Question: What are some common fragmentation patterns for nickel-containing compounds?

  • Answer: The fragmentation of nickel complexes is highly dependent on the nature of the ligands. Common fragmentation pathways include:

    • Loss of Neutral Ligands: Loosely bound ligands can be lost as neutral molecules.[6]

    • Cleavage within the Ligand: Fragmentation can occur within the organic ligand itself. For example, nickel porphyrins can exhibit dealkylation of alkyl substituents.

Troubleshooting Unwanted Fragmentation

IssuePotential CauseRecommended Action
Excessive in-source fragmentationESI/APCI source parameters are too harsh (e.g., high capillary voltage, high source temperature).Gradually reduce the capillary/nozzle voltage and source temperature. Optimize nebulizer and drying gas flow rates.[11][12][13]
In-source decay (MALDI)The matrix used promotes radical-induced or thermally activated fragmentation.Select a different matrix. For example, some matrices are known to favor the formation of specific fragment ion types (e.g., c- and z-ions vs. b- and y-ions).[8][9]
Unexpected fragmentation patternsThe compound may be unstable under the experimental conditions.Consider using a softer ionization technique if available. Ensure the purity of the sample.

4. Oxidation

  • Question: I observe a peak at M+16 Da. What is its origin?

  • Answer: A mass shift of +16 Da is often indicative of oxidation, where an oxygen atom has been added to your molecule. This can be a genuine modification of your compound or an artifact of the analysis. For instance, in nickel-peptide complexes, methionine residues are susceptible to oxidation. This can be promoted by an electrical discharge from an eroded Emitter in the ESI source.

  • Question: How can I prevent artificial oxidation during analysis?

  • Answer:

    • Inspect and Maintain the ESI Emitter: A rough or eroded emitter tip can cause electrical discharge. Regular inspection and cleaning or replacement are recommended.

    • Use Fresh Solvents: Old or improperly stored solvents can contain peroxides that may cause oxidation.

    • Sample Preparation: Minimize the exposure of your sample to air and light, especially if it is known to be sensitive to oxidation.

Experimental Protocols

Protocol 1: Minimizing Adduct Formation in LC-MS

  • Solvent and Reagent Preparation:

    • Use LC-MS grade water, acetonitrile, and/or methanol.

    • Prepare mobile phases fresh daily.

    • To promote protonation and reduce sodium/potassium adducts, add 0.1% (v/v) formic acid to both aqueous and organic mobile phases.[3][4][5]

    • Alternatively, for compounds that ionize poorly with acid, consider using 5-10 mM ammonium acetate as a mobile phase additive to encourage the formation of a single, consistent adduct ([M+NH₄]⁺).

  • LC System and Labware:

    • Flush the LC system thoroughly when switching from methods that use non-volatile salts.

    • Use new or meticulously cleaned vials and caps. Avoid glassware that may have been exposed to strong bases, as this can increase sodium leaching.

  • MS Source Parameter Optimization:

    • Start with gentle source conditions (lower capillary voltage and source temperature).

    • Gradually increase these parameters to achieve optimal signal for the protonated molecule while monitoring the intensity of adduct peaks.

Protocol 2: Optimizing ESI Source Parameters for Nickel Complexes

  • Initial Infusion:

    • Prepare a solution of your nickel compound at a typical concentration (e.g., 1-10 µM) in a solvent mixture that mimics your LC mobile phase.

    • Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Parameter Adjustment (General Guidelines):

    • Capillary Voltage: Start in the range of 3-4 kV for positive ion mode. Too high a voltage can lead to in-source fragmentation.

    • Nebulizer Gas Pressure: Adjust to obtain a stable spray. This is dependent on the flow rate.

    • Drying Gas Flow and Temperature: These parameters aid in desolvation. Start with moderate values (e.g., 8-10 L/min and 250-300 °C) and adjust to maximize the signal of the ion of interest while minimizing solvent clusters. For thermally labile compounds, use lower temperatures.[1][13]

    • Fragmentor/Nozzle Voltage: This voltage can be increased to induce some fragmentation for structural confirmation but should be kept low to observe the intact molecular ion.

Visual Troubleshooting Guides

Adduct_Formation_Troubleshooting start Problem: Unexpected high m/z peaks (e.g., M+23, M+39) check_adducts Are the mass shifts consistent with common adducts (Na+, K+, solvent)? start->check_adducts yes_adducts Yes check_adducts->yes_adducts no_adducts No check_adducts->no_adducts use_hps Use high-purity (LC-MS grade) solvents. yes_adducts->use_hps Implement Mitigation Strategies check_other Consider other possibilities: - Impurities in sample - Dimerization - Unexpected reaction no_adducts->check_other add_acid Add 0.1% formic acid to mobile phase. use_hps->add_acid clean_labware Use clean labware and high-quality vials. add_acid->clean_labware optimize_source Optimize ESI source parameters (gentler conditions). clean_labware->optimize_source end_solution Solution: Reduced adduct formation, stronger [M+H]+ signal. optimize_source->end_solution

Caption: Troubleshooting workflow for adduct formation.

Fragmentation_Troubleshooting start Problem: Excessive peaks at lower m/z than the molecular ion. check_source Is fragmentation occurring in the ion source? start->check_source yes_source_frag Yes check_source->yes_source_frag no_source_frag No check_source->no_source_frag reduce_voltage Lower Capillary/ Nozzle Voltage reduce_temp Lower Source Temperature reduce_voltage->reduce_temp adjust_gas Optimize Nebulizer/ Drying Gas reduce_temp->adjust_gas end_solution Solution: Intact molecular ion is observed with minimal fragmentation. adjust_gas->end_solution yes_source_frag->reduce_voltage Optimize Source Parameters check_cid Is this an MS/MS experiment? (Intentional CID) no_source_frag->check_cid yes_cid Analyze fragmentation pattern for structural information. check_cid->yes_cid Yes no_cid Compound may be unstable. Consider sample purity and stability. check_cid->no_cid No

Caption: Troubleshooting workflow for unwanted fragmentation.

References

Technical Support Center: Optimizing Chromatographic Resolution of F430 Variants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high-resolution separation of Coenzyme F430 variants using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are Coenzyme F430 variants and why is their separation challenging?

A1: Coenzyme F430 is a nickel-containing tetrapyrrole crucial for methane (B114726) metabolism.[1] F430 variants include structural isomers, epimers, and other modified forms that differ subtly in their three-dimensional structure or chemical modifications. These slight variations result in very similar physicochemical properties, making their separation by chromatography challenging, often leading to co-elution or poor resolution.

Q2: What are the primary causes of poor resolution between F430 variants?

A2: The primary causes of poor resolution are multifactorial and can stem from the column, mobile phase, or overall system setup. Key factors include:

  • Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity for the subtle structural differences between variants.

  • Suboptimal Mobile Phase: The pH, solvent composition, or lack of appropriate additives in the mobile phase can fail to exploit the minor differences in polarity and charge between the variants.

  • Column Overloading: Injecting too much sample can lead to peak broadening and a loss of resolution.[2][3]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing can cause peak dispersion and reduce separation efficiency.[4]

  • Inadequate Temperature Control: Temperature fluctuations can affect retention times and selectivity.

Q3: Can F430 degrade during analysis, and how can this be prevented?

A3: Yes, Coenzyme F430 is known to be unstable. Degradation can be minimized by:

  • Controlling Sample pH: Maintaining an appropriate pH during extraction and analysis is crucial.

  • Low-Temperature Storage: Samples should be stored at low temperatures (e.g., -20°C) and protected from light to prevent degradation.

  • Minimizing Handling Time: Sample preparation and analysis should be performed promptly.

  • Using Degassed Solvents: This helps to prevent oxidation during the chromatographic run.

Q4: What is a good starting point for mobile phase optimization?

A4: A good starting point for reversed-phase HPLC is a gradient of acetonitrile (B52724) or methanol (B129727) in water with an acidic modifier like formic acid or acetic acid.[2] The acid helps to suppress the ionization of any acidic functional groups on the F430 molecule, leading to better peak shape. For anion-exchange chromatography, a salt gradient (e.g., ammonium (B1175870) bicarbonate) is a common starting point.

Troubleshooting Guide: Improving Resolution of F430 Variants

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of F430 Variants

Question: My chromatogram shows broad, overlapping peaks for my F430 variants. How can I improve the separation?

Answer:

Poor resolution is a common challenge. Here is a systematic approach to troubleshoot this issue:

Possible Causes & Solutions

Possible CauseTroubleshooting StepExpected Outcome
Inadequate Column Selectivity 1. Switch Stationary Phase: If using a standard C18 column, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column for alternative selectivity. For charged variants, an anion-exchange column may be more effective. 2. Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., < 2 µm) to increase efficiency.[5]Improved separation between variant peaks due to different interaction mechanisms with the stationary phase. Sharper peaks and better resolution.
Suboptimal Mobile Phase 1. Adjust Organic Modifier: If using acetonitrile, try methanol, or vice versa. The change in solvent can alter selectivity.[5] 2. Optimize pH: Adjust the mobile phase pH with additives like formic acid or acetic acid. This can alter the ionization state of the variants and improve separation. 3. Introduce Additives: Consider adding ion-pairing reagents for charged variants in reversed-phase chromatography.Altered retention times and potentially increased spacing between peaks. A resolution (Rs) value of >1.5 is desirable for baseline separation.[6]
Incorrect Gradient Slope Optimize Gradient: If using a gradient, try a shallower gradient (slower increase in organic solvent).Increased retention times and improved resolution as the variants have more time to interact with the stationary phase.
Suboptimal Temperature Adjust Column Temperature: Systematically evaluate a range of column temperatures (e.g., 25°C, 35°C, 45°C).Changes in selectivity and retention, which may lead to better separation.
Issue 2: Peak Tailing

Question: The peaks for my F430 variants are asymmetrical with a pronounced tailing. What is causing this and how can I fix it?

Answer:

Peak tailing can compromise accurate quantification. Here’s how to address it:

Possible Causes & Solutions

Possible CauseTroubleshooting StepExpected Outcome
Secondary Interactions with Stationary Phase 1. Adjust Mobile Phase pH: Lowering the pH (e.g., with 0.1% formic acid) can protonate residual silanols on the silica-based column, reducing unwanted interactions with the F430 variants.[7] 2. Use an End-Capped Column: Employ a column that has been "end-capped" to block residual silanol (B1196071) groups.[7]Symmetrical, Gaussian-shaped peaks with a tailing factor close to 1.
Column Contamination or Degradation 1. Flush the Column: Follow the manufacturer's instructions for column washing. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.Restoration of peak shape. If the problem persists after flushing, the column may need to be replaced.
Sample Overload Reduce Sample Concentration: Dilute the sample and reinject.Sharper, more symmetrical peaks.

Experimental Protocols

Protocol 1: General Analytical HPLC Method for F430 Variants

This protocol provides a starting point for the separation of F430 variants on a reversed-phase column.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 430 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 50
      25 90
      30 90
      31 10

      | 40 | 10 |

Protocol 2: Sample Preparation from Cell Cultures

This protocol outlines a general procedure for extracting F430 from methanogenic archaea.

  • Cell Harvesting: Centrifuge the cell culture to obtain a cell pellet.

  • Extraction:

    • Resuspend the cell pellet in a solution of 1% formic acid.

    • Perform ultrasonication on ice for 30 minutes to lyse the cells and extract the coenzyme.

    • Centrifuge at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Cleanup (Optional):

    • For complex samples, the supernatant can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Final Preparation:

    • Evaporate the solvent from the supernatant or SPE eluate under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis start Cell Culture harvest Harvest Cells (Centrifugation) start->harvest extract Extract with 1% Formic Acid (Sonication) harvest->extract clarify Clarify Extract (Centrifugation) extract->clarify cleanup Optional: SPE Cleanup (C18) clarify->cleanup concentrate Concentrate & Reconstitute cleanup->concentrate hplc HPLC Separation concentrate->hplc Inject Sample detect UV-Vis Detection (430 nm) hplc->detect data Data Analysis detect->data troubleshooting_logic start Poor Resolution of F430 Variants q1 Are peaks symmetrical? start->q1 peak_tailing Address Peak Tailing q1->peak_tailing No optimize_sep Optimize Separation Parameters q1->optimize_sep Yes action1 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) peak_tailing->action1 action2 Use End-Capped Column peak_tailing->action2 action3 Reduce Sample Load peak_tailing->action3 end_node Improved Resolution action1->end_node action2->end_node action3->end_node action4 Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) optimize_sep->action4 action5 Optimize Mobile Phase (Solvent, Gradient, Temp) optimize_sep->action5 action6 Decrease Particle Size (Use UHPLC column) optimize_sep->action6 action4->end_node action5->end_node action6->end_node

References

Technical Support Center: In Vitro Activation of Methyl-Coenzyme M Reductase (MCR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vitro activation of methyl-coenzyme M reductase (MCR).

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during your MCR activation experiments.

Problem Possible Cause Suggested Solution
Low or no MCR activity after in vitro activation. Incomplete reduction of the Ni(II) center in coenzyme F430 to the active Ni(I) state.Ensure all components for the activation reaction are present and at the correct concentrations, including MCR, component A2, component A3a, MgATP, and a suitable reducing agent like dithiothreitol (B142953).[1][2][3]
Presence of oxygen, which rapidly inactivates the MCRred1 (Ni(I)) form.All purification and activation steps must be performed under strictly anaerobic conditions.[1][4]
Inhibition by heterodisulfide (CoM-S-S-CoB, HDS), a product of the MCR reaction.Separate the activation process from the methane (B114726) formation assay to prevent the accumulation of HDS, which promotes the inactivation of MCRred1.[1][2][3]
MCR activity decreases over time, especially at elevated temperatures. Thermal instability of the activated MCRred1 form.Optimize the incubation temperature and duration for the activation and assay. While the assay is often performed at 65°C, the MCRred1 form can be unstable at this temperature over longer periods.[1][4] Consider stabilizing agents like methyl-coenzyme M (CH3-S-CoM).[1]
Insufficient post-translational modifications (PTMs) in heterologously expressed MCR, affecting stability.When working with recombinant MCR, ensure that the expression host can perform the necessary PTMs, or consider co-expression with the required modifying enzymes. Lack of PTMs can lead to decreased thermal stability.[5][6][7][8]
Difficulty in converting the MCRsilent (Ni(II)) form to the active MCRred1 (Ni(I)) form. The MCRsilent form is particularly stable and requires a specific activation system.The in vitro activation system comprising components A2 (an ATP carrier) and A3a (a multienzyme complex) in the presence of dithiothreitol and MgATP has been shown to achieve full activation of the MCRsilent form.[1][2][3]
Variability in MCR activity between different purified batches. Differences in the initial redox state of the purified MCR (e.g., varying ratios of MCRox1, MCRsilent).Characterize the initial state of your MCR preparation using techniques like EPR spectroscopy to ensure consistency between batches.[1]
Incomplete removal of inhibitory compounds from the purification process.Ensure thorough purification of MCR and all components of the activation system to remove any potential inhibitors.

Frequently Asked Questions (FAQs)

1. What are the different redox states of MCR and which one is active?

MCR exists in several redox states, primarily:

  • MCRred1 : Contains Ni(I) in the coenzyme F430 and is the catalytically active form.[1][4]

  • MCRsilent : Contains Ni(II) and is inactive.[1] This is often the state of the enzyme after aerobic purification.

  • MCRox1 : Contains Ni(III) and is also inactive, but is considered a "ready" state that can be more easily reduced to MCRred1 in vitro using strong reductants like Ti(III) citrate (B86180).[4][6]

2. Why is in vitro activation of MCR so challenging?

The primary challenges include:

  • Oxygen Sensitivity : The active MCRred1 form with Ni(I) is extremely sensitive to oxygen and will be rapidly oxidized to an inactive Ni(II) state.[1]

  • Complex Activation System : Full activation of the inactive MCRsilent form requires a multi-component system including an ATP carrier (component A2) and a multienzyme complex (A3a), in addition to ATP and a reducing agent.[1][2][3]

  • Product Inhibition : The heterodisulfide product (HDS) of the MCR reaction promotes the inactivation of the active enzyme.[1][2]

  • Post-Translational Modifications (PTMs) : MCR contains several unusual PTMs that are crucial for its stability and in vivo activity.[5][7] Recombinantly produced MCR may lack these modifications, leading to instability and lower activity.[5][6][8]

3. What are the key components required for the in vitro activation of MCRsilent?

To achieve full in vitro activation of the MCRsilent (Ni(II)) form, the following components are essential:

  • Component A2 : An ATP carrier protein.

  • Component A3a : A multienzyme complex that includes the mcrC gene product.[1][3]

  • MgATP : The activation process is ATP-dependent.[1][9]

  • A reducing agent : Dithiothreitol (DTT) has been successfully used.[1]

4. Can I activate MCR without the A2 and A3a components?

Direct reduction of some inactive forms is possible under specific conditions. For instance, the MCRox1 (Ni(III)) form can be reduced to the active MCRred1 (Ni(I)) form in vitro by the addition of a strong reductant like Ti(III) citrate.[4][6] However, to fully activate the more common MCRsilent (Ni(II)) form, the complete system with A2 and A3a is required.[1][2]

5. How do post-translational modifications (PTMs) affect MCR activation and stability?

Several unusual PTMs, such as the methylation of specific arginine and glutamine residues near the active site, are known to be important for the stability of MCR, particularly under thermal stress.[5][6][7][8] The absence of these modifications, which is a common issue with heterologous expression, can lead to a less stable enzyme that is more prone to inactivation.[5][6]

Quantitative Data Summary

Table 1: Conditions for In Vitro MCR Activation and Assay

ParameterValueSource
MCR Concentration 41-100 µM[1]
Component A2 Concentration 20 µM[1]
Component A3a Concentration 5.2 mg/ml[1]
MgATP Concentration 10 mM[1]
Dithiothreitol (DTT) Concentration 5 mM[1]
Incubation Temperature 60-65°C[1][4]
Incubation Time for Activation 15 minutes[1]
Ti(III) Citrate (for MCRox1 reduction) 20-30 mM[1][4]
Methyl-coenzyme M (in assay) 10 mM[1][4]
Coenzyme B (in assay) 1-5 mM[1]

Experimental Protocols

Protocol 1: In Vitro Activation of Purified MCRsilent

This protocol is based on the method described for the full activation of the MCRsilent-Ni(II) form.[1]

  • Preparation : All steps must be performed under strictly anaerobic conditions (e.g., in an anaerobic chamber).

  • Reaction Mixture : In a sealed anaerobic vial, prepare the following reaction mixture:

    • 50 µM purified MCR in the MCRsilent form.

    • 20 µM component A2.

    • 5.2 mg/ml component A3a.

    • 10 mM MgATP.

    • 5 mM dithiothreitol.

    • 10 mM methyl-coenzyme M (to stabilize the activated MCR).

    • Buffer (e.g., 500 mM MOPS/NaOH, pH 7.2).

  • Incubation : Incubate the reaction mixture at 60°C for 15 minutes.

  • Verification (Optional) : To confirm activation, an aliquot of the reaction mixture can be frozen in liquid nitrogen and analyzed by EPR spectroscopy to detect the characteristic signal of the MCRred1 form.

  • Proceed to Assay : The activated MCR is now ready to be used in the methane formation assay.

Protocol 2: MCR Activity Assay (Methane Formation)

This protocol measures the catalytic activity of activated MCR.[1][4]

  • Preparation : Ensure all solutions and the assay setup are strictly anaerobic.

  • Assay Solution : In a sealed, gas-tight vial, prepare the assay solution containing:

    • 500 mM MOPS/NaOH buffer (pH 7.2).

    • 10 mM methyl-coenzyme M.

    • 1 mM coenzyme B.

    • 0.3 mM aquocobalamin (B1237579) (as a reducing agent).

    • 30 mM Ti(III) citrate (to maintain a low redox potential).

  • Initiation : Add an aliquot of the activated MCR solution to the assay vial to start the reaction.

  • Incubation : Incubate the reaction at 65°C.

  • Methane Detection : At various time points, withdraw a sample from the headspace of the vial using a gas-tight syringe.

  • Quantification : Analyze the gas sample for methane content using gas chromatography (GC).

  • Calculation : Calculate the rate of methane formation per milligram of MCR to determine the specific activity.

Visualizations

MCR_Activation_Pathway cluster_activation ATP-Dependent Activation System MCR_silent MCRsilent (Ni(II)) Inactive MCR_red1 MCRred1 (Ni(I)) Active MCR_silent->MCR_red1 A2, A3a, ATP, DTT MCR_red1->MCR_silent Oxidation (O2) MCR_ox1 MCRox1 (Ni(III)) Inactive ('Ready' State) MCR_ox1->MCR_red1 Ti(III) citrate A2 Component A2 A3a Component A3a ATP ATP DTT DTT (reductant)

Caption: In vitro activation pathways of different MCR redox states.

Experimental_Workflow cluster_prep Preparation (Anaerobic) cluster_activation Activation Step cluster_assay Activity Assay Purify_MCR Purify MCR (obtains MCRsilent) Incubate_Activation Incubate MCR with Activation Reagents (60°C, 15 min) Purify_MCR->Incubate_Activation Prepare_Reagents Prepare Activation Reagents (A2, A3a, ATP, DTT) Prepare_Reagents->Incubate_Activation Start_Assay Add Activated MCR to Assay Mix (CH3-S-CoM, CoB) Incubate_Activation->Start_Assay Incubate_Assay Incubate at 65°C Start_Assay->Incubate_Assay Detect_Methane Detect Methane via GC Incubate_Assay->Detect_Methane

Caption: Workflow for in vitro MCR activation and activity assay.

Troubleshooting_Logic Start Low/No MCR Activity Check_Anaerobic Anaerobic Conditions Maintained? Start->Check_Anaerobic Check_Components All Activation Components Present? Check_Anaerobic->Check_Components Yes Solution_Oxygen Solution: Improve Anaerobic Technique Check_Anaerobic->Solution_Oxygen No Check_HDS Activation Separated from Assay? Check_Components->Check_HDS Yes Solution_Components Solution: Verify Reagent Concentrations Check_Components->Solution_Components No Check_Temp Temperature/Time Optimized? Check_HDS->Check_Temp Yes Solution_HDS Solution: Perform Activation Step Separately Check_HDS->Solution_HDS No Solution_Temp Solution: Optimize Incubation Conditions Check_Temp->Solution_Temp No Success Activity Restored Solution_Oxygen->Success Solution_Components->Success Solution_HDS->Success Solution_Temp->Success

Caption: Troubleshooting logic for low MCR activity.

References

Technical Support Center: Overcoming Oxygen Sensitivity in Factor F430 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxygen-sensitive coenzyme Factor F430.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my Factor F430 sample degrading?

Factor F430 is highly susceptible to degradation in the presence of oxygen and heat. Exposure to atmospheric oxygen can lead to the formation of 12,13-didehydro-F430 (also known as F560), an oxidative degradation product.[1] Additionally, elevated temperatures can cause epimerization, resulting in the formation of thermodynamically more stable but inactive forms such as 13-epi-F430 and 12,13-diepi-F430.[1] The negative redox potential of the Ni(II)F430/Ni(I)F430 couple (below -600 mV) makes the active Ni(I) state of the enzyme extremely sensitive to oxygen.

2. I see unexpected peaks in my HPLC chromatogram. What could they be?

Unexpected peaks in your chromatogram are likely degradation products of F430.

  • Peak with a mass corresponding to F560: This is indicative of oxidative degradation. This can occur if your sample has been exposed to air during extraction, purification, or analysis.

  • Peaks corresponding to F430 epimers: If you observe peaks with the same mass as F430 but different retention times, these are likely the 13-epi-F430 and 12,13-diepi-F430 isomers.[1] This suggests that your sample may have been exposed to excessive heat during processing.

3. How can I prevent the degradation of Factor F430 during my experiments?

Strict anaerobic and cold conditions are crucial for maintaining the integrity of Factor F430.

  • Work in an anaerobic environment: All manipulations of F430 should be performed in an anaerobic chamber with an oxygen-free atmosphere (e.g., 95% N2, 5% H2). Even trace amounts of oxygen can lead to the auto-oxidation of the active Ni(I)F430 to the inactive Ni(II) form.

  • Maintain low temperatures: Perform all extraction and purification steps on ice or at 4°C to minimize thermal degradation and epimerization.[1] One study found that at approximately 1°C and pH 2, epimerization was not observed for 7 days.[1]

  • Use deoxygenated solutions: All buffers and solvents should be thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) prior to use.

4. What are the best practices for extracting and purifying Factor F430?

A detailed protocol for the extraction and purification of Factor F430 under anaerobic conditions is provided below. This protocol is a compilation of best practices aimed at minimizing degradation.

Experimental Protocols

Protocol 1: Anaerobic Extraction and Partial Purification of Factor F430

This protocol describes the extraction of F430 from methanogenic archaea. All steps must be performed under strict anaerobic and cold conditions.

Materials:

  • Cell pellet of methanogenic archaea

  • Anaerobic chamber

  • Ice bucket

  • Pre-chilled, deoxygenated extraction buffer (e.g., 50 mM Tris-HCl, pH 7.6)

  • Pre-chilled, deoxygenated organic solvent (e.g., acetone (B3395972) or methanol)

  • Centrifuge with sealed rotors

  • Sonciator

  • Syringe filters (0.22 µm)

Procedure:

  • Cell Lysis:

    • Transfer the frozen cell pellet into a pre-chilled mortar inside an anaerobic chamber.

    • Add a small amount of liquid nitrogen and grind the cells to a fine powder.

    • Resuspend the cell powder in a minimal volume of ice-cold, deoxygenated extraction buffer.

    • Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts to avoid heating the sample.

  • Protein Precipitation and F430 Extraction:

    • Add 4 volumes of ice-cold, deoxygenated acetone or methanol (B129727) to the cell lysate.

    • Incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C in sealed rotors.

    • Carefully collect the supernatant containing the F430.

  • Clarification and Storage:

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cell debris.

    • Store the clarified F430 extract at -80°C in an airtight, anaerobic container.

Data Presentation

Table 1: Stability of Factor F430 Under Various Conditions

ConditionObservationReference
HeatingFormation of 13-epi-F430 and 12,13-diepi-F430[1]
Contact with OxygenFormation of 12,13-didehydro-F430 (F560)[1]
~1°C and pH 2No epimerization observed for 7 days[1]
Storage at -20°C (as F430M)No viable degradation observed over 300 days

Mandatory Visualizations

cluster_workflow Anaerobic F430 Experimental Workflow start Start: F430-containing Cells anaerobic_chamber Transfer to Anaerobic Chamber start->anaerobic_chamber extraction Extraction on Ice (Deoxygenated Buffers) anaerobic_chamber->extraction centrifugation Centrifugation (Sealed Rotors) extraction->centrifugation purification Anaerobic HPLC (Deoxygenated Solvents) centrifugation->purification analysis LC-MS/MS Analysis purification->analysis storage Anaerobic Storage (-80°C) analysis->storage end End: Pure & Stable F430 storage->end

Caption: A generalized workflow for handling Factor F430 under anaerobic conditions.

cluster_degradation Factor F430 Degradation Pathways F430 Native Factor F430 O2_degradation 12,13-didehydro-F430 (F560) F430->O2_degradation Oxygen Exposure Heat_degradation 13-epi-F430 & 12,13-diepi-F430 F430->Heat_degradation Heat Exposure

Caption: Primary degradation pathways of Factor F430 due to oxygen and heat.

References

Technical Support Center: Optimizing Coenzyme F430 Extraction from Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Coenzyme F430 extraction from complex samples.

Frequently Asked Questions (FAQs)

Q1: What is Coenzyme F430 and why is its extraction challenging?

A1: Coenzyme F430 is a nickel-containing tetrapyrrole, a prosthetic group of the enzyme methyl-coenzyme M reductase (MCR). MCR is essential for both methanogenesis (methane production) in archaea and the anaerobic oxidation of methane (B114726).[1][2] Its extraction is challenging due to its inherent instability; it is sensitive to heat, oxygen, and pH changes, which can lead to degradation and the formation of isomers.[3][4]

Q2: What are the common degradation products and isomers of Coenzyme F430 that I might encounter?

A2: During extraction and analysis, you may encounter several related compounds:

  • Epimers: Heating can cause epimerization, leading to forms like 13-epi-F430 and 12,13-diepi-F430.[4]

  • Oxidation Products: Exposure to oxygen can generate 12,13-didehydro-F430 (also known as F560).[5]

  • Modified Forms: In some organisms, naturally modified forms of F430 exist, such as 17²-methylthio-F430 (F430-2).[5] The presence of multiple peaks in your chromatogram could indicate a mixture of these forms.[5]

Q3: Why is derivatization to the methyl ester (F430M) recommended?

A3: Derivatization of the native Coenzyme F430 to its pentamethyl ester (F430M) is recommended to improve its stability for quantitative analysis.[4] The esterification process makes the molecule less prone to degradation under analytical conditions, leading to more reliable and reproducible results.[4]

Troubleshooting Guide

Low Extraction Yield

Problem: The concentration of Coenzyme F430 in the final extract is lower than expected.

Potential Cause Troubleshooting Step Rationale
Incomplete Cell Lysis Ensure thorough cell disruption. For tough environmental samples like sediments or microbial mats, consider increasing the duration or intensity of ultrasonication, or incorporating a bead-beating step.[3][6]Coenzyme F430 is located within microbial cells. Inefficient lysis will result in a significant portion of the coenzyme remaining unextracted.
Degradation during Extraction Maintain low temperatures throughout the extraction process. Perform all steps on ice and use pre-chilled solvents.[3][4] Minimize exposure to oxygen by working quickly or in an anaerobic environment if possible.Coenzyme F430 is sensitive to heat and oxygen, which can lead to its degradation and a subsequent reduction in yield.[3][4]
Inefficient Solid-Phase Extraction (SPE) Optimize the SPE protocol. Ensure the column is properly conditioned and that the elution solvent is appropriate for F430. Consider testing different SPE cartridges (e.g., C18) and elution solvents.Improper SPE can lead to poor recovery of the analyte. The choice of stationary and mobile phases is critical for efficient binding and elution.
Sample Storage Issues Store samples at -80°C immediately after collection and until extraction. Avoid repeated freeze-thaw cycles.Long-term storage at inappropriate temperatures can lead to the degradation of Coenzyme F430.
Poor Chromatographic Results

Problem: The chromatogram shows multiple peaks, peak tailing, or inconsistent retention times.

Potential Cause Troubleshooting Step Rationale
Presence of Isomers and Degradation Products Confirm the identity of multiple peaks using high-resolution mass spectrometry.[5] To minimize their formation, strictly control temperature, pH, and oxygen exposure during extraction.[3][4]The presence of epimers and oxidation products will result in multiple peaks in the chromatogram.[5]
Suboptimal Chromatographic Conditions Optimize the HPLC/LC-MS method. Adjust the mobile phase composition, gradient, and column temperature. Ensure the column is not degraded.Proper chromatographic separation is essential to resolve F430 from its isomers and other interfering compounds.
Matrix Effects Incorporate a sample cleanup step, such as silica (B1680970) gel chromatography, after the initial extraction to remove interfering compounds from the sample matrix.[1]Complex sample matrices can interfere with the ionization of F430 in the mass spectrometer, leading to ion suppression or enhancement and affecting quantification.[1]

Experimental Protocol: Extraction and Derivatization of Coenzyme F430

This protocol is adapted from the method described by Kaneko et al. (2014).[2][4]

1. Extraction

  • To a wet sample (e.g., sediment, microbial culture pellet), add 1% formic acid (pH 2).

  • Sonicate the sample for 30 minutes on ice to lyse the cells.

  • Centrifuge the sample to pellet the solid debris.

  • Collect the supernatant containing the extracted Coenzyme F430.

  • Perform this extraction step multiple times on the same pellet and combine the supernatants for maximum yield.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the Coenzyme F430 from the cartridge using an appropriate solvent (e.g., methanol).

3. Derivatization to F430M

  • Evaporate the eluted F430 fraction to dryness.

  • Add a solution of boron trifluoride in methanol (B129727) (BF₃-methanol).

  • Heat the mixture at 40°C for 3.5 hours to convert F430 to its methyl ester (F430M).[4]

  • After cooling, extract the F430M using dichloromethane.

4. Analysis

  • Analyze the extracted F430M using LC-MS/MS for quantification.

Quantitative Data Summary

The following table summarizes the reported concentrations of Coenzyme F430 extracted from various complex samples.

Sample Type Concentration Range Reference
Paddy Soils63 x 10⁻⁶ to 44 nmol g⁻¹[1][2]
Marine Sediments31.3 to 529 fmol g-wet⁻¹[7]
Microbial MatsConsistent with methanogenic archaeal biomass[1][2]
Anaerobic GroundwaterConsistent with methanogenic archaeal biomass[1][2]

Visualizations

ExtractionWorkflow Coenzyme F430 Extraction and Analysis Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_purification Purification & Derivatization cluster_analysis Analysis Sample Complex Sample (Sediment, Microbial Culture) Lysis Cell Lysis (Formic Acid & Sonication) Sample->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Derivatization Derivatization to F430M (BF3-Methanol) SPE->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS

Caption: Workflow for the extraction and analysis of Coenzyme F430.

TroubleshootingLowYield Troubleshooting Low F430 Extraction Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low F430 Yield IncompleteLysis Incomplete Cell Lysis LowYield->IncompleteLysis Degradation Degradation (Heat, Oxygen, pH) LowYield->Degradation PoorSPE Inefficient SPE LowYield->PoorSPE OptimizeLysis Optimize Lysis Method (e.g., Bead Beating) IncompleteLysis->OptimizeLysis ControlConditions Maintain Cold Chain Minimize Oxygen Exposure Degradation->ControlConditions OptimizeSPE Optimize SPE Protocol (Column, Solvents) PoorSPE->OptimizeSPE

Caption: Troubleshooting logic for low Coenzyme F430 extraction yield.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Factor F430 HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during the HPLC analysis of compounds such as Factor F430.

Frequently Asked Questions (FAQs)

Q1: What is an ideal HPLC peak shape?

An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[1] Good peak shape is crucial for accurate quantification, high resolution, and reliable data.[2][3] The symmetry of a peak is often measured by the tailing factor (Tf) or asymmetry factor (As), with an ideal value of 1.0.[1] Values significantly deviating from 1.0 indicate a problem with the analysis.[1]

Q2: Why is my peak shape poor for Factor F430 analysis?

While issues with peak shape can arise from various general HPLC problems, it is important to note that Coenzyme F430 is an unstable compound.[4] It is sensitive to heat and oxygen, which can lead to the formation of degradation products like 13-epi-F430, 12,13-diepi-F430, or 12,13-didehydro-F430 (F560).[4] Such degradation can be a potential cause of unexpected split peaks, shoulders, or broad peaks. Therefore, sample handling and preparation are critical.

Q3: What are the most common types of poor peak shapes?

The most common peak shape problems in HPLC are:

  • Peak Tailing: The latter half of the peak is broader than the front half.[1][5]

  • Peak Fronting: The front half of the peak is broader than the latter half.[6][7]

  • Split Peaks: A single peak appears as two or more unresolved peaks.[2][8]

  • Broad Peaks: Peaks are wider than expected, leading to decreased resolution and sensitivity.[2][9]

Troubleshooting Guides

Peak Tailing

Peak tailing is a common issue where the peak exhibits an asymmetry with a trailing edge that is longer than the leading edge.[10] This can compromise resolution and lead to inaccurate peak integration.[1]

Q: What causes peak tailing?

Table 1: Common Causes and Solutions for Peak Tailing

CauseDescriptionSolution(s)
Secondary Interactions Interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups, are a primary cause, especially for basic compounds.[5][10][11]- Use a buffered mobile phase to control pH.[2] - Choose an end-capped column to minimize silanol activity.[2][10] - Adjust mobile phase pH; for basic compounds, a low pH (≤ 3) can suppress silanol ionization.[11] - Add a tail-suppressing agent like triethylamine (B128534) to the mobile phase.[11]
Column Overload Injecting too much sample can saturate the stationary phase.[2][12] This can be either mass overload or concentration overload.[13]- Reduce the injection volume.[2] - Dilute the sample.[2] - Use a column with a higher loading capacity.[13]
Column Degradation/Contamination An old or contaminated column loses efficiency.[1][12] A partially blocked column frit can also cause tailing.[14]- Flush the column with a strong solvent.[2] - Use a guard column to protect the analytical column.[2] - If the problem persists, replace the column.[2]
Extra-Column Volume Excessive volume from tubing, fittings, or the detector cell can cause band broadening and tailing.[10][12]- Use shorter tubing with a smaller internal diameter.[10][15] - Ensure all fittings are properly connected to avoid dead volume.[16]

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_some No check_all_peaks->no_some No check_frit Check for blocked column frit or void yes_all->check_frit check_analyte Is the analyte basic or acidic? no_some->check_analyte fix_frit Backflush column. If unresolved, replace frit or column. check_frit->fix_frit check_ecv Check for extra-column volume (long tubing, loose fittings) fix_frit->check_ecv fix_ecv Use shorter/narrower tubing. Check connections. check_ecv->fix_ecv end Peak Shape Improved fix_ecv->end basic_analyte Basic Analyte check_analyte->basic_analyte acidic_analyte Acidic Analyte check_analyte->acidic_analyte solution_basic Secondary interactions with silanols likely. - Lower mobile phase pH (e.g., pH < 3) - Use an end-capped column - Add a competing base (e.g., TEA) basic_analyte->solution_basic solution_acidic Check mobile phase pH. Keep pH below pKa. acidic_analyte->solution_acidic check_overload Check for column overload fix_overload Reduce injection volume or sample concentration. check_overload->fix_overload fix_overload->end solution_basic->check_overload solution_acidic->check_overload

Caption: Troubleshooting logic for peak tailing.

Peak Fronting

Peak fronting, sometimes called a "shark-fin" peak, is characterized by a leading edge that is less steep than the trailing edge.[6][17]

Q: What causes peak fronting?

Table 2: Common Causes and Solutions for Peak Fronting

CauseDescriptionSolution(s)
Column Overload Injecting a sample that is too concentrated or too large in volume.[6][18]- Dilute the sample.[6] - Reduce the injection volume.[19]
Sample Solvent Mismatch The sample is dissolved in a solvent that is significantly stronger than the mobile phase.[20][21] This is a common cause for early-eluting peaks.[20]- Dissolve the sample in the initial mobile phase whenever possible.[22][23] - If a different solvent must be used, ensure it is weaker than the mobile phase.[23]
Column Collapse/Void A void or channel forms at the head of the column packing material.[18][24] This typically affects all peaks in the chromatogram.[20][24]- Replace the column.[24] - To prevent recurrence, operate within the column's recommended pH and pressure limits.
Low Temperature A significant temperature difference between the mobile phase and the column can sometimes cause fronting.[25]- Use a column oven to maintain a stable temperature.[15][26] - Pre-heat the mobile phase.[16]

Troubleshooting Workflow for Peak Fronting

start Peak Fronting Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_some No check_all_peaks->no_some No check_column Suspect column collapse or void. yes_all->check_column check_overload Check for sample overload. no_some->check_overload fix_column Replace the column. Operate within pressure/pH limits. check_column->fix_column end Peak Shape Improved fix_column->end fix_overload Dilute sample or reduce injection volume. check_overload->fix_overload check_solvent Check for sample solvent mismatch. fix_overload->check_solvent fix_solvent Dissolve sample in mobile phase or a weaker solvent. check_solvent->fix_solvent fix_solvent->end

Caption: Troubleshooting logic for peak fronting.

Split Peaks

Split peaks occur when a single compound appears as two or more distinct peaks.[25] This can be due to chemical or physical issues in the HPLC system.[25]

Q: Why are my peaks splitting?

Table 3: Common Causes and Solutions for Split Peaks

CauseDescriptionSolution(s)
Blocked Column Frit / Contamination Particulates from the sample or system can block the inlet frit, causing the sample flow path to be disrupted.[25][27] This usually affects all peaks.[25][27]- Reverse and flush the column (if recommended by the manufacturer).[27] - Filter all samples and mobile phases.[2][27] - Use an in-line filter or guard column.[27] - Replace the frit or the column if the blockage is severe.[25]
Column Void A void or channel in the column packing at the inlet.[25][27]- Replace the column.[25]
Sample Solvent Incompatibility The sample solvent is too different from the mobile phase, causing the sample to precipitate on the column or leading to poor peak focusing.[22][27]- Inject the sample in a solvent that is the same as or weaker than the mobile phase.[22][27]
Co-elution What appears to be a split peak may actually be two different components eluting very close together.[25]- Reduce the injection volume to see if two distinct peaks appear.[25] - Optimize the method (e.g., change mobile phase composition, gradient, or temperature) to improve resolution.[25]
Mobile Phase pH near Analyte pKa If the mobile phase pH is too close to the analyte's pKa, both ionized and non-ionized forms of the analyte may be present, leading to peak splitting or shoulders.[23]- Adjust the mobile phase pH to be at least 1-2 pH units away from the analyte's pKa.

Troubleshooting Workflow for Split Peaks

start Split Peaks Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_some No check_all_peaks->no_some No check_frit Suspect blocked frit or column void. yes_all->check_frit check_coelution Is it co-elution? no_some->check_coelution fix_frit 1. Reverse/flush column. 2. Check for contamination. 3. If unresolved, replace column. check_frit->fix_frit end Peak Shape Improved fix_frit->end test_coelution Inject a smaller volume. Do two distinct peaks appear? check_coelution->test_coelution fix_coelution Yes: Optimize method to improve resolution. test_coelution->fix_coelution Yes check_solvent No: Check for sample solvent mismatch. test_coelution->check_solvent No fix_coelution->end fix_solvent Dissolve sample in mobile phase. check_solvent->fix_solvent check_ph Check mobile phase pH vs. analyte pKa. fix_solvent->check_ph fix_ph Adjust pH to be >1 unit away from pKa. check_ph->fix_ph fix_ph->end

Caption: Troubleshooting logic for split peaks.

Broad Peaks

Broad peaks can lead to poor resolution, reduced sensitivity (lower peak height), and inaccurate integration.[2][28]

Q: What is causing my peaks to be broad?

Table 4: Common Causes and Solutions for Broad Peaks

CauseDescriptionSolution(s)
Column Degradation Loss of stationary phase, contamination, or general aging of the column reduces its efficiency.[2][29]- Flush the column according to the manufacturer's instructions.[28] - Use a guard column to extend the life of the analytical column.[2] - Replace the column if performance does not improve.[2]
Extra-Column Volume Excessive volume in the system outside of the column (tubing, injector, detector cell) causes the analyte band to spread.[15][29]- Minimize tubing length and internal diameter.[15] - Use a detector cell with a smaller volume.[29] - Ensure all connections are secure and have no dead volume.[16]
Mobile Phase Issues Incorrect mobile phase strength or pH can lead to peak broadening.[7][29] A low flow rate can also sometimes cause broader peaks.[28][30]- Optimize mobile phase composition; for reversed-phase, a higher percentage of organic solvent may sharpen peaks.[1][30] - Ensure the mobile phase pH is appropriate for the analyte.[28] - Optimize the flow rate; check the column manufacturer's recommendation for the ideal flow rate.[28]
Temperature Effects Low column temperature can increase mobile phase viscosity and slow mass transfer, leading to broader peaks.[29] Inconsistent temperature can also be a factor.[9][26]- Increase the column temperature. This often leads to sharper peaks and shorter retention times.[31] - Use a column oven for stable and reproducible temperature control.[15][31]
Sample Overload Injecting too much sample can cause peak broadening.[19][32]- Reduce the injection volume or dilute the sample.[19]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This procedure is used to remove contaminants that may have accumulated on the column.

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

  • Reverse the Column: Connect the column outlet to the pump outlet. Note: Only perform this step if the column manufacturer states that the column is safe to backflush.

  • Flush with a Series of Solvents: Flush the column with a series of solvents, moving from polar to non-polar (for reversed-phase columns). A typical sequence might be:

    • 20 column volumes of your mobile phase without buffer salts (e.g., water/acetonitrile).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of 100% Isopropanol (to remove strongly bound hydrophobic compounds).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of your mobile phase without buffer salts.

  • Equilibrate: Reconnect the column in the correct flow direction and equilibrate with the mobile phase until a stable baseline is achieved.

Protocol 2: Checking for System Leaks and Dead Volume

Leaks or poor fittings can contribute to broad peaks and poor reproducibility.

  • Visual Inspection: Carefully inspect all fittings and connections for any signs of moisture or salt deposits (if using buffered mobile phase).

  • Pressure Test: Cap the outlet of a union in place of the column. Pressurize the system to its maximum normal operating pressure. The pressure should hold steady. A gradual drop in pressure indicates a leak somewhere in the system before the union.

  • Check Fittings: Ensure that all PEEK and stainless steel fittings are correctly swaged and tightened. For PEEK fittings, ensure the tubing is fully bottomed out in the port before tightening.[18] An improper ferrule depth can create dead volume.[20] Use pre-cut tubing where possible to ensure square ends.[17]

References

Validation & Comparative

A Comparative Analysis of Coenzyme Factor F430 and Its Biosynthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coenzyme Factor F430 (F430), a nickel-containing tetrapyrrole, is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme responsible for the biological formation of methane (B114726).[1][2] Understanding the biosynthesis and catalytic properties of F430 and its precursors is crucial for developing inhibitors of methanogenesis, a significant contributor to greenhouse gas emissions, and for harnessing methanogenic pathways for biofuel production. This guide provides a comparative analysis of F430 and its biosynthetic precursors, presenting key experimental data, detailed methodologies, and visual representations of the biosynthetic pathway.

The Biosynthetic Pathway of Factor F430

The biosynthesis of Factor F430 begins with uroporphyrinogen III, the common precursor to all natural tetrapyrroles.[1] The pathway proceeds through a series of enzymatic steps to yield the final F430 molecule. The key intermediates in this pathway are sirohydrochlorin, Ni(II)-sirohydrochlorin, Ni(II)-sirohydrochlorin a,c-diamide, and 15,17³-seco-F430-17³-acid (seco-F430).[1][3] The enzymes catalyzing these transformations are collectively known as the Cfb proteins (CfbA-E).[2][4]

F430_Biosynthesis UroIII Uroporphyrinogen III Siro Sirohydrochlorin UroIII->Siro Multiple steps NiSiro Ni(II)-Sirohydrochlorin Siro->NiSiro CfbA (Ni²⁺ insertion) NiSiroDiamide Ni(II)-Sirohydrochlorin a,c-diamide NiSiro->NiSiroDiamide CfbE (Amidation) SecoF430 seco-F430 NiSiroDiamide->SecoF430 CfbC/D (Reduction & Lactamization) F430 Factor F430 SecoF430->F430 CfbB (Cyclization)

Figure 1: Biosynthetic pathway of Factor F430 from uroporphyrinogen III.

Comparative Data of Factor F430 and Precursors

This section summarizes the available quantitative data for Factor F430 and its biosynthetic precursors. While a complete experimental dataset for all precursors is not available in the literature, this compilation provides a valuable comparative overview.

Physicochemical Properties
CompoundChemical FormulaMolar Mass ( g/mol )Color
SirohydrochlorinC₄₂H₄₆N₄O₁₆854.83Mauve
Ni(II)-SirohydrochlorinC₄₂H₄₄N₄NiO₁₆911.51Not Reported
Ni(II)-Sirohydrochlorin a,c-diamideC₄₂H₄₄N₆NiO₁₄907.54Dark Violet
seco-F430C₄₂H₄₉N₆NiO₁₂⁻887.58Not Reported
Factor F430 C₄₂H₅₁N₆NiO₁₃⁻ 905.59 Yellow
Spectroscopic Data

UV-visible spectroscopy is a key technique for characterizing tetrapyrroles due to their strong absorbance in the visible region. The absorption maxima (λmax) are sensitive to the macrocycle's structure, oxidation state, and the central metal ion.

CompoundUV-vis λmax (nm)Reference
Sirohydrochlorin376[5]
Ni(II)-SirohydrochlorinNot explicitly reported for all peaks
Ni(II)-Sirohydrochlorin a,c-diamideNot explicitly reported for all peaks
seco-F430Absorbance spectrum published, specific maxima not listed[1]
Factor F430 430 [1]
Catalytic Proficiency (Computational Data)

A computational study has provided valuable insights into the catalytic efficiency of Factor F430 compared to its nickel-containing precursors in the methane-forming reaction. This analysis reveals a progressive optimization of the cofactor's electronic properties throughout the biosynthetic pathway.

CompoundNiII/I Reduction Potential (V) vs. SHERate-Determining Barrier (kcal/mol)
Ni(II)-Sirohydrochlorin-1.13~34
Ni(II)-Sirohydrochlorin a,c-diamide-1.02~38
Ni(II)-hexahydrosirohydrochlorin a,c-diamide-0.37~24
seco-F430+0.02~28
Factor F430 +0.35 ~21

Data sourced from a computational study by Bharadwaz et al. (2023). The reduction potentials and energy barriers were calculated using density functional theory.

The data indicates that while the reduction potential of the nickel center becomes less favorable for the initial reductive cleavage step along the biosynthetic pathway, the overall catalytic competence improves. This is attributed to the strengthening of the Ni-S bond formed during the reaction, which stabilizes the transition state and lowers the activation energy barrier.[5]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. This section provides an overview of the methodologies for key experiments involved in the study of Factor F430 and its biosynthesis.

Heterologous Expression and Purification of Cfb Enzymes

The biosynthetic enzymes for Factor F430 (CfbA-E) can be heterologously expressed in Escherichia coli and purified for in vitro assays. A general protocol is outlined below, with specific details available in Moore et al. (2017).[1][2]

Protein_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Cloning Clone cfb genes into expression vector Transformation Transform E. coli with expression vector Cloning->Transformation Culture Grow E. coli culture Transformation->Culture Induction Induce protein expression (e.g., with IPTG) Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Lyse cells (e.g., sonication) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Chromatography Purify protein (e.g., Ni-NTA affinity chromatography for His-tagged proteins) Clarification->Chromatography

Figure 2: General workflow for heterologous expression and purification of Cfb enzymes.

Protocol Outline:

  • Gene Cloning: The cfb genes are cloned into a suitable E. coli expression vector, often with an affinity tag (e.g., His₆-tag) to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown and used to inoculate a larger volume of growth medium. Protein expression is induced at mid-log phase by the addition of an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Harvest and Lysis: Cells are harvested by centrifugation, resuspended in a suitable buffer, and lysed by methods such as sonication or high-pressure homogenization.

  • Purification: The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble protein is then subjected to affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) for His-tagged proteins). The purified protein is then dialyzed into a storage buffer. For iron-sulfur cluster-containing proteins like CfbC and CfbD, reconstitution of the clusters may be necessary under anaerobic conditions.[1]

Enzymatic Assays

The activity of the Cfb enzymes can be monitored by observing the conversion of their respective substrates to products using techniques like HPLC, UV-vis spectroscopy, and mass spectrometry.[1]

General Assay Conditions:

  • Assays are typically performed under anaerobic conditions to prevent oxidation of the tetrapyrrole intermediates.

  • The reaction buffer usually contains a buffering agent (e.g., Tris-HCl), salts (e.g., NaCl), and MgCl₂.

  • Reactions are initiated by the addition of the enzyme or a necessary cofactor (e.g., ATP).

Example: CfbB (Coenzyme F430 Synthetase) Assay [1]

This assay measures the ATP-dependent conversion of seco-F430 to Factor F430.

  • Reaction Mixture: Prepare a reaction mixture in an anaerobic environment containing:

    • Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 8, 150 mM NaCl, 10 mM MgCl₂, 10% (v/v) glycerol)

    • seco-F430 (substrate)

    • Purified CfbB enzyme

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Analysis: At various time points, take aliquots of the reaction and analyze the formation of F430 by reverse-phase HPLC with a diode array detector, monitoring the characteristic absorbance at 430 nm. The identity of the product can be confirmed by mass spectrometry.

HPLC-MS Analysis of Factor F430 and Precursors

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for separating and identifying F430 and its precursors.

Protocol Outline:

  • Sample Preparation: Cell extracts or purified samples are prepared and filtered before injection.

  • Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of aqueous and organic solvents (e.g., water/acetonitrile with a modifier like formic acid or ammonium (B1175870) acetate) is used to elute the compounds.

  • Detection and Identification:

    • A diode array detector (DAD) is used to monitor the absorbance of the eluting compounds at specific wavelengths (e.g., 430 nm for F430).

    • The eluent is then introduced into a mass spectrometer for mass analysis and fragmentation, confirming the identity of the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.[6]

Conclusion

The biosynthesis of Factor F430 is a complex and elegant pathway that fine-tunes the electronic and structural properties of a tetrapyrrole macrocycle for its specific role in methanogenesis. While Factor F430 is the most catalytically proficient cofactor for methyl-coenzyme M reductase, its biosynthetic precursors represent a fascinating case of evolutionary optimization. Further experimental characterization of these intermediates will undoubtedly provide deeper insights into the structure-function relationships of tetrapyrrole-based cofactors and may open new avenues for the development of targeted inhibitors of methane production.

References

A Comparative Analysis of Natural Cofactor F430 Variants and Their Functional Implications in Methane Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's original request referenced "Factor F430" in the context of coagulation. Our research indicates that F430 is a cofactor involved in methane (B114726) metabolism in archaea, not a blood coagulation factor. This guide provides a functional comparison of the natural variants of Cofactor F430 .

Introduction

Cofactor F430 is a nickel-containing tetrapyrrole, essential for the catalytic activity of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step in methanogenesis and the initial step in the anaerobic oxidation of methane (AOM).[1][2] The unique structure of F430 and its variants plays a crucial role in the challenging chemistry of methane formation and activation. This guide provides a detailed functional comparison of the known natural variants of Cofactor F430, supported by available experimental and computational data.

Structural and Functional Comparison of F430 Variants

Recent research has identified several natural variants of Cofactor F430, each associated with distinct metabolic functions and specific groups of archaea. The primary variants include the canonical F430, 17²-methylthio-F430 (mtF430 or F430-2), and 17,17²-dimethyl-F430.[3][4]

FeatureCanonical F43017²-methylthio-F430 (mtF430 / F430-2)17,17²-dimethyl-F430
Chemical Modification NoneMethylthio (-S-CH₃) group at the 17² positionMethyl groups at the 17 and 17² positions
Primary Metabolic Process MethanogenesisAnaerobic Oxidation of Methane (AOM)Anaerobic Oxidation of Ethane (B1197151)
Associated Organisms Most methanogenic archaea (e.g., Methanosarcina acetivorans)Anaerobic methanotrophic archaea (ANME-1)Ethane-oxidizing archaea (e.g., Candidatus Ethanoperedens thermophilum)[3]
Redox Potential (Ni(II)/Ni(I)) Approximately -600 mV or lower[5]Not experimentally determined, but computational studies suggest modifications influence reactivity[4]Not experimentally determined

Insights from Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have provided valuable quantitative insights into the functional differences imparted by F430 variants on the MCR active site. These simulations highlight how structural modifications to the cofactor influence substrate positioning, which is critical for catalysis.

Parameter (from MD Simulations)MCR with Canonical F430 (M. acetivorans)MCR with mtF430 (ANME-1)
Substrate Positioning (D1: CH₃-S-CoM methyl to HS-CoB thiol distance) Bimodal distribution with peaks around 4 Å and 6 ÅSharper distribution with a primary peak around 4 Å
Cofactor-Substrate Interaction (D2: Ni(I) to CH₃-S-CoM sulfur distance) Primarily a single distribution around 3.5 ÅBimodal distribution with peaks at ~3.5 Å and ~5 Å
Hydrophobic Cage Organization (D3avg: Average distance of cage residues to CH₃-S-CoM methyl) 5.1 ± 0.1 Å[1]5.0 ± 0.1 Å[1]

These computational data suggest that the methylthio modification in mtF430, coupled with amino acid substitutions in the MCR active site (e.g., Gln to Val), helps to optimize the positioning of substrates for AOM, which is the reverse of methanogenesis.[1][4][6]

Experimental Methodologies

The identification and characterization of F430 variants rely on a combination of advanced analytical techniques.

1. Extraction and Purification of F430 Variants

  • Protocol: F430 and its variants are typically extracted from cell pellets of archaea using a modified Bligh-Dyer extraction protocol followed by solid-phase extraction (SPE) for purification. The process involves cell lysis, solvent extraction, and chromatographic separation to isolate the cofactor variants.

2. Identification and Structural Characterization

  • Technique: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

  • Protocol:

    • Purified F430 samples are injected into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • A reversed-phase C18 column is commonly used with a gradient of acetonitrile (B52724) and water (with formic acid) as the mobile phase.

    • The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions of the F430 variants.

    • High-resolution mass data allows for the determination of the elemental composition of the variants, and tandem MS (MS/MS) fragmentation patterns are used to elucidate their specific structures.[7]

3. Spectroscopic Analysis

  • Technique: UV-Visible Spectroscopy

  • Protocol:

    • Purified F430 variants are dissolved in an appropriate buffer (e.g., phosphate (B84403) buffer).

    • The absorbance spectrum is recorded over a range of wavelengths (typically 200-800 nm).

    • Canonical F430 exhibits a characteristic absorption maximum at approximately 430 nm in its Ni(II) state.[8] Reduced (Ni(I)) and modified variants show distinct spectral shifts. For example, F430-3, another identified variant, has a different UV absorbance spectrum compared to the canonical F430.[9]

4. MCR Enzymatic Activity Assay

  • Principle: The activity of MCR is determined by measuring the rate of methane production from its substrates, methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB).

  • Protocol:

    • The assay is performed under strictly anaerobic conditions.

    • Purified MCR containing a specific F430 variant is incubated with CH₃-S-CoM and HS-CoB in a sealed vial.

    • The reaction is initiated by the addition of a reducing agent (e.g., titanium(III) citrate) to ensure the F430 is in its active Ni(I) state.

    • The headspace of the vial is periodically sampled and injected into a gas chromatograph (GC) to quantify the amount of methane produced over time. The rate of methane formation is used to calculate the enzyme's specific activity.

Signaling Pathways and Catalytic Mechanism

The function of F430 variants is intrinsically linked to the catalytic cycle of MCR. While not a signaling pathway in the traditional sense, the sequence of biochemical reactions represents a pathway for methane metabolism.

Catalytic Cycle of Methyl-Coenzyme M Reductase (MCR)

MCR_Catalytic_Cycle cluster_substrates Substrates cluster_products Products MCR_Ni_I MCR-F430 [Ni(I)] MCR_Ni_II_SCoM MCR-F430 [Ni(II)]-S-CoM MCR_Ni_I->MCR_Ni_II_SCoM + CH₃-S-CoM MCR_Ni_II_Disulfide MCR-F430 [Ni(II)]-(S-CoM-S-CoB)•- MCR_Ni_II_SCoM->MCR_Ni_II_Disulfide + •S-CoB HSCoB HS-CoB CH3_radical •CH₃ MCR_Ni_II_SCoM->CH3_radical MCR_Ni_II_Disulfide->MCR_Ni_I - CoM-S-S-CoB - e⁻ CH3SCoM CH₃-S-CoM SCoB_radical •S-CoB HSCoB->SCoB_radical CH4 CH₄ CoMS_SCoB CoM-S-S-CoB CH3_radical->CH4 + H from HS-CoB

Caption: The catalytic cycle of MCR involves the reduction of the Ni(II) center of F430 to Ni(I), which then initiates the cleavage of the C-S bond in methyl-coenzyme M, leading to the formation of methane.

Experimental Workflow for F430 Variant Analysis

F430_Analysis_Workflow start Archaeal Cell Culture (e.g., Methanogens, ANME) cell_harvest Cell Harvesting and Lysis start->cell_harvest extraction Solvent Extraction (Bligh-Dyer) cell_harvest->extraction purification Solid-Phase Extraction (SPE) extraction->purification analysis LC-HRMS Analysis purification->analysis uv_vis UV-Visible Spectroscopy purification->uv_vis data_analysis Data Analysis and Structure Elucidation analysis->data_analysis uv_vis->data_analysis

Caption: Workflow for the extraction, purification, and analysis of Cofactor F430 variants from archaeal cells.

Conclusion

The discovery of natural variants of Cofactor F430 has significantly advanced our understanding of the versatility of the methyl-coenzyme M reductase enzyme in different metabolic contexts. While canonical F430 is optimized for methanogenesis, variants such as 17²-methylthio-F430 and 17,17²-dimethyl-F430 appear to be evolutionary adaptations for the more energetically challenging processes of anaerobic methane and ethane oxidation, respectively. Further research, particularly focused on obtaining direct experimental data on the kinetics and redox properties of MCR with these F430 variants, will be crucial for a complete functional comparison and for potential applications in biofuel production and greenhouse gas mitigation.

References

A Comparative Guide to Validating Reconstituted Methyl-Coenzyme M Reductase (MCR) Activity with Diverse F430 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the catalytic efficiency of Methyl-Coenzyme M Reductase (MCR) with various synthetic F430 cofactor analogs is crucial for advancing methane (B114726) biotechnology and developing novel inhibitors. This guide provides a comparative analysis of reconstituted MCR activity, supported by experimental data and detailed methodologies.

Methyl-coenzyme M reductase (MCR) is the central enzyme in methanogenesis and anaerobic methane oxidation, catalyzing the reversible conversion of methyl-coenzyme M (CH3-S-CoM) and coenzyme B (HS-CoB) to methane and a heterodisulfide.[1] The catalytic activity of MCR is intrinsically linked to its nickel-containing prosthetic group, cofactor F430.[1] To elucidate the intricate reaction mechanism and explore the potential for enzymatic modulation, researchers have turned to reconstituting the apo-enzyme with synthetic F430 analogs. These studies provide valuable insights into the structure-function relationship of the cofactor and the enzyme's catalytic prowess.

Comparative Analysis of MCR Activity with F430 Analogs

While comprehensive experimental data directly comparing a wide range of F430 analogs in reconstituted MCR systems remains a developing area of research, valuable insights can be drawn from studies on native MCR isoenzymes and model systems. Hemoproteins reconstituted with synthetic nickel corrinoids, such as tetradehydro- and didehydrocorrinoid nickel complexes, have been identified as useful models for studying MCR's functionality.[2]

The following table summarizes the kinetic parameters of native MCR isoenzymes, which serve as a benchmark for evaluating the efficacy of reconstituted systems with F430 analogs.

EnzymeSubstrateApparent K_M_ (mM)Apparent V_max_ (μmol·min⁻¹·mg⁻¹)
MCR I Methyl-coenzyme M0.7 ± 0.2up to 100
Coenzyme B0.2 ± 0.1
MCR II Methyl-coenzyme M1.4 ± 0.2Not specified
Coenzyme B0.5 ± 0.2

Table 1: Kinetic parameters of native MCR isoenzymes from Methanothermobacter marburgensis. Data sourced from a 2019 study.[1]

Computational studies have also shed light on the catalytic competence of F430 and its biosynthetic precursors. These theoretical analyses suggest that the native F430 cofactor is evolutionarily fine-tuned for optimal methane synthesis, exhibiting superior reactivity compared to its precursors.[3] This highlights the critical role of the specific chemical modifications present in the native F430 macrocycle for efficient catalysis.

Experimental Protocols

Validating the activity of reconstituted MCR with different F430 analogs involves a multi-step process encompassing the preparation of apo-MCR, reconstitution with the desired analog, and subsequent activity assays.

Preparation of Apo-MCR

Obtaining a cofactor-free MCR (apo-MCR) is the prerequisite for reconstitution studies. This typically involves expressing the MCR subunits in a heterologous host that does not synthesize F430 or by employing purification strategies that can separate the native cofactor from the enzyme. Strict anaerobic conditions must be maintained throughout the purification process to prevent irreversible inactivation of the oxygen-sensitive enzyme.

Reconstitution of Apo-MCR with F430 Analogs

The reconstitution process involves the incubation of the purified apo-MCR with the synthetic F430 analog under anaerobic conditions. The efficiency of reconstitution can be monitored spectroscopically by observing changes in the UV-visible spectrum, as the nickel center of the cofactor exhibits distinct absorbance characteristics upon binding to the enzyme.[1][4]

MCR Activity Assay (Methane Evolution Assay)

The catalytic activity of the reconstituted MCR is typically determined by measuring the rate of methane production. The assay is performed under strictly anaerobic conditions in a sealed vial containing the reconstituted enzyme, the substrates methyl-coenzyme M and coenzyme B, and a reducing agent to maintain the active Ni(I) state of the cofactor.[4]

Detailed Protocol:

  • Reaction Mixture Preparation: In an anaerobic chamber, prepare a reaction mixture in a sealed vial containing an appropriate buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6), a reducing agent (e.g., titanium(III) citrate), methyl-coenzyme M, and coenzyme B.

  • Enzyme Addition: Initiate the reaction by injecting a known amount of the reconstituted MCR enzyme into the sealed vial.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific MCR enzyme (e.g., 60°C for MCR from Methanothermobacter marburgensis).

  • Methane Quantification: At specific time intervals, withdraw a sample from the headspace of the vial using a gas-tight syringe. The methane concentration in the headspace sample is then quantified using gas chromatography (GC) equipped with a flame ionization detector (FID).

  • Data Analysis: The rate of methane production is calculated from the increase in methane concentration over time. The specific activity is then determined by normalizing the rate to the amount of reconstituted MCR used in the assay. Kinetic parameters such as K_M_ and V_max_ can be determined by measuring the initial rates of methane production at varying substrate concentrations.

Visualizing the Experimental Workflow and Catalytic Cycle

To better understand the processes involved in validating reconstituted MCR activity and the fundamental catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_validation Activity Validation Apo_MCR Purification of Apo-MCR Reconstitution Incubation of Apo-MCR with F430 Analog Apo_MCR->Reconstitution F430_Analog Synthesis of F430 Analog F430_Analog->Reconstitution Activity_Assay Methane Evolution Assay (GC-FID) Reconstitution->Activity_Assay Data_Analysis Determination of Kinetic Parameters (Km, Vmax) Activity_Assay->Data_Analysis

Workflow for validating reconstituted MCR activity.

MCR_Catalytic_Cycle MCR_Ni_I MCR-F430(Ni-I) Intermediate1 [CH3-S-CoM MCR-F430(Ni-I)] MCR_Ni_I->Intermediate1 + CH3-S-CoM Intermediate2 [MCR-F430(Ni-II)-S-CoM + •CH3] Intermediate1->Intermediate2 Homolytic Cleavage MCR_Ni_I_Product MCR-F430(Ni-I) + CoM-S-S-CoB Intermediate2->MCR_Ni_I_Product + HS-CoB - CH4 MCR_Ni_I_Product->MCR_Ni_I Product Release

Simplified MCR catalytic cycle for methane formation.

References

Factor F430 versus vitamin B12: structural and functional differences

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the nickel-containing cofactor of methanogens and the cobalt-containing vitamin essential for human health, this guide delves into their distinct structural features, biosynthetic pathways, and functional roles. Intended for researchers, scientists, and drug development professionals, this document provides a comprehensive overview supported by experimental data and detailed methodologies.

Factor F430 and Vitamin B12, while both being modified tetrapyrroles, showcase nature's ability to utilize similar molecular scaffolds for vastly different, yet equally vital, biological functions. Factor F430, a nickel-containing corphin, is the prosthetic group for methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step of methanogenesis in archaea.[1][2][3] In contrast, Vitamin B12, a cobalt-containing corrinoid, is an essential coenzyme for a variety of enzymes in bacteria and animals, including humans, playing crucial roles in processes like DNA synthesis and fatty acid metabolism.[4][5][6] This guide will explore the key structural and functional distinctions that define these two remarkable molecules.

At a Glance: Key Differences

FeatureFactor F430Vitamin B12 (Cobalamin)
Central Metal Ion Nickel (Ni)Cobalt (Co)
Macrocycle Core Corphin (more reduced)Corrin (B1236194) (more oxidized)
Primary Function Methane (B114726) formation (methanogenesis)One-carbon metabolism, DNA synthesis, fatty acid metabolism
Key Enzyme Methyl-coenzyme M reductase (MCR)Methionine synthase, Methylmalonyl-CoA mutase
Organismal Distribution Methanogenic and methanotrophic archaeaBacteria, archaea, and animals (essential for humans)

Structural Dissimilarities: Corphin vs. Corrin

The fundamental structural difference between Factor F430 and Vitamin B12 lies in their macrocyclic core and the chelated metal ion.

Factor F430 possesses a highly reduced porphyrinoid structure known as a corphin .[1] This macrocycle is characterized by a greater degree of saturation compared to the corrin ring of Vitamin B12. The central nickel ion is typically in the +1 or +2 oxidation state within the active enzyme.[7][8] The structure of F430 was elucidated through X-ray crystallography and NMR spectroscopy.[1]

Vitamin B12 , or cobalamin, features a corrin ring, which is less saturated than the corphin ring of F430 but more reduced than a porphyrin.[5] The central cobalt ion can exist in various oxidation states, most commonly Co(I), Co(II), and Co(III), which is crucial for its catalytic activity.[9][10] The biologically active forms, methylcobalamin (B1676134) and adenosylcobalamin, feature a direct cobalt-carbon bond, a rarity in biology.[11][12]

Table 1: Structural and Physicochemical Properties
PropertyFactor F430Vitamin B12 (Cyanocobalamin)
Chemical Formula C42H51N6NiO13⁻[1][13]C63H88CoN14O14P[5]
Molar Mass 906.58 g/mol [1]1355.39 g/mol
Central Metal Nickel (Ni)Cobalt (Co)
Macrocycle CorphinCorrin
Spectroscopic Maximum (λmax) ~430 nm (Ni²⁺ state)[1][14]~361 nm, ~520 nm, ~550 nm (Co³⁺ state)[15]
Redox Potential (Ni²⁺/Ni¹⁺) ~ -440 mV to -650 mV[8][16]Varies with axial ligands, e.g., ~ -500 mV for Cob(II)alamin/Cob(I)alamin[17]

Biosynthetic Pathways: A Divergence from a Common Ancestor

Both Factor F430 and Vitamin B12 share a common biosynthetic precursor, uroporphyrinogen III , the progenitor of all natural tetrapyrroles.[1][18] However, their synthetic routes diverge significantly from this point, leading to their unique structures.

The biosynthesis of Factor F430 involves the insertion of nickel into a sirohydrochlorin (B1196429) intermediate by the chelatase CbiX.[1][19] This is followed by a series of enzymatic steps including amidation, a six-electron reduction, lactamization, and the formation of a carbocyclic ring, catalyzed by the Cfb family of enzymes.[1][19][20]

In contrast, the Vitamin B12 biosynthetic pathway is a more complex process, involving around 30 enzymatic steps.[21][22] It can proceed through either an aerobic or an anaerobic route, with a key difference being the timing of cobalt insertion.[22][23] The anaerobic pathway sees cobalt inserted early, while in the aerobic pathway, it is a later step.[23]

Biosynthesis_Comparison cluster_F430 Factor F430 Biosynthesis cluster_B12 Vitamin B12 Biosynthesis UroIII Uroporphyrinogen III Sirohydrochlorin Sirohydrochlorin UroIII->Sirohydrochlorin Precorrin2 Precorrin-2 UroIII->Precorrin2 Ni_Siro Ni-Sirohydrochlorin Sirohydrochlorin->Ni_Siro CbiX (Ni²⁺ insertion) F430 Factor F430 Ni_Siro->F430 Cfb enzymes Co_Precorrin Cobalt-Precorrin Intermediates Precorrin2->Co_Precorrin Co²⁺ insertion (anaerobic) B12 Vitamin B12 Co_Precorrin->B12 ~30 steps

Fig. 1: Simplified comparison of the biosynthetic pathways of Factor F430 and Vitamin B12.

Functional Roles: Methane vs. Metabolism

The distinct structures of Factor F430 and Vitamin B12 dictate their specialized biological functions.

Factor F430 is exclusively found as the prosthetic group of methyl-coenzyme M reductase (MCR) .[1][3] This enzyme catalyzes the final and rate-determining step in methanogenesis, the formation of methane from methyl-coenzyme M and coenzyme B.[2][24] The nickel center of F430 cycles between the Ni(I) and Ni(II) oxidation states to facilitate this reaction.[7][8][25]

Vitamin B12 serves as a cofactor for a broader range of enzymes. In humans, there are two primary B12-dependent enzymes:

  • Methionine Synthase : Utilizes methylcobalamin to catalyze the conversion of homocysteine to methionine, a crucial step in one-carbon metabolism and DNA synthesis.[6][26][27]

  • Methylmalonyl-CoA Mutase : Requires adenosylcobalamin to convert L-methylmalonyl-CoA to succinyl-CoA, an important reaction in the metabolism of odd-chain fatty acids and some amino acids.[26][27][28]

The cobalt center of Vitamin B12 is redox-active and plays a direct role in the catalytic mechanisms of these enzymes, which can involve both homolytic and heterolytic cleavage of the cobalt-carbon bond.[10][29][30]

Functional_Roles F430 Factor F430 MCR Methyl-coenzyme M Reductase (MCR) F430->MCR Prosthetic Group Methanogenesis Methanogenesis (Methane Production) MCR->Methanogenesis Catalyzes B12 Vitamin B12 Met_Synthase Methionine Synthase B12->Met_Synthase Cofactor MMM Methylmalonyl-CoA Mutase B12->MMM Cofactor One_Carbon_Metabolism One-Carbon Metabolism & DNA Synthesis Met_Synthase->One_Carbon_Metabolism Catalyzes Fatty_Acid_Metabolism Fatty Acid & Amino Acid Metabolism MMM->Fatty_Acid_Metabolism Catalyzes

Fig. 2: Overview of the primary functional roles of Factor F430 and Vitamin B12.

Experimental Methodologies

The characterization of Factor F430 and Vitamin B12 has relied on a suite of advanced analytical techniques.

Table 2: Key Experimental Techniques and Findings
TechniqueApplication for Factor F430Application for Vitamin B12
X-ray Crystallography Determined the three-dimensional structure of F430 and its binding within MCR.[1]Elucidated the complex structure of various cobalamins, revealing the corrin ring and the cobalt-carbon bond.
NMR Spectroscopy Provided detailed information on the connectivity and stereochemistry of the F430 macrocycle.[1]Used to study the structure and dynamics of B12 and its derivatives in solution.
UV-Visible Spectroscopy Characterized the different oxidation states of the nickel center based on their distinct absorption spectra (e.g., λmax ~430 nm for Ni²⁺).[1][16][31]Identified the different oxidation states of cobalt and the electronic transitions within the corrin ring.[15]
EPR/ENDOR Spectroscopy Used to study the paramagnetic Ni(I) and Ni(III) states of F430, providing insights into the electronic structure and coordination environment of the nickel ion.[16]Characterized the Co(II) state and radical intermediates in B12-dependent enzymatic reactions.
Mass Spectrometry Determined the precise molecular weight of F430 and its variants.[13][32]Used for the identification and quantification of different forms of cobalamin in biological samples.
Genetic and Biochemical Assays Identified and characterized the genes and enzymes (CfbA-E) involved in the F430 biosynthetic pathway.[19][20]Elucidated the complex enzymatic steps in the aerobic and anaerobic biosynthesis of Vitamin B12.[21][22]
Experimental Workflow: Isolation and Characterization of Factor F430

A general workflow for the isolation and characterization of Factor F430 from methanogenic archaea is outlined below.

F430_Workflow Cell_Culture 1. Cultivation of Methanogenic Archaea Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Purification 3. Purification of Methyl-coenzyme M Reductase (MCR) Cell_Lysis->Purification Extraction 4. Extraction of F430 from MCR Purification->Extraction Analysis 5. Spectroscopic and Structural Analysis Extraction->Analysis UVVis UV-Visible Spectroscopy Analysis->UVVis MS Mass Spectrometry Analysis->MS NMR NMR Spectroscopy Analysis->NMR Xray X-ray Crystallography Analysis->Xray

Fig. 3: Generalized experimental workflow for the study of Factor F430.

Conclusion

Factor F430 and Vitamin B12, despite their shared tetrapyrrolic heritage, represent a fascinating case of evolutionary divergence in cofactor function. The substitution of nickel for cobalt and the distinct saturation levels of their macrocyclic rings lead to profoundly different chemical properties and biological roles. Factor F430 is a highly specialized cofactor for methane production in a specific group of archaea, while Vitamin B12 is a more versatile coenzyme essential for fundamental metabolic processes in a wide range of organisms. Understanding these differences not only enhances our knowledge of microbial metabolism and human biochemistry but also opens avenues for the development of novel therapeutic agents and biotechnological applications, such as inhibitors of methanogenesis to reduce greenhouse gas emissions.

References

Computational Modeling of the Factor F430 Active Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate computational modeling of metalloenzyme active sites is a significant challenge in theoretical chemistry and a crucial tool for understanding enzymatic mechanisms and designing novel inhibitors. Factor F430, a nickel-containing hydrocorphin, is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme responsible for the biological formation of methane. Understanding the electronic structure and reactivity of the F430 active site is paramount for fields ranging from bio-inspired catalysis to drug development targeting methanogenic archaea. This guide provides a comparative overview of computational methods applied to the study of the Factor F430 active site and other key nickel-containing cofactors, with a focus on the performance of these methods against experimental data.

Performance of Computational Methods for Nickel Cofactors

The accurate prediction of geometric, spectroscopic, and thermodynamic properties of transition metal complexes is highly dependent on the chosen computational methodology. Density Functional Theory (DFT) has emerged as the most widely used approach due to its favorable balance of computational cost and accuracy. However, the large number of available exchange-correlation functionals necessitates careful benchmarking.

Spectroscopic Properties: EPR Parameters

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species, such as the Ni(I) state of Factor F430. The accurate prediction of EPR parameters, namely the g-tensor and hyperfine coupling constants (A-tensors), is a key benchmark for computational methods.

Table 1: Comparison of Calculated and Experimental EPR g-values for Ni(I) Centers

SystemComputational MethodBasis SetCalculated g-values (gx, gy, gz)Experimental g-values (gx, gy, gz)Reference
Ni(I)F430 modelDFT (B3LYP)Not specifiedAxial tensor predicted2.24, 2.24, 2.05[1]
Ni(I) Complex 1DFT (B3LYP)EPRII/IGLOII/Wachters2.146, 2.063, 2.0172.146, 2.063, 2.017[2]

Note: The quality of agreement between calculated and experimental g-values for the Ni(I) complex in the second entry suggests that the chosen computational methodology is adequate for predicting trends in magnetic parameters.[2]

Reaction Energetics: Barrier Heights and Reaction Energies

Understanding the catalytic cycle of metalloenzymes requires the accurate calculation of reaction barriers and energies of intermediates. Several benchmark studies have assessed the performance of various DFT functionals for transition metal reaction energetics.

Table 2: Mean Absolute Deviations (MAD) of DFT Functionals for Metalloenzyme Reaction and Barrier Energies (kcal/mol)

FunctionalMME55 Benchmark Set (MAD)TMC151 Benchmark Set (MAD)General Recommendation
B3LYPHighModerateNot recommended for high accuracy
PBE0-D3Low (1.1 kcal/mol for a related set)GoodRecommended
ωB97M-VGoodExcellentHighly Recommended
ωB97X-VGoodExcellentHighly Recommended
MN15GoodExcellentHighly Recommended

Data compiled from references[3][4][5][6][7]. The MME55 and TMC151 are comprehensive benchmark sets for metalloenzyme and transition metal chemistry, respectively. Lower MAD values indicate better performance.

Alternative Nickel-Containing Cofactor Active Sites

A comparative analysis with other nickel-containing cofactors provides a broader context for understanding the unique features of Factor F430.

  • [NiFe]-Hydrogenase: These enzymes catalyze the reversible oxidation of molecular hydrogen. The active site contains a heterobimetallic nickel-iron center. Computational studies using DFT have been instrumental in elucidating the catalytic mechanism and the electronic structure of various intermediates.[8][9][10]

  • Carbon Monoxide Dehydrogenase (CODH): CODHs catalyze the reversible oxidation of carbon monoxide to carbon dioxide at a complex Ni-Fe-S cluster called the C-cluster.[9][11] Computational models have been crucial in understanding substrate binding and the redox chemistry of the active site.

  • Nickel Pincer Nucleotide Cofactor: Found in lactate (B86563) racemase, this recently discovered cofactor features a nickel atom coordinated by a pincer-type ligand. DFT calculations have been employed to investigate the mechanism of lactate racemization.[12]

Experimental and Computational Protocols

Experimental Methods
  • EPR Spectroscopy: Used to characterize paramagnetic species like Ni(I) and Ni(III) states. Multifrequency EPR (X-band, Q-band) and advanced techniques like ENDOR (Electron Nuclear Double Resonance) provide detailed information about the electronic structure and ligand coordination.[1][2]

  • X-ray Crystallography: Provides high-resolution structures of the enzyme active site, which are the starting point for most computational studies.

  • Magnetic Circular Dichroism (MCD) Spectroscopy: Complements EPR and electronic absorption spectroscopy for the characterization of electronic states.[13]

Computational Methods
  • Density Functional Theory (DFT): The workhorse for computational studies of metalloenzyme active sites. The choice of the exchange-correlation functional is critical for obtaining accurate results. Hybrid functionals, such as B3LYP and PBE0, and range-separated hybrid functionals, like the ωB97 series, are commonly used.[3][4][14]

  • Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach where the active site (QM region) is treated with a high level of theory (e.g., DFT), while the surrounding protein and solvent are treated with a more computationally efficient method (molecular mechanics). This allows for the inclusion of the protein environment's influence on the active site.

  • Basis Sets: A sufficiently large and flexible basis set is required for accurate calculations on transition metal complexes. Triple-ζ quality basis sets, such as def2-TZVP or the correlation-consistent cc-pVTZ, are generally recommended.[4] For EPR calculations, specialized basis sets like EPR-II are often employed.[2]

  • Solvation Models: The effect of the solvent is often included using implicit solvation models, such as the Polarizable Continuum Model (PCM).

Visualizing Computational Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of the computational modeling of the Factor F430 active site and its biological context.

computational_workflow cluster_data_prep Data Preparation cluster_computation Quantum Chemical Calculations cluster_analysis Analysis and Validation pdb X-ray Crystal Structure model Build Active Site Model pdb->model dft DFT Functional Selection (e.g., ωB97M-V, PBE0) model->dft basis Basis Set Selection (e.g., def2-TZVP) model->basis geom_opt Geometry Optimization dft->geom_opt basis->geom_opt freq Frequency Calculation geom_opt->freq props Property Calculation (EPR, Reaction Energies) geom_opt->props comparison Compare Calculated vs. Experimental Results props->comparison exp_data Experimental Data (Spectroscopy, Kinetics) exp_data->comparison mechanism Elucidate Reaction Mechanism comparison->mechanism MCR_catalytic_cycle cluster_substrates Substrates cluster_products Products Ni_I Ni(I)-F430 Ni_II_SCoM Ni(II)-S-CoM Ni_I->Ni_II_SCoM + CH3-S-CoM Ni_II_SCoB Ni(II)-S-CoB Ni_II_SCoM->Ni_II_SCoB + HS-CoB - CH4 Ni_I_product Ni(I)-F430 Ni_II_SCoB->Ni_I_product - CoM-S-S-CoB CH3SCoM CH3-S-CoM HSCoB HS-CoB CH4 CH4 CoMSSCoB CoM-S-S-CoB active_site_comparison F430 Factor F430 Ni in a hydrocorphin ring Methyl-Coenzyme M Reductase NiFeH [NiFe]-Hydrogenase Ni-Fe heterobimetallic center H2 activation CODH CO Dehydrogenase Ni-Fe-S cluster (C-cluster) CO oxidation NiPincer Ni-Pincer Cofactor Ni coordinated by a pincer ligand Lactate Racemase

References

A Comparative Analysis of the Catalytic Efficiency of Coenzyme F430 and its Synthetic Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coenzyme F430, a nickel-containing tetrapyrrole, is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme responsible for the biological formation of methane (B114726).[1][2] The unique catalytic activity of F430 in mediating the challenging chemical transformation of a methyl group to methane has spurred interest in the development of synthetic mimics. This guide provides a comparative overview of the catalytic efficiency of native F430 within MCR and the properties of its synthetic analogues, based on available experimental data.

Quantitative Comparison of Catalytic Parameters

Direct experimental comparison of the catalytic efficiency of native F430 and its synthetic mimics in the context of methane formation by methyl-coenzyme M reductase (MCR) is limited in the current scientific literature. Research on synthetic mimics has primarily focused on replicating the spectroscopic and electrochemical properties of the native coenzyme, with less emphasis on their incorporation into an apo-enzyme and subsequent catalytic activity.

The following table summarizes the key catalytic parameters for the native coenzyme F430 in MCR from Methanothermobacter marburgensis.

ParameterMCR I IsoenzymeMCR II IsoenzymeReference
Specific Activity up to 100 µmol CH₄ min⁻¹ mg⁻¹Not Reported[3]
Catalytic Rate Constant (k_cat) ~20 s⁻¹Not Reported[4]
Apparent K_M (Methyl-Coenzyme M) 0.7 ± 0.2 mM1.4 ± 0.2 mM[3]
Apparent K_M (Coenzyme B) 0.2 ± 0.1 mM0.5 ± 0.2 mM[3]

Note: The data presented is for the native F430 cofactor within the MCR enzyme complex. There is a lack of reported data for the catalytic activity of synthetic mimics in a comparable enzymatic system for methane formation.

Synthetic Mimics of Coenzyme F430

Several synthetic mimics of coenzyme F430 have been developed to understand its fundamental chemical properties.

  • F430 Pentamethyl Ester (F430M): This hydrophobic derivative of the natural coenzyme is often used in electrochemical studies. It has been instrumental in demonstrating the one-electron reduction of the inactive Ni(II) form to the catalytically active Ni(I) state, which is a key feature of the native coenzyme's catalytic cycle.

  • Ni-Corrin Complexes: More recent research has focused on the synthesis of nickel-containing corrinoids as F430 mimics. These compounds can also be reversibly reduced to a Ni(I) species. While they have shown promise in electrocatalytic dehalogenation reactions, their efficacy in methane formation has not been reported.

While these mimics successfully replicate certain electronic properties of F430, their ability to catalyze the formation of methane with efficiencies comparable to the native cofactor within MCR remains to be demonstrated. A significant challenge is the successful reconstitution of an apo-MCR with a synthetic mimic to create a functional holoenzyme.

Experimental Protocols

The catalytic activity of MCR is typically determined by measuring the rate of methane formation from its substrates, methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB).

MCR Activity Assay

Objective: To quantify the rate of methane production catalyzed by MCR.

Materials:

  • Purified MCR enzyme

  • Methyl-coenzyme M (CH₃-S-CoM)

  • Coenzyme B (HS-CoB)

  • Titanium(III) citrate (B86180) (as a reductant)

  • Aquacobalamin

  • Buffer solution (e.g., Tris-HCl or MOPS, pH 7.2-7.6)

  • Anaerobic chamber or glove box

  • Gas-tight vials with septa

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • Prepare the assay mixture in an anaerobic environment to prevent inactivation of the oxygen-sensitive MCR.

  • The standard assay mixture in a final volume of 0.2-0.4 mL contains:

    • Buffer (e.g., 500 mM MOPS/NaOH, pH 7.2)

    • 10 mM CH₃-S-CoM

    • 1 mM HS-CoB

    • 0.3 mM Aquacobalamin

    • 30 mM Ti(III) citrate

  • Add the purified MCR enzyme to the assay mixture to initiate the reaction.

  • Incubate the reaction vials at the optimal temperature for the enzyme (e.g., 60-65°C for MCR from M. marburgensis).

  • At specific time points, withdraw a sample of the headspace gas from the vials using a gas-tight syringe.

  • Inject the gas sample into a GC-FID to quantify the amount of methane produced.

  • Calculate the specific activity of the enzyme in µmol of methane formed per minute per milligram of protein.

Visualizing Key Processes

Catalytic Cycle of Methyl-Coenzyme M Reductase

MCR_Catalytic_Cycle MCR(Ni-I)-F430 MCR(Ni-I)-F430 MCR(Ni-I)-F430_CH3-S-CoM MCR(Ni-I)-F430 CH3-S-CoM MCR(Ni-I)-F430->MCR(Ni-I)-F430_CH3-S-CoM + CH3-S-CoM Transition_State [CoB-S-H • MCR(Ni-II)-F430 • S-CoM • CH3•] MCR(Ni-I)-F430_CH3-S-CoM->Transition_State + HS-CoB MCR(Ni-II)-F430_CoM-S-S-CoB MCR(Ni-II)-F430 CoM-S-S-CoB Transition_State->MCR(Ni-II)-F430_CoM-S-S-CoB - CH4 MCR(Ni-II)-F430_CoM-S-S-CoB->MCR(Ni-I)-F430 + 2e- - CoM-S-S-CoB

Caption: The catalytic cycle of MCR showing the key nickel oxidation states and substrate interactions.

Experimental Workflow for MCR Activity Assay

MCR_Assay_Workflow cluster_prep Preparation (Anaerobic) cluster_reaction Reaction cluster_analysis Analysis Prepare_Assay_Mix Prepare Assay Mixture (Buffer, Substrates, Reductant) Add_Enzyme Initiate with MCR Enzyme Prepare_Assay_Mix->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Sample_Headspace Sample Headspace Gas Incubate->Sample_Headspace GC_Analysis Quantify CH4 via GC-FID Sample_Headspace->GC_Analysis Calculate_Activity Calculate Specific Activity GC_Analysis->Calculate_Activity

Caption: A generalized workflow for determining the catalytic activity of Methyl-Coenzyme M Reductase.

References

Coenzyme F430 vs. mcrA Gene Abundance: A Comparative Guide to Biomarkers for Methanogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of methanogenic activity is crucial for understanding microbial ecosystems and harnessing their potential. Two key biomarkers have emerged as reliable indicators: Coenzyme F430, the nickel-containing prosthetic group of methyl-coenzyme M reductase (MCR), and the mcrA gene, which encodes the alpha subunit of this essential enzyme. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate biomarker for your research needs.

At a Glance: F430 vs. mcrA Gene

FeatureCoenzyme F430mcrA Gene Abundance
What it Measures Concentration of the MCR enzyme's prosthetic group, reflecting the enzymatic machinery present.Number of gene copies, indicating the genetic potential for methanogenesis.
Indication More directly related to in-situ methanogenic activity or enzymatic potential.Represents the abundance of methanogenic archaea (biomass or population size).
Methodology Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Quantitative Polymerase Chain Reaction (qPCR)
Sample Type Environmental samples (e.g., sediments, soil, water), anaerobic digester sludge.DNA extracted from a wide range of environmental and biological samples.
Advantages Directly quantifies a functional molecule involved in the terminal step of methanogenesis. F430 concentration has shown a significant positive correlation with methane (B114726) production rates.[1]Highly sensitive and specific for methanogens. Can be used to assess the diversity of methanogenic populations through sequencing.
Limitations The analysis requires specialized and costly equipment (LC-MS/MS). The stability of F430 after cell death can be a factor, although its degradation is relatively rapid.[2]The presence of the gene does not always equate to active methanogenesis (dormant cells). PCR inhibitors in environmental samples can affect quantification.

Performance Comparison: Experimental Data

Studies have demonstrated a strong positive correlation between Coenzyme F430 concentration, mcrA gene transcript abundance, and the rate of methane production, suggesting that both are robust indicators of methanogenesis.

In a study on an anaerobic membrane bioreactor, the F430 content and the number of mcrA gene transcripts showed a significant positive correlation with the in-situ methane production rate.[1] This indicates that both biomarkers can effectively monitor the dynamics of methanogenic activity. However, the study also noted that the degradation kinetics of F430 are slower than those of mcrA transcripts, which could be a consideration in studies of rapid microbial responses.[1]

Another investigation in subsurface marine sediments found that the biomass of methanogens estimated from F430 concentrations was one to two orders of magnitude higher than estimates based on mcrA gene quantification.[2] This suggests that F430 analysis may detect methanogens that are not easily quantifiable by conventional molecular techniques, potentially due to limitations in DNA extraction or PCR amplification.[2]

The following table summarizes findings from a study comparing F430 and mcrA in an anaerobic bioreactor subjected to organic loading rate shocks.

ParameterCorrelation with Methane Production RateRemarks
Coenzyme F430 Content Significant Positive CorrelationSlower degradation kinetics observed.
mcrA Gene Transcript No. Significant Positive CorrelationReflects the active portion of the methanogenic community.
mcrA Gene Copy No. Weaker CorrelationRepresents the total methanogenic population, including inactive cells.

Experimental Protocols

Quantification of Coenzyme F430 via LC-MS/MS

This protocol is a synthesized representation of methods described in the literature.[3]

  • Extraction:

    • Lyophilize and weigh the environmental or sludge sample.

    • Extract Coenzyme F430 from the sample using a suitable solvent, such as a mixture of methanol, water, and formic acid, through ultrasonication.

    • Centrifuge the sample to pellet the solids and collect the supernatant.

    • Repeat the extraction process multiple times to ensure complete recovery.

  • Purification and Derivatization:

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

    • Redissolve the extract in a minimal amount of formic acid.

    • (Optional but recommended) Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

    • For improved chromatographic performance and detection, derivatize F430 to its methyl ester (F430M) by adding methanolic HCl and incubating.

    • Neutralize the reaction and dry the sample.

  • LC-MS/MS Analysis:

    • Reconstitute the dried, derivatized sample in a suitable mobile phase.

    • Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

    • Separate F430M using a C18 reversed-phase column with a gradient elution program.

    • Detect and quantify F430M using multiple reaction monitoring (MRM) in positive electrospray ionization mode.

    • Use an external standard curve of purified F430M for accurate quantification.

Quantification of mcrA Gene Abundance via qPCR

This protocol is a generalized procedure based on common qPCR methodologies for mcrA.[4][5]

  • DNA Extraction:

    • Extract total genomic DNA from the sample using a commercially available DNA extraction kit suitable for the sample type (e.g., soil, water, sludge).

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer or fluorometer.

  • qPCR Reaction Setup:

    • Prepare a master mix containing a SYBR Green or TaqMan-based qPCR mix, forward and reverse primers targeting the mcrA gene (e.g., mlas and mcrA-rev), and nuclease-free water.

    • Add a known amount of template DNA to each reaction well.

    • Include no-template controls (NTCs) to check for contamination and a standard curve of known mcrA gene copy numbers for quantification.

  • qPCR Cycling and Data Analysis:

    • Perform the qPCR reaction in a real-time PCR cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis step at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.

    • Determine the cycle threshold (Ct) values for the unknown samples and the standard curve.

    • Calculate the mcrA gene copy number in the unknown samples by interpolating their Ct values against the standard curve.

Visualizing the Concepts

Methanogenesis_Pathway cluster_methanogenesis Methanogenesis Organic_Matter Organic Matter Acetate Acetate Organic_Matter->Acetate H2_CO2 H₂ + CO₂ Organic_Matter->H2_CO2 Methyl_CoM Methyl-Coenzyme M Acetate->Methyl_CoM H2_CO2->Methyl_CoM Methane Methane (CH₄) Methyl_CoM->Methane Catalyzed by MCR MCR_Enzyme MCR Enzyme (encoded by mcrA gene) F430 Coenzyme F430 (Prosthetic Group)

Figure 1. The central role of MCR, its prosthetic group F430, and the encoding gene mcrA in the final step of methanogenesis.

Experimental_Workflow cluster_sample Sample Collection cluster_F430 F430 Analysis cluster_mcrA mcrA Gene Analysis Sample Environmental/ Bioreactor Sample Extraction Extraction & Purification Sample->Extraction DNA_Extraction DNA Extraction Sample->DNA_Extraction Derivatization Derivatization to F430M Extraction->Derivatization LCMS LC-MS/MS Quantification Derivatization->LCMS F430_Result F430 Concentration (Activity Proxy) LCMS->F430_Result qPCR qPCR Amplification DNA_Extraction->qPCR mcrA_Result mcrA Gene Abundance (Biomass Proxy) qPCR->mcrA_Result

Figure 2. A generalized workflow for the comparative analysis of Coenzyme F430 and mcrA gene abundance from a single sample.

Conclusion

Both Coenzyme F430 and the mcrA gene are valuable biomarkers for the study of methanogenesis. The choice between them depends on the specific research question.

  • For a more direct measure of the potential for methanogenic activity and the enzymatic machinery present, Coenzyme F430 is an excellent choice. Its quantification provides a snapshot of the functional component of the methanogenic community.

  • When the goal is to determine the abundance and diversity of the methanogenic population, quantifying the mcrA gene is the preferred method. It provides a robust measure of the genetic potential for methanogenesis within a given environment.

References

Navigating the Analysis of Coenzyme F430: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving methanogenic archaea and anaerobic methanotrophic archaea, the accurate detection and quantification of Coenzyme F430 is paramount. This essential nickel-containing tetrapyrrole is the prosthetic group for methyl-coenzyme M reductase (MCR), the key enzyme in methane (B114726) metabolism.[1] This guide provides a comprehensive comparison of the established analytical techniques for F430, addressing the notable absence of antibody-based assays and detailing the robust alternative methods available.

The Absence of Immunoassays for Factor F430

A thorough review of the scientific literature and commercial antibody markets reveals a conspicuous absence of antibodies raised against Factor F430. Consequently, there are no cross-reactivity studies or immunoassay-based detection kits (e.g., ELISA) available for this coenzyme. The primary reason for this lies in the molecular nature of F430. As a relatively small molecule, it is not immunogenic on its own. To elicit an immune response and generate antibodies, small molecules, known as haptens, must be covalently coupled to a larger carrier protein. To date, there is no published evidence of successful hapten-carrier conjugate synthesis or subsequent antibody production for Factor F430.

Therefore, the scientific community relies on analytical chemistry techniques that leverage the unique physicochemical properties of F430 for its detection and quantification.

Comparative Analysis of F430 Detection Methods

The primary methods for the analysis of Factor F430 are centered around its distinct spectroscopic signature and its behavior in chromatographic separation coupled with mass spectrometry.

Method Principle Sensitivity Quantitative Capability Sample Throughput Instrumentation Requirement
UV-Visible Spectroscopy Measures the absorbance of light by the F430 molecule. F430 has a characteristic absorption maximum at approximately 430 nm.[1]LowSemi-quantitative to quantitativeHighSpectrophotometer
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection Separates F430 from other molecules in a complex mixture based on its chemical properties, followed by detection using its characteristic light absorbance.[2]ModerateQuantitativeModerateHPLC system with a UV-Vis or Photodiode Array (PDA) detector
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates F430 using HPLC, followed by highly sensitive and specific detection based on its mass-to-charge ratio and fragmentation pattern.[3][4]Very High (down to femtomole levels)Highly accurate and precise quantificationModerate to HighHPLC system coupled to a tandem mass spectrometer

In-Depth Look at Key Methodologies

UV-Visible Spectroscopy

This technique offers a straightforward and rapid method for the preliminary detection and rough estimation of F430 concentrations in purified or semi-purified samples. Its utility is, however, limited by its low sensitivity and susceptibility to interference from other molecules that absorb light in the same spectral region.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

By coupling HPLC with a UV-Vis or PDA detector, the specificity of F430 detection is significantly enhanced compared to simple spectroscopy. The chromatographic separation isolates F430 from interfering compounds, allowing for more accurate quantification based on the area of the chromatographic peak at 430 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for the sensitive and specific quantification of Factor F430 in complex biological and environmental samples.[3][4] This method offers unparalleled sensitivity, enabling the detection of F430 at the femtomole level, which is crucial for studies where the concentration of methanogenic archaea is low.[3] The high specificity is achieved through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion of F430 is selected and its characteristic fragment ions are monitored.

Experimental Protocols

Sample Preparation and Extraction of Factor F430

A critical first step for all analytical methods is the efficient extraction of F430 from the sample matrix (e.g., microbial cell pellets, soil, sediment).

  • Cell Lysis and Extraction: Samples are typically subjected to ultrasonication in an acidic solution, such as 1% formic acid, to lyse the cells and release the coenzyme.[5][6]

  • Centrifugation: Following extraction, the sample is centrifuged to pellet cellular debris, and the supernatant containing F430 is collected.[6]

  • Purification (Optional but Recommended for Complex Matrices): For complex samples, a solid-phase extraction (SPE) step, for instance using a silica (B1680970) gel column, may be employed to remove interfering substances.[5]

  • Derivatization for GC-MS (if applicable) or for improved LC separation: In some protocols, F430 is converted to its methyl ester (F430M) to improve its chromatographic properties.[7]

LC-MS/MS Analysis Protocol
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[3]

    • Mobile Phases: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to specific product ions. For F430, the specific m/z values will depend on the isotopic composition of the nickel and the derivatization state.

Visualizing the Workflow

F430_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods Sample Biological Sample Extraction Extraction with 1% Formic Acid Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant with F430 Centrifugation->Supernatant Purification Optional Purification (SPE) Supernatant->Purification UV_Vis UV-Vis Spectroscopy Supernatant->UV_Vis For Purified Samples HPLC HPLC-UV/Vis Purification->HPLC To HPLC LC_MSMS LC-MS/MS Purification->LC_MSMS To LC-MS/MS

Caption: Workflow for the extraction and analysis of Coenzyme F430.

LC_MSMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry HPLC_Column HPLC Column (e.g., C18) ESI Electrospray Ionization (ESI) HPLC_Column->ESI Mobile_Phase Solvent Gradient Mobile_Phase->HPLC_Column Quad1 Quadrupole 1 (Precursor Ion Selection) ESI->Quad1 Collision_Cell Quadrupole 2 (Collision Cell - Fragmentation) Quad1->Collision_Cell Quad3 Quadrupole 3 (Product Ion Detection) Collision_Cell->Quad3 Detector Detector Quad3->Detector Data_Analysis Data Analysis and Quantification Detector->Data_Analysis Extracted_Sample Extracted F430 Sample Extracted_Sample->HPLC_Column

Caption: Detailed workflow of LC-MS/MS analysis for Coenzyme F430.

References

A Spectroscopic Comparison of Factor F430 and Other Nickel-Containing Tetrapyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Factor F430, the nickel-containing tetrapyrrole coenzyme essential for methanogenesis, with other nickel-containing tetrapyrroles such as porphyrins and isobacteriochlorins. The comparative analysis is supported by experimental data from various spectroscopic techniques, offering insights into the unique electronic and structural properties of these molecules.

Introduction

Factor F430 is a nickel-containing hydrocorphin, a class of tetrapyrroles more reduced than porphyrins.[1] It serves as the prosthetic group for the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final step in methane (B114726) formation by methanogenic archaea.[1][2] The unique, highly saturated structure of the F430 macrocycle, featuring a corphin ring system with additional lactam and carbocyclic rings, distinguishes it from other nickel tetrapyrroles like nickel(II) porphyrins and isobacteriochlorins.[3] These structural differences profoundly influence their spectroscopic properties, which are critical for understanding their biological functions and potential applications.

This guide focuses on a comparative analysis using several key spectroscopic methods: UV-Visible (UV-Vis) Absorption Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, Resonance Raman (RR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data for Factor F430 in its different redox states and for other representative nickel-containing tetrapyrroles.

Table 1: UV-Vis Absorption Spectroscopic Data

CompoundOxidation StateKey Absorption Bands (λmax, nm)Solvent/EnvironmentReference
Factor F430 Ni(II)~430Aqueous solution[1][3]
Ni(I) (MCRred1 state)~380Aqueous solution[1][4]
Reduced form (F330)~330Aqueous solution[1][4]
Nickel(II) Porphyrin (e.g., Ni(II)TPP) Ni(II)Soret band: ~418, Q-bands: ~550-635DMF[5][6]
Nickel(II) Isobacteriochlorin Ni(II)~390, ~580Organic Solvent[7]
Ni(I)~350, ~650Organic Solvent[7]

Table 2: EPR Spectroscopic Data

CompoundOxidation Stateg-valuesTemperatureReference
Factor F430 (in MCRred1) Ni(I)g ≈ 2.25, 2.070, 2.060Low Temperature[1]
Factor F430 Ni(II)EPR silent (S=1 system)N/A[1]
Nickel(II) Porphyrin Ni(II)Typically EPR silentN/A[8]
Nickel(I) Isobacteriochlorin Ni(I)g⊥ ≈ 2.25, g∥ ≈ 2.0577 K[7]

Table 3: Resonance Raman (RR) Spectroscopic Data

CompoundOxidation StateKey Vibrational Frequencies (cm⁻¹)SignificanceReference
Factor F430 Ni(II) (high-spin, 6-coordinate)~1563C=N skeletal mode[1]
Factor F430 Ni(I)Significant shifts from Ni(II) stateIndicates reduction of a C=N bond[1]
Nickel Porphyrins Ni(II)Core-size marker linesSensitive to coordination number (4, 5, or 6)[9][10]

Table 4: NMR Spectroscopic Data

CompoundOxidation StateNucleusKey Chemical Shifts (ppm)SolventReference
Factor F430 (pentamethyl ester) Ni(II) (diamagnetic)¹HSignals are generally sharp and well-resolvedD₂O[1]
Reduced F430 (F330) Ni(II) (low-spin)¹HA new signal appears at 4.65 ppm due to reduction of the exocyclic ketoneD₂O[1]
Nickel(II) Porphyrin (N-methylated) Ni(II) (diamagnetic)¹HAldehyde proton: ~9.5, N-methyl protons: ~4.6CDCl₃[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate spectroscopic characterization of nickel tetrapyrroles. Below are generalized protocols for the key experiments cited.

1. UV-Vis Absorption Spectroscopy

  • Objective: To measure the electronic transitions, which are sensitive to the oxidation state of the nickel ion and the conjugation of the tetrapyrrole macrocycle.

  • Methodology:

    • Sample Preparation: The compound of interest is dissolved in a suitable solvent (e.g., deionized water for F430, DMF for synthetic porphyrins) to a final concentration in the low micromolar range to ensure the absorbance is within the linear range of the spectrophotometer.[5]

    • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

    • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 300–800 nm.[12] The solvent is used as a blank to correct for any background absorbance. The wavelength of maximum absorbance (λmax) for each distinct band is determined.

2. Electron Paramagnetic Resonance (EPR) Spectroscopy

  • Objective: To detect and characterize species with unpaired electrons, such as the Ni(I) state of Factor F430.

  • Methodology:

    • Sample Preparation: Samples containing the paramagnetic species are prepared under strictly anaerobic conditions to prevent oxidation. For F430, this involves the chemical or enzymatic reduction to the Ni(I) state.[1] Samples are then transferred to EPR tubes and flash-frozen in liquid nitrogen.

    • Instrumentation: An X-band EPR spectrometer equipped with a cryostat for low-temperature measurements is typically used.

    • Data Acquisition: Spectra are recorded at cryogenic temperatures (e.g., 77 K or lower). Instrument parameters such as microwave frequency, microwave power, and modulation amplitude are optimized to obtain a good signal-to-noise ratio without signal distortion. The magnetic field is swept, and the derivative of the absorption is recorded. The g-values are then calculated from the positions of the spectral features.[13][14]

3. Resonance Raman (RR) Spectroscopy

  • Objective: To probe the vibrational modes of the chromophore, which are enhanced by laser excitation within an electronic absorption band. These modes are sensitive to the structure and coordination of the nickel center.

  • Methodology:

    • Sample Preparation: Samples are prepared in a suitable solvent in a quartz cuvette or capillary tube.

    • Instrumentation: A Raman spectrometer equipped with a tunable laser is used. The excitation wavelength is chosen to be in resonance with a specific electronic transition observed in the UV-Vis spectrum (e.g., near 430 nm for Ni(II)-F430).

    • Data Acquisition: The scattered light is collected at 90 degrees to the incident laser beam and dispersed by a monochromator onto a CCD detector. The resulting spectrum shows vibrational frequencies as shifts from the excitation wavelength.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain detailed structural information about the molecule in solution.

  • Methodology:

    • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O for F430, CDCl₃ for many synthetic porphyrins).[1][11]

    • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

    • Data Acquisition: One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra are recorded. For paramagnetic species, specialized pulse sequences may be required to observe signals due to rapid relaxation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of tetrapyrrole compounds.

G cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_comparison Comparative Interpretation F430 Factor F430 UV_Vis UV-Vis Spectroscopy F430->UV_Vis EPR EPR Spectroscopy F430->EPR Raman Resonance Raman F430->Raman NMR NMR Spectroscopy F430->NMR Other_Ni_Tetrapyrrole Other Ni-Tetrapyrrole Other_Ni_Tetrapyrrole->UV_Vis Other_Ni_Tetrapyrrole->EPR Other_Ni_Tetrapyrrole->Raman Other_Ni_Tetrapyrrole->NMR UV_Vis_Data λmax, Molar Absorptivity UV_Vis->UV_Vis_Data EPR_Data g-values, Spin State EPR->EPR_Data Raman_Data Vibrational Frequencies Raman->Raman_Data NMR_Data Chemical Shifts, Structure NMR->NMR_Data Comparison Comparative Analysis UV_Vis_Data->Comparison EPR_Data->Comparison Raman_Data->Comparison NMR_Data->Comparison

Caption: Workflow for spectroscopic comparison of tetrapyrroles.

Discussion and Interpretation

The spectroscopic data reveal significant differences between Factor F430 and other nickel-containing tetrapyrroles, which can be attributed to its unique hydrocorphin structure and the properties of the central nickel ion.

  • UV-Vis Spectroscopy: The most prominent feature in the UV-Vis spectrum of Ni(II)-F430 is a strong absorption band around 430 nm.[1][3] This is significantly red-shifted compared to the major absorption band of more reduced nickel tetrapyrroles. Upon one-electron reduction to the Ni(I) state, this band undergoes a large blue shift of about 50 nm to around 380 nm.[1] This shift is a hallmark of the formation of the active MCRred1 state and is attributed to changes in the energy of the nickel d-orbitals relative to the macrocycle's π and π* frontier molecular orbitals.[15] In contrast, typical nickel(II) porphyrins exhibit an intense Soret band near 420 nm and weaker Q-bands at longer wavelengths.[5] The less conjugated nature of the F430 macrocycle compared to porphyrins is a key reason for these spectral differences.

  • EPR Spectroscopy: The Ni(II) state of F430, being a high-spin (S=1) system, is EPR silent.[1] However, the catalytically active Ni(I) state (a d⁹ system with S=1/2) exhibits a characteristic rhombic EPR spectrum with g-values around 2.25, 2.070, and 2.060.[1] These values are typical for a square-planar Ni(I) species with the unpaired electron in the dx²-y² orbital and are crucial for identifying the active state of the MCR enzyme.

  • Resonance Raman Spectroscopy: RR spectroscopy is particularly sensitive to the coordination number and spin state of the nickel ion in F430 and related model compounds.[9][10] Specific vibrational modes, such as the C=N skeletal mode observed around 1563 cm⁻¹ for six-coordinate high-spin Ni(II)-F430, show significant changes upon reduction to the Ni(I) state, indicating a reduction in a C=N double bond within the corphin ring.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR have been instrumental in elucidating the structure of F430.[3] The diamagnetic nature of the low-spin Ni(II) state in some forms of F430 allows for well-resolved spectra.[1] For instance, NMR studies on the reduced form F330, generated by treatment with sodium borohydride, showed that reduction occurs at the exocyclic ketone group, not at the nickel center.[1][4] This contrasts with the metal-centered reduction that forms the Ni(I) MCRred1 state.

Conclusion

The spectroscopic properties of Factor F430 are distinct from those of other nickel-containing tetrapyrroles like porphyrins and isobacteriochlorins, primarily due to its highly reduced hydrocorphin macrocycle. Key distinguishing features include the characteristic UV-Vis absorption maximum at ~430 nm for the Ni(II) state and its significant blue shift upon reduction to Ni(I), and the specific g-values of the EPR-active Ni(I) state. These spectroscopic signatures have been vital in characterizing the different redox states of the cofactor within the methyl-coenzyme M reductase enzyme and provide a powerful toolkit for researchers studying the mechanism of methanogenesis and developing novel catalysts inspired by this unique biological system.

References

Comparative Kinetic Analysis of F430 Variants in Methyl-Coenzyme M Reductase

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Methane (B114726) Metabolism and Drug Development

Methyl-coenzyme M reductase (MCR) is the central enzyme in biological methane formation and anaerobic methane oxidation, pathways of immense biogeochemical and energetic significance. At the heart of MCR's catalytic machinery lies coenzyme F430, a unique nickel-containing hydrocorphinoid. The structural intricacies of F430 and its variants are a focal point for understanding the catalytic efficiency and reaction mechanism of MCR. This guide provides a comparative overview of the kinetic performance of MCR with different F430 cofactors, supported by available experimental and computational data.

Data Presentation: Kinetic Parameters of MCR with F430 Cofactors

Direct experimental kinetic data for MCR reconstituted with various isolated F430 variants is limited in the literature. However, kinetic parameters have been determined for different isoenzymes of MCR containing the canonical F430 cofactor. The following table summarizes these findings, which can serve as a baseline for comparison.

Enzyme VariantF430 VariantSubstrateApparent KM (mM)Apparent Vmax (μmol min-1 mg-1)kcat (s-1)Source Organism
MCR ICanonical F430Methyl-coenzyme M0.7 ± 0.2[1]Up to 100[1]4.5 (at 25°C)[2]Methanothermobacter marburgensis
Coenzyme B0.2 ± 0.1[1]
MCR IICanonical F430Methyl-coenzyme M1.4 ± 0.2[1]Not specifiedNot specifiedMethanothermobacter marburgensis
Coenzyme B0.5 ± 0.2[1]

Insights from F430 Variants and Precursors

While extensive kinetic data for modified F430 variants is yet to be published, computational and structural studies provide significant insights into their potential impact on MCR catalysis.

17²-methylthio-F430 (mtF430): This variant is found in MCR from anaerobic methanotrophic (ANME) archaea, which catalyze the reverse reaction of methanogenesis—the anaerobic oxidation of methane (AOM).[3] Molecular dynamics simulations suggest that the active site of ANME MCR is structurally adapted to accommodate the methylthio group of mtF430.[3][4] A key substitution of a glutamine residue in methanogenic MCR with a valine in ANME MCR creates a pocket for this modification.[3] These structural adaptations are believed to be crucial for optimizing the enzyme's catalytic efficiency for methane oxidation, although the precise kinetic advantages have not been experimentally quantified.[3]

Biosynthetic Precursors of F430: Computational studies on the biosynthetic pathway of F430 have revealed that the catalytic competence of the cofactor precursors increases with each successive modification step.[5][6] The native F430 cofactor is found to be the most efficient, exhibiting the lowest energy barrier for the rate-limiting step of methane formation.[5][6] This suggests that the evolutionary pressure driving the complex biosynthesis of F430 is the optimization of its catalytic performance within the MCR active site.[5][6]

Experimental Protocols: Kinetic Analysis of MCR with a Novel F430 Variant

This section outlines a generalized protocol for the kinetic characterization of MCR reconstituted with a hypothetical F430 variant. This protocol is based on established methods for MCR activity assays.

Objective: To determine the apparent KM and Vmax of MCR for its substrates (methyl-coenzyme M and coenzyme B) when reconstituted with a novel F430 variant.

Materials:

  • Purified apo-MCR (depleted of native F430)

  • Purified F430 variant

  • Methyl-coenzyme M (CH₃-S-CoM)

  • Coenzyme B (HS-CoB)

  • Titanium(III) citrate (B86180) (for MCR activation)

  • Strictly anaerobic buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6, containing dithiothreitol)

  • Gas chromatograph (GC) for methane quantification

  • Anaerobic chamber or glovebox

Procedure:

  • Reconstitution of MCR with F430 Variant:

    • In an anaerobic environment, incubate the apo-MCR with an excess of the purified F430 variant to ensure complete incorporation.

    • Remove the excess, unincorporated F430 variant by size-exclusion chromatography.

  • Activation of Reconstituted MCR:

    • The reconstituted MCR is typically in an inactive Ni(II) state.

    • Activate the enzyme by reduction with titanium(III) citrate to the catalytically active Ni(I) state (MCRred1).

  • Kinetic Assay:

    • Perform assays in sealed anaerobic vials at a constant temperature (e.g., 60°C for thermophilic MCR).

    • To determine the KM for methyl-coenzyme M, vary its concentration while keeping the concentration of coenzyme B saturating.

    • Conversely, to determine the KM for coenzyme B, vary its concentration with a saturating concentration of methyl-coenzyme M.

    • Initiate the reaction by adding the activated, reconstituted MCR.

    • At defined time points, quench the reaction (e.g., by injecting a small volume of acidic solution).

    • Quantify the amount of methane produced in the headspace of the vials using gas chromatography.

  • Data Analysis:

    • Calculate the initial reaction velocities (v₀) from the linear phase of methane production over time.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the apparent KM and Vmax values using non-linear regression analysis. A Lineweaver-Burk plot can also be used for visualization and initial estimation.

Mandatory Visualization

Experimental_Workflow_for_MCR_Kinetic_Analysis cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis apo_mcr Purified Apo-MCR reconstitution Reconstitution (Apo-MCR + F430 Variant) apo_mcr->reconstitution f430_variant Purified F430 Variant f430_variant->reconstitution purification Purification (Size-Exclusion Chromatography) reconstitution->purification activation Activation (Reduction with Ti(III) citrate) purification->activation reaction Initiate Reaction with Activated MCR activation->reaction assay_setup Assay Setup in Anaerobic Vials (Varying Substrate Concentrations) assay_setup->reaction incubation Incubation at Constant Temperature reaction->incubation quenching Quench Reaction at Time Points incubation->quenching gc_analysis Methane Quantification (GC) quenching->gc_analysis velocity_calc Calculate Initial Velocities (v₀) gc_analysis->velocity_calc plotting Plot v₀ vs. [Substrate] velocity_calc->plotting fitting Michaelis-Menten Fit plotting->fitting results Determine Kм and Vmax fitting->results

Caption: Workflow for kinetic analysis of MCR with a novel F430 variant.

References

structural comparison of Factor F430 and corrinoids

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the architecture of two essential tetrapyrrolic cofactors reveals a fascinating interplay of structural similarity and divergence, underpinning their unique biological roles. This guide provides a comprehensive structural comparison of the nickel-containing Factor F430 and the cobalt-containing corrinoids, offering researchers, scientists, and drug development professionals a detailed look at their molecular frameworks, the experimental basis of their structural elucidation, and their distinct biological pathways.

Factor F430 and corrinoids, the most prominent of which is vitamin B12 (cobalamin), are vital players in microbial metabolism. Factor F430 is exclusively found in methanogenic and methanotrophic archaea, where it is the prosthetic group of methyl-coenzyme M reductase (MCR), the enzyme that catalyzes the final step in methane (B114726) formation.[1][2] Corrinoids, on the other hand, are more widespread and function as coenzymes for a variety of enzymatic reactions involving methyl transfer and radical-based rearrangements in bacteria, archaea, and animals. While both molecules share a common biosynthetic precursor, uroporphyrinogen III, their divergent evolutionary paths have resulted in distinct metal centers and macrocyclic ligand systems, which in turn dictate their unique chemical reactivities and biological functions.[3]

At the Core: A Tale of Two Metals and Two Rings

The most fundamental difference between Factor F430 and corrinoids lies in their central metal ion and the surrounding macrocycle. Factor F430 is a hydrocorphinoid, a highly reduced porphyrin derivative, that chelates a nickel (Ni) ion.[3] In contrast, corrinoids feature a corrin (B1236194) ring, which is similar to a porphyrin but lacks one of the methine bridges, cradling a cobalt (Co) ion.[4] This seemingly subtle difference in the macrocycle's conjugation and the identity of the central metal ion has profound implications for the electronic properties and, consequently, the catalytic capabilities of these cofactors.

The structure of Factor F430 was elucidated through a combination of X-ray crystallography and NMR spectroscopy, revealing a unique architecture that includes a γ-lactam ring and a keto-containing carbocyclic ring, which are absent in corrinoids.[3] Similarly, the intricate three-dimensional arrangement of atoms in corrinoids like cyanocobalamin (B1173554) has been meticulously mapped using X-ray diffraction.[4][5]

Quantitative Structural Comparison

The precise arrangement of atoms around the central metal ion is critical to the function of both cofactors. The following tables summarize key bond lengths and angles for the coordination spheres of Nickel in Factor F430 (from PDB entry 1HBN) and Cobalt in cyanocobalamin (a representative corrinoid, from PDB entry 5NP4).

ParameterFactor F430 (Ni)Cyanocobalamin (Co)Data Source
Metal Ion Nickel (Ni)Cobalt (Co)General Knowledge
Macrocycle HydrocorphinCorrinGeneral Knowledge
Average Metal-Nitrogen Bond Length (Equatorial) ~2.0 - 2.1 Å~1.9 - 2.0 ÅPDB: 1HBN, 5NP4
Axial Ligands Dependent on enzyme stateCyano group and DimethylbenzimidazolePDB: 1HBN, 5NP4
Coordination Geometry Square Planar / Octahedral (in enzyme)OctahedralPDB: 1HBN, 5NP4

Table 1: Key Structural Parameters of Factor F430 and Cyanocobalamin.

Factor F430 (PDB: 1HBN) - Selected Bond LengthsCyanocobalamin (PDB: 5NP4) - Selected Bond Lengths
Bond Length (Å) Bond
Ni - N(A)2.08Co - N(A)
Ni - N(B)2.05Co - N(B)
Ni - N(C)2.06Co - N(C)
Ni - N(D)2.07Co - N(D)
Axial coordination in MCR is complex and state-dependentCo - N(axial, DMB)
Co - C(axial, CN)

Table 2: Comparison of Metal Coordination Sphere Bond Lengths. Note: Bond lengths are approximate and can vary slightly depending on the specific crystal structure and refinement.

Experimental Determination of Structure

The atomic-level understanding of Factor F430 and corrinoids is a testament to the power of modern structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: X-ray Crystallography

This generalized protocol outlines the key steps involved in determining the crystal structure of a cofactor-containing protein, such as methyl-coenzyme M reductase with its F430 cofactor.

  • Protein Purification and Crystallization:

    • The protein of interest is overexpressed and purified to homogeneity (>95%).

    • The purified protein, at a high concentration (typically 5-20 mg/mL), is mixed with a precipitant solution in a process known as vapor diffusion (hanging or sitting drop method).[6][7]

    • This mixture is allowed to equilibrate, leading to a gradual increase in protein and precipitant concentration, which can induce the formation of well-ordered crystals.[6]

  • X-ray Diffraction Data Collection:

    • A suitable crystal is mounted and flash-cooled in liquid nitrogen to prevent radiation damage.

    • The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.

    • As the crystal is rotated, the X-rays are diffracted by the electrons in the crystal, producing a pattern of spots that are recorded on a detector.[8][9]

  • Structure Solution and Refinement:

    • The diffraction pattern is processed to determine the unit cell dimensions and symmetry of the crystal.

    • The "phase problem" is solved using methods like molecular replacement (if a similar structure is known) or experimental phasing.

    • An initial electron density map is calculated, into which a model of the protein and its cofactor is built.

    • This model is then refined through iterative cycles of manual adjustment and computational optimization to best fit the experimental data.[1][8]

G cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Determination PurifiedProtein Purified Protein + Precipitant Crystal Protein Crystal PurifiedProtein->Crystal Vapor Diffusion XRayBeam X-ray Beam Crystal->XRayBeam DiffractionPattern Diffraction Pattern XRayBeam->DiffractionPattern Diffraction ElectronDensity Electron Density Map DiffractionPattern->ElectronDensity Phasing & Fourier Transform AtomicModel 3D Atomic Model ElectronDensity->AtomicModel Model Building & Refinement

Figure 1. Workflow for X-ray Crystallography.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy provides structural and dynamic information about molecules in solution. This is a generalized protocol for determining the structure of a small molecule like a corrinoid.

  • Sample Preparation:

    • A highly purified sample of the corrinoid (e.g., cyanocobalamin) is dissolved in a suitable deuterated solvent (e.g., D₂O).

    • For complex assignments, isotopic labeling (¹³C and ¹⁵N) of the molecule may be necessary.[10]

  • NMR Data Acquisition:

    • The sample is placed in a high-field NMR spectrometer.

    • A series of one- and two-dimensional NMR experiments are performed, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[10][11]

  • Spectral Assignment and Structure Calculation:

    • The resonances in the NMR spectra are assigned to specific atoms in the molecule.[7]

    • NOESY spectra provide information about through-space distances between protons (typically < 5 Å).

    • Scalar coupling constants from COSY and TOCSY experiments provide information about through-bond connectivity and dihedral angles.

    • These distance and angle restraints are used in computational software to calculate an ensemble of 3D structures that are consistent with the experimental data.[12]

Figure 2. Workflow for NMR Structure Determination.

Biological Pathways and Functional Context

The distinct structures of Factor F430 and corrinoids are tailored for their specific biological roles.

Factor F430 in Methanogenesis

Factor F430 is the prosthetic group of methyl-coenzyme M reductase (MCR), which catalyzes the final, methane-releasing step of methanogenesis. The nickel center of F430 cycles between different oxidation states (Ni(I), Ni(II), and possibly Ni(III)) to facilitate the reductive cleavage of a methyl group from methyl-coenzyme M.

Methanogenesis Methyl_CoM Methyl-Coenzyme M (CH₃-S-CoM) MCR Methyl-Coenzyme M Reductase (contains Factor F430) Methyl_CoM->MCR Coenzyme_B Coenzyme B (HS-CoB) Coenzyme_B->MCR Methane Methane (CH₄) MCR->Methane Heterodisulfide Heterodisulfide (CoM-S-S-CoB) MCR->Heterodisulfide

Figure 3. Role of Factor F430 in Methanogenesis.

Corrinoids in Enzymatic Reactions

Corrinoids, such as vitamin B12 derivatives (adenosylcobalamin and methylcobalamin), are cofactors for a wide array of enzymes. Methylcobalamin is involved in methyl transfer reactions, for example, in the synthesis of methionine. Adenosylcobalamin participates in radical-based rearrangement reactions. The reactivity of the cobalt-carbon bond is central to the catalytic activity of these enzymes.

Corrinoid_Function Vitamin_B12 Vitamin B₁₂ (e.g., Cyanocobalamin) Active_Cofactors Active Cofactors Vitamin_B12->Active_Cofactors Methylcobalamin Methylcobalamin Active_Cofactors->Methylcobalamin Adenosylcobalamin Adenosylcobalamin Active_Cofactors->Adenosylcobalamin Methionine_Synthase Methionine Synthase Methylcobalamin->Methionine_Synthase Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase Adenosylcobalamin->Methylmalonyl_CoA_Mutase Enzymes B₁₂-Dependent Enzymes Biological_Functions Biological Functions Enzymes->Biological_Functions Methionine_Synthase->Enzymes Methylmalonyl_CoA_Mutase->Enzymes Amino_Acid_Metabolism Amino Acid Metabolism Biological_Functions->Amino_Acid_Metabolism Fatty_Acid_Metabolism Fatty Acid Metabolism Biological_Functions->Fatty_Acid_Metabolism

Figure 4. General Roles of Corrinoids (Vitamin B12).

References

A Comparative Guide to F430-Based Biomarkers and Traditional Methods for Assessing Methanogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Coenzyme F430-based biomarkers against traditional methods for quantifying methanogenic activity. The information presented is supported by experimental data to assist researchers in selecting the most appropriate methodology for their specific needs.

Introduction to Coenzyme F430

Coenzyme F430 is a nickel-containing tetrapyrrole, a prosthetic group essential for the methyl-coenzyme M reductase (MCR) enzyme.[1][2] This enzyme catalyzes the final and rate-limiting step in the biological formation of methane (B114726), making Coenzyme F430 a highly specific biomarker for methanogenic archaea and anaerobic methane-oxidizing archaea (ANME).[3][4] Its direct involvement in the primary metabolic pathway of methane production allows for a more direct assessment of methanogenic activity compared to other indirect methods.[4][5] Recent advancements in analytical techniques have enabled high-sensitivity quantification of F430, positioning it as a powerful tool for environmental, industrial, and biomedical research.[6]

Performance Comparison: F430 Biomarkers vs. Traditional Methods

The performance of F430-based biomarkers is best understood when contrasted with established, traditional methods. Traditional approaches range from direct gas measurement to genetic and metabolic profiling.

Quantitative Data Summary

The following table summarizes the key performance indicators for F430-based biomarker analysis and common traditional methods.

FeatureF430-Based Biomarker (LC-MS/MS)Traditional Method: Gas Chromatography (GC)Traditional Method: mcrA Gene/Transcript Analysis (qPCR/RT-qPCR)
Principle Direct quantification of the MCR enzyme's prosthetic group.[3]Direct measurement of methane gas produced.[7]Quantification of the gene (potential) or transcripts (activity proxy) encoding the MCR enzyme.[1]
Information Provided Reflects MCR enzyme concentration, closely correlated to in situ methanogenic activity.[1][5]Direct measure of net methane production rate.Indicates the abundance of methanogens and their potential for methanogenesis.
Specificity Highly specific to methanogens and ANME.[4]Measures methane from all sources, though primarily biological in anaerobic systems.Specific to organisms carrying the mcrA gene.
Sensitivity Very high; lower detection limit of ~0.1 femtomole.[6]Lower sensitivity, can be prone to error at very low methane concentrations.[7]High, can detect very low gene copy numbers.
Quantification Time Rapid; can be completed within half a working day.[1][8]Can be labor-intensive depending on the setup and number of samples.[7]Can take several hours to a full day, including nucleic acid extraction.
Correlation with Activity Strong positive correlation with in situ methane production rates.[1]Direct measurement of the activity itself.Transcript levels correlate with activity, but are more dynamic and degrade faster than F430.[1]
Key Advantage Provides a stable, function-specific measure of living methanogen populations.[5][9]Gold standard for measuring the direct output of methanogenesis.Excellent for assessing the genetic potential and community structure.
Limitations Requires sophisticated equipment (LC-MS/MS).Does not distinguish between potential and actual activity; can be affected by gas transfer limitations.[7]mRNA instability can lead to underestimation; DNA presence doesn't guarantee activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for the key methods discussed.

Protocol 1: Quantification of Coenzyme F430 via LC-MS/MS

This protocol is based on methods developed for high-sensitivity analysis in environmental samples.[4][6]

  • Sample Preparation & Extraction:

    • Lyophilize (freeze-dry) the sample (e.g., microbial sludge, sediment).

    • Extract Coenzyme F430 from the sample using an appropriate solvent, typically a mixture of methanol, acetone, and water, often with sonication to ensure cell lysis.

    • Centrifuge the sample to pellet solid debris and collect the supernatant containing the extracted F430.

    • Evaporate the solvent under a stream of nitrogen gas and re-dissolve the extract in a smaller volume of a suitable solvent for injection (e.g., methanol/water mixture).

  • Chromatographic Separation (LC):

    • Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system.

    • Utilize a C18 reversed-phase column for separation.

    • Employ a gradient elution program with two mobile phases (e.g., A: water with formic acid; B: acetonitrile (B52724) with formic acid) to separate F430 from other compounds in the extract.

  • Detection and Quantification (MS/MS):

    • The eluent from the LC column is directed into a triple quadrupole mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor for the specific mass-to-charge ratio (m/z) of the F430 parent ion.

    • Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity, monitoring the transition of the parent ion to specific daughter ions upon fragmentation.

    • Quantify the F430 concentration by comparing the peak area to a standard curve generated from purified F430 standards.

Protocol 2: Methane Measurement via Headspace Gas Chromatography (GC)

This is a standard method for quantifying methane production in anaerobic batch cultures.[7]

  • Experimental Setup:

    • Prepare anaerobic culture vials (e.g., serum bottles) containing the sample (e.g., anaerobic sludge) and a defined medium.

    • Seal the vials with butyl rubber stoppers and aluminum crimps to ensure an airtight environment.

    • Create an anaerobic headspace by flushing with a gas mixture, typically N₂/CO₂ or H₂/CO₂.

  • Incubation:

    • Incubate the vials under controlled temperature and shaking conditions to promote methanogenic activity.

  • Gas Sampling:

    • At regular time intervals, withdraw a small, known volume of the headspace gas using a gas-tight syringe. A pressure-lock syringe is recommended to ensure accurate quantification regardless of the pressure inside the vial.[7]

  • Gas Chromatography (GC) Analysis:

    • Inject the gas sample into a gas chromatograph equipped with a suitable column (e.g., packed column with Porapak Q) and a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).

    • The carrier gas (e.g., Nitrogen or Helium) transports the sample through the column, where methane is separated from other gases.

    • The detector response for the methane peak is recorded.

  • Quantification:

    • Calculate the concentration of methane in the headspace by comparing the peak area to a standard curve prepared using certified methane gas standards of known concentrations.

    • The total amount of methane produced is calculated based on the headspace volume and concentration, accounting for cumulative production over time.

Mandatory Visualizations

Diagrams are provided to illustrate key pathways and workflows.

Methanogenesis_Pathway cluster_final_step Final Step of Methanogenesis Methyl_CoM Methyl-Coenzyme M (CH3-S-CoM) MCR Methyl-Coenzyme M Reductase (MCR) Methyl_CoM->MCR Substrate CoM_HSHTP Coenzyme M (HS-CoM) + Coenzyme B (HS-HTP) CoM_HSHTP->MCR Co-substrates Heterodisulfide CoM-S-S-HTP (Heterodisulfide) Methane Methane (CH4) MCR->Heterodisulfide Byproduct MCR->Methane Product F430 Coenzyme F430 (Ni-hydrocorphinoid) F430->MCR Prosthetic Group

Caption: Final step of the methanogenic pathway catalyzed by the MCR enzyme containing Coenzyme F430.

Experimental_Workflow cluster_F430 F430 Biomarker Analysis cluster_Traditional Traditional Method Sample Anaerobic Sample (e.g., Bioreactor Sludge) Split Sample Homogenization & Splitting Sample->Split F430_Extract Solvent Extraction Split->F430_Extract Aliquot 1 Trad_Setup Incubation Setup (e.g., Sealed Vials) Split->Trad_Setup Aliquot 2 F430_LCMS LC-MS/MS Analysis F430_Extract->F430_LCMS F430_Quant F430 Quantification F430_LCMS->F430_Quant Compare Data Comparison & Correlation Analysis F430_Quant->Compare Trad_Measure Methane Measurement (Headspace GC) Trad_Setup->Trad_Measure Trad_Quant CH4 Production Rate Trad_Measure->Trad_Quant Trad_Quant->Compare

Caption: Workflow for comparing F430 biomarker analysis with traditional methane measurement.

Logical_Comparison center_node Methanogenic Activity F430 F430 Biomarker center_node->F430 Measures the Catalyst (Enzyme Proxy) Methane Methane Production (GC) center_node->Methane Measures the Direct Output (Product) mcrA mcrA Gene/Transcripts center_node->mcrA Measures the Genetic Blueprint (Potential) F430->Methane High Correlation mcrA->F430 Correlates (Transcripts > Gene)

References

Safety Operating Guide

Proper Disposal of Factor F430: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Factor F430

This guide provides a procedural framework for the safe and compliant disposal of Factor F430 waste generated in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific waste management policies.

Hazard Assessment and Waste Classification

Given the absence of a specific SDS, a preliminary hazard assessment is crucial. Factor F430 should be presumed hazardous. The primary hazards are associated with nickel and its compounds, which are classified as carcinogens and can cause skin and respiratory sensitization.[2] Therefore, all waste containing Factor F430 must be managed as hazardous chemical waste.

Table 1: Waste Classification and Disposal Summary for Factor F430

Waste StreamDescriptionRecommended Disposal Method
Solid Waste Contaminated labware (e.g., pipette tips, microfuge tubes), gloves, bench paper, and dried gels.Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" with the full chemical name "Factor F430" and the approximate concentration and quantity.[3]
Liquid Waste Aqueous solutions containing Factor F430, buffer solutions from experiments, and rinsates from cleaning contaminated glassware.Collect in a dedicated, shatter-proof, and leak-proof hazardous waste container. The container must be compatible with the solvent and clearly labeled as "Hazardous Waste," specifying "Factor F430" and the solvent composition. Do not dispose of down the sanitary sewer.[4][5]
Sharps Waste Needles, syringes, razor blades, and broken glass contaminated with Factor F430.Place immediately into a designated, puncture-resistant sharps container that is clearly labeled as "Hazardous Waste Sharps" and indicates contamination with "Factor F430".[4][6]
Empty Containers Original vials or containers that held pure or stock solutions of Factor F430.Empty containers of acutely hazardous materials must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be managed as non-hazardous solid waste, with the label defaced or removed.[3]

Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for handling and disposing of different forms of Factor F430 waste.

1. Solid Waste Disposal:

  • Segregation: Do not mix Factor F430-contaminated solid waste with general laboratory trash or biohazardous waste.[6]

  • Collection: Use a designated hazardous waste container with a tight-fitting lid.[3] Line the container with a new, heavy-duty plastic bag at the start of waste accumulation.

  • Labeling: As soon as the first item of waste is placed in the container, affix a hazardous waste tag. The label must include: "Hazardous Waste," the full chemical name "Factor F430," the date accumulation started, the laboratory location (building and room number), and the Principal Investigator's name.[5]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed at all times except when adding waste.[7]

  • Pickup: When the container is full, or within six months of the accumulation start date, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[4]

2. Liquid Waste Disposal:

  • Segregation: Never mix Factor F430 liquid waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible wastes must never be mixed.[1]

  • Collection: Use a designated, compatible, and clearly labeled hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[5] Do not fill the container beyond 90% capacity to allow for expansion.

  • Labeling: Label the container with a hazardous waste tag immediately upon adding the first volume of waste. The label must include "Hazardous Waste," the full chemical name "Factor F430," the solvent system (e.g., "in aqueous buffer"), the estimated concentration of Factor F430, and the pH of the solution.[3]

  • Storage: Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[8]

  • Pickup: When the container is full, or reaches the institutional time limit for accumulation, request a pickup from your EHS department.

3. Sharps Waste Disposal:

  • Collection: Immediately place all sharps contaminated with Factor F430 into a designated, puncture-resistant sharps container.[6]

  • Labeling: The sharps container must be labeled with "Hazardous Waste Sharps" and specify the contaminant, "Factor F430."

  • Storage: Keep the sharps container in an upright position and do not overfill it.

  • Disposal: Once the sharps container is three-quarters full, close and seal it, and arrange for disposal through your institution's EHS department.

Emergency Procedures for Spills

In the event of a spill of Factor F430, follow these general procedures and any specific protocols established by your institution:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the area and contact your institution's EHS or emergency response team.

  • Personal Protective Equipment (PPE): For small spills, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Contain the spill using an appropriate absorbent material from a chemical spill kit.

  • Cleanup: Carefully clean the affected area. All cleanup materials must be disposed of as hazardous solid waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

Logical Workflow for Disposal of Novel Research Chemicals

The following diagram illustrates a decision-making workflow for the proper disposal of a novel or uncharacterized research chemical like Factor F430, for which a specific SDS is not available.

DisposalWorkflow cluster_start cluster_assess Hazard Assessment cluster_categorize Waste Categorization cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_end start Start: Factor F430 Waste Generated sds_check Is a specific SDS available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No waste_type Determine Waste Form (Solid, Liquid, Sharps) treat_hazardous->waste_type solid_proc Collect in Labeled Hazardous Solid Waste Container waste_type->solid_proc Solid liquid_proc Collect in Labeled Hazardous Liquid Waste Container waste_type->liquid_proc Liquid sharps_proc Collect in Labeled Hazardous Sharps Container waste_type->sharps_proc Sharps store Store in Satellite Accumulation Area solid_proc->store liquid_proc->store sharps_proc->store ehs_pickup Request EHS Pickup store->ehs_pickup end End: Compliant Disposal ehs_pickup->end

References

Personal protective equipment for handling Factor F430

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of specialized biochemicals is paramount. Factor F430, a nickel-containing tetrapyrrole coenzyme, requires specific personal protective equipment (PPE) and handling protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Hazard Assessment and Engineering Controls

Given that Factor F430 is a nickel-containing compound, it should be handled with caution. Nickel compounds can be skin sensitizers, and some are considered carcinogenic. While Factor F430 is a naturally occurring coenzyme, the purified substance should be treated as potentially hazardous.

Primary Engineering Control: All handling of Factor F430, especially in powdered form or when creating solutions, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for handling Factor F430, categorized by the level of protection.

Protection Type Recommended PPE Material/Standard Rationale
Hand Protection Chemical-resistant gloves (double-gloving recommended)Nitrile or NeopreneProtects against skin contact with the nickel-containing compound. Double-gloving provides an extra layer of safety.[1][2][3]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesANSI Z87 certifiedPrevents eye exposure to splashes or airborne particles.[3][4][5]
Body Protection Laboratory coat (long-sleeved)Standard nylon or polyesterProtects skin and personal clothing from contamination.[1][3][6]
Respiratory Protection Not generally required if handled in a fume hood. If weighing outside a fume hood, a dust mask or respirator may be necessary.N95 or higherMinimizes inhalation of fine particles.[1][2][7]

Experimental Workflow for Handling Factor F430

The following diagram illustrates the standard workflow for safely handling Factor F430 in a laboratory setting, from preparation to disposal.

G Experimental Workflow for Handling Factor F430 cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Factor F430 B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Glassware and Surfaces E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I G Factor F430 Disposal Plan A Factor F430 Waste Generated E Segregate Waste Streams A->E B Solid Waste F Label Hazardous Waste Containers B->F C Liquid Waste C->F D Contaminated Sharps/Labware D->F E->B E->C E->D G Store in Designated Satellite Accumulation Area F->G H Arrange for Professional Disposal G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.